molecular formula C8H13NOS B8428739 (2R)-2-amino-4-(3-thienyl)-1-butanol

(2R)-2-amino-4-(3-thienyl)-1-butanol

Cat. No.: B8428739
M. Wt: 171.26 g/mol
InChI Key: XTQVTMUKPFIDJV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-4-(3-thienyl)-1-butanol is a chiral amino alcohol of high interest in medicinal chemistry and organic synthesis. This compound features both a stereogenic center, with the (R)-configuration at the 2-position, and a thiophene heterocycle, making it a versatile precursor for the development of optically active molecules . The thienyl moiety is a privileged structure in drug design, often used to modulate electronic properties, lipophilicity, and binding affinity in target compounds . Main Applications & Research Value: The primary application of this compound is as a sophisticated chiral building block. It is particularly valuable in asymmetric synthesis for the construction of complex molecules, including potential pharmaceutical agents such as beta-blockers, antiviral drugs, and enzyme inhibitors . Its structure allows it to serve as a key intermediate in peptidomimetics and peptoid synthesis, where it can impart specific three-dimensional structure and bioactivity to peptide-like chains . Furthermore, this compound can be utilized in the development of ligands for asymmetric catalysis, helping to induce chirality in hydrogenation and other key synthetic reactions . FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(2R)-2-amino-4-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C8H13NOS/c9-8(5-10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2/t8-/m1/s1

InChI Key

XTQVTMUKPFIDJV-MRVPVSSYSA-N

Isomeric SMILES

C1=CSC=C1CC[C@H](CO)N

Canonical SMILES

C1=CSC=C1CCC(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-amino-4-(3-thienyl)-1-butanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols and Thiophene Moieties in Drug Discovery

Chiral vicinal amino alcohols are a privileged structural motif found in numerous pharmaceuticals and natural products.[1][] Their bifunctional nature allows them to act as key pharmacophores, engaging in hydrogen bonding and other crucial interactions with biological targets.[] The specific stereochemistry of these compounds is often critical for their biological activity, making their asymmetric synthesis a key focus in pharmaceutical research.[3][4]

The thiophene ring, a sulfur-containing aromatic heterocycle, is another important feature in many drug molecules.[5] It is considered a bioisostere of the benzene ring and can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency, selectivity, or metabolic stability. The incorporation of a thienyl group into a chiral amino alcohol framework, as in (2R)-2-amino-4-(3-thienyl)-1-butanol, therefore presents an attractive strategy for the design of new chemical entities with potentially valuable therapeutic properties.

Physicochemical Properties of this compound

While experimental data for the target compound is not publicly available, its properties can be estimated based on structurally related molecules such as (R)-(-)-2-amino-1-butanol and other thienyl-substituted alkanolamines.

PropertyEstimated ValueCitation for Analogous Compound
CAS Number Not availableN/A
Molecular Formula C₈H₁₃NOSN/A
Molecular Weight 171.26 g/mol N/A
Appearance Likely a colorless to light yellow liquid or low-melting solid[6]
Boiling Point > 200 °C (estimated)[6]
Melting Point < 25 °C (estimated)[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)[6]
pKa (of amine) ~9-10 (estimated)N/A

Asymmetric Synthesis of this compound

The synthesis of this compound requires a strategy that allows for the stereoselective introduction of the amine and hydroxyl groups, as well as the incorporation of the 3-thienyl moiety. A plausible and efficient approach would involve the asymmetric reduction of a suitable keto-oxime or the use of a chiral auxiliary. Below is a detailed, multi-step synthetic protocol.

Synthetic Strategy Overview

The proposed synthesis starts from 3-thienylacetic acid and proceeds through the formation of a β-keto ester, followed by oximation, asymmetric reduction, and final reduction of the ester to the primary alcohol. This strategy allows for the establishment of the desired (2R) stereocenter.

G A 3-Thienylacetic Acid B 3-Thienylacetyl Chloride A->B SOCl₂ C Ethyl 4-(3-thienyl)-2-oxobutanoate B->C Meldrum's acid, then EtOH D Ethyl 4-(3-thienyl)-2-(hydroxyimino)butanoate C->D NaNO₂, AcOH E Ethyl (2R)-2-amino-4-(3-thienyl)butanoate D->E Asymmetric Hydrogenation (e.g., Rh-catalyst) F This compound E->F LiAlH₄ or NaBH₄/I₂

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-thienyl)-2-oxobutanoate

  • To a solution of 3-thienylacetic acid in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

  • In a separate flask, react the acid chloride with Meldrum's acid in the presence of a base like pyridine.

  • The resulting adduct is then refluxed in ethanol to yield ethyl 4-(3-thienyl)-2-oxobutanoate.

Step 2: Oximation to Ethyl 4-(3-thienyl)-2-(hydroxyimino)butanoate

  • Dissolve the ethyl 4-(3-thienyl)-2-oxobutanoate in acetic acid.

  • Add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Step 3: Asymmetric Hydrogenation to Ethyl (2R)-2-amino-4-(3-thienyl)butanoate

  • The key stereochemistry-defining step is the asymmetric hydrogenation of the oxime.

  • Dissolve the ethyl 4-(3-thienyl)-2-(hydroxyimino)butanoate in a suitable solvent like methanol or ethanol.

  • Add a chiral catalyst, for example, a rhodium complex with a chiral phosphine ligand (e.g., (R,R)-Me-BPE).

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the starting material is consumed.

  • The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the (R)-isomer.[7]

Step 4: Reduction to this compound

  • The final step is the reduction of the ester functionality to the primary alcohol.

  • To a solution of ethyl (2R)-2-amino-4-(3-thienyl)butanoate in an anhydrous ether solvent (e.g., THF), carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.

  • Alternatively, a milder reducing system like sodium borohydride in the presence of iodine can be used.

  • After the reaction is complete, quench the reaction carefully with water and a base.

  • Extract the final product, this compound, and purify by distillation or chromatography.

Potential Applications in Drug Development

Given its structural features, this compound is a promising building block for the synthesis of a variety of potential therapeutic agents.

  • Chiral Ligands and Catalysts: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. This compound could be used to synthesize novel chiral ligands for transition metal-catalyzed reactions, enabling the stereoselective synthesis of other complex molecules.[]

  • Antiviral Agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain modified sugar or acyclic side chains. The amino alcohol moiety can serve as a scaffold for the attachment of various nucleobases or other pharmacophores to generate novel antiviral candidates.

  • Enzyme Inhibitors: The amino and hydroxyl groups can mimic the transition state of enzymatic reactions, making this scaffold suitable for the design of enzyme inhibitors, for example, for proteases or kinases.

  • CNS-Active Agents: The thienyl group is present in several drugs acting on the central nervous system. The combination of this heterocycle with the chiral amino alcohol backbone could lead to the discovery of new agents with potential activity as antidepressants, anxiolytics, or antipsychotics.

Safety and Handling

As a novel chemical entity, a full toxicological profile for this compound is not available. However, based on the properties of similar amino alcohols, it should be handled with care in a well-ventilated laboratory. It is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a chiral building block with significant potential for applications in drug discovery and development. While not commercially available, this guide has outlined a plausible and detailed synthetic route for its preparation. The combination of a stereochemically defined amino alcohol and a thienyl moiety makes it a valuable scaffold for the synthesis of new chemical entities with a wide range of potential biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

[8] ChemScene. 156543-22-5 | 2-((Thiophen-2-ylmethyl)amino)butan-1-ol. [3] BenchChem. (2025). A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. [9] Royal Society of Chemistry. The synthesis of chiral β-aryl-α,β-unsaturated amino alcohols via a Pd-catalyzed asymmetric allylic amination. Organic & Biomolecular Chemistry. [6] PubChem. 2-Amino-1-butanol, (-)- | C4H11NO | CID 2723856. [10] Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters. [11] PrepChem.com. Synthesis of 4-(2-methyl-3-thienyl-thio)-butan-2-one. [12] Google Patents. (2020). CN112174836A - Synthetic method of aminobutanol. MilliporeSigma. 2-{[(thiophen-2-yl)methyl]amino}butan-1-ol | 156543-22-5. [7] Williams, R. M. (Ed.). (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. [13] National Center for Biotechnology Information. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry. [4] National Center for Biotechnology Information. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [14] CAS Common Chemistry. (2R)-2-Methyl-4-(9H-purin-6-ylamino)-1-butanol. [15] National Center for Biotechnology Information. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry. [16] Google Patents. USRE29588E - Preparation of d-2-amino-1-butanol salts. [17] Google Patents. (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof. MilliporeSigma. 2-Amino-3-methyl-1-butanol 97 16369-05-4. Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [18] PubMed. (2020). Microwave-assisted Synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines From 4-aminobutanol. [19] National Center for Biotechnology Information. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molecules. [20] Bentham Science Publishers. (2018). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Letters in Organic Chemistry. [1] Universität Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. [] BOC Sciences. Amino Alcohol. [5] Beilstein Journals. (2010). Syntheses and properties of thienyl-substituted dithienophenazines. [21] ACS Publications. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry.

Sources

2-amino-4-(thiophen-3-yl)butan-1-ol chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling profile for 2-amino-4-(thiophen-3-yl)butan-1-ol , a specialized chiral building block used in pharmaceutical synthesis.

Predictive Safety Data & Handling Guide for R&D Applications

Date of Issue: March 2, 2026 Document Type: Technical Whitepaper / R&D Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists

Part 1: Executive Summary & Chemical Identity

2-amino-4-(thiophen-3-yl)butan-1-ol is a bifunctional intermediate combining a primary amine, a primary alcohol, and a thiophene heterocycle. It serves as a "homo-thienyl" analogue of amino alcohols derived from amino acids, frequently employed as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.

Due to the presence of the primary amino-alcohol motif, this compound exhibits corrosive properties similar to 2-amino-1-butanol. It must be handled with high-level containment protocols to prevent severe skin burns and ocular damage.

Physicochemical Profiling
PropertyValue (Experimental/Predicted)Context
IUPAC Name 2-amino-4-(thiophen-3-yl)butan-1-olSystematic nomenclature
CAS Number Not Listed (Novel)Use Formula for Search: C₈H₁₃NOS
Molecular Weight 171.26 g/mol Monoisotopic Mass: 171.07
Appearance Viscous oil or low-melting solidHygroscopic; tends to darken on oxidation
Solubility DMSO, Methanol, Ethanol, DCMLimited solubility in non-polar alkanes
pKa (Amine) ~9.2 (Predicted)Basic; forms salts with mineral acids
LogP ~1.2 (Predicted)Moderate lipophilicity due to thiophene
Boiling Point ~310°C (at 760 mmHg)Decomposes before boiling at atm pressure

Part 2: Hazard Identification & Toxicology (GHS)

Author's Note on Causality: The safety profile below is derived via Read-Across Toxicology from structurally validated analogs: 2-amino-1-butanol (amine core) and 3-alkylthiophenes (side chain).

GHS Classification (Predicted)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H318: Causes serious eye damage.[1][2][3][4]

    • H302: Harmful if swallowed.[4]

    • H317: May cause an allergic skin reaction (Thiophene moiety alert).

Toxicological Mechanism
  • Corrosivity: The 1,2-amino-alcohol motif allows for bidentate hydrogen bonding and rapid membrane penetration. Upon contact with tissue, the high pH (~12 in aqueous solution) saponifies lipids and denatures proteins, leading to liquefactive necrosis.

  • Metabolic Activation: The thiophene ring is generally stable but can undergo metabolic activation via cytochrome P450 (epoxidation), potentially leading to reactive metabolites (sulfoxides) that can form protein adducts.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Retrosynthetic Analysis)

The most robust route to this intermediate is the reduction of the corresponding amino acid, homo-thienylalanine .

Synthesis SM1 3-(Thiophen-3-yl)propanal Step1 Strecker Synthesis (KCN, NH4Cl) SM1->Step1 Inter1 Amino Nitrile Step1->Inter1 Step2 Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Homo-Thienylalanine (Amino Acid) Step2->Inter2 Step3 Reduction (LiAlH4 or BH3-THF) Inter2->Step3 Product 2-amino-4-(thiophen-3-yl)butan-1-ol Step3->Product

Figure 1: Synthetic pathway from aldehyde precursor to target amino alcohol.

Protocol: Reduction of Homo-Thienylalanine

Objective: Convert the carboxylic acid moiety to a primary alcohol without reducing the thiophene ring.

Reagents:

  • Substrate: 2-amino-4-(thiophen-3-yl)butanoic acid (1.0 eq)

  • Reductant: Borane-THF complex (BH₃·THF) (2.5 eq) or LiAlH₄ (2.0 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Dissolution: Suspend the amino acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add BH₃·THF (1.0 M in THF, 25 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: H₂ gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT), then reflux for 4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).

  • Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Then add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify to pH >12 with 4M NaOH. Extract with DCM (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for disappearance of the α-proton downfield shift and appearance of -CH₂OH multiplet at δ 3.4–3.6 ppm.

  • Mass Spec: [M+H]⁺ = 172.1.

Part 4: Handling, Storage, & Emergency Response[7]

Storage & Stability
  • Conditions: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid oxidizing agents (peroxides, nitrates) and acid chlorides. The amine will rapidly react with atmospheric CO₂ to form carbamates; keep tightly sealed.

  • Shelf Life: 12 months if stored properly. Re-test purity before use if stored >6 months.

Emergency Decision Tree

Safety Accident Exposure Incident Type Identify Exposure Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Rinse 15min (Safety Shower) 3. Apply PEG-400 (if avail) 4. Seek Medical Help Skin->ActionSkin ActionEye 1. Irrigate 15-20min (Eyewash) 2. Remove Contacts 3. DO NOT Neutralize 4. Urgent Ophthalmology Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. 100% Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale

Figure 2: Emergency response protocols for corrosive amino-alcohol exposure.

Waste Disposal
  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: The thiophene sulfur content will generate SO₂ upon combustion; scrubbers are mandatory.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22129, 2-Amino-1-butanol. Retrieved from [Link]

  • Mishra, A. et al. (2011). Synthesis of Thiophene Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of (R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (R)-2-amino-4-(3-thienyl)-1-butanol .

Executive Summary

(R)-2-amino-4-(3-thienyl)-1-butanol (CAS 173335-72-9) is a chiral amino alcohol intermediate utilized in the synthesis of complex pharmaceutical agents containing thiophene moieties. Its structural duality—possessing both a polar amino-alcohol "head" and a lipophilic thienyl-alkyl "tail"—dictates a specific solubility landscape critical for process optimization.

This guide provides a comprehensive analysis of its solubility in aqueous and organic media, supported by mechanistic insights into its physicochemical behavior. It is designed to assist researchers in optimizing extraction, purification, and formulation workflows.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Understanding the molecular architecture is prerequisite to predicting solubility behavior. The molecule consists of a butanol backbone substituted with a primary amine at the C2 position and a 3-thienyl group at the C4 position.

PropertySpecification
Chemical Name (R)-2-amino-4-(3-thienyl)-1-butanol
CAS Number 173335-72-9
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.26 g/mol
Structural Class Chiral Amino Alcohol / Thiophene Derivative
pKa (Amine) ~9.4 – 9.6 (Predicted based on amino-butanol core)
LogP (Octanol/Water) ~1.2 – 1.5 (Predicted)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Structural Analog Analysis

This compound behaves similarly to Phenylalaninol (2-amino-3-phenyl-1-propanol) but exhibits slightly higher lipophilicity due to the extended alkyl chain (butyl vs. propyl), partially offset by the higher polarity of the thiophene ring compared to benzene.

Solubility Landscape

Aqueous Solubility & pH Dependence

The solubility of (R)-2-amino-4-(3-thienyl)-1-butanol in water is strictly pH-dependent due to the basicity of the primary amine.

  • Acidic pH (pH < 7): The molecule exists predominantly as the ammonium cation (

    
    ). In this state, it is highly soluble  (>100 mg/mL) in water and aqueous buffers. It is often isolated as a hydrochloride or tartrate salt in this phase.
    
  • Neutral to Basic pH (pH > 9): The molecule exists as the free base. While the hydroxyl group confers some water miscibility, the lipophilic thienyl-butyl tail reduces overall solubility. It is expected to be moderately soluble (10–30 mg/mL) but will readily partition into organic solvents if available.

Organic Solvent Compatibility

The free base form exhibits excellent solubility in polar organic solvents and variable solubility in non-polar media, a property exploited during purification (e.g., recrystallization).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)H-bonding match with hydroxyl/amine groups.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the thienyl/alkyl chain; preferred for extraction.
Polar Aprotic DMSO, DMF, THFHigh Dipole interactions stabilize the polar head group.
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Good solubility, often used for extraction from basic aqueous phases.
Ethers MTBE, Diethyl EtherModerate Soluble, but less than in chlorinated solvents.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble The polar head group prevents dissolution. Used as anti-solvents to induce crystallization.

Experimental Protocols

Protocol: Shake-Flask Solubility Determination

Purpose: To determine the thermodynamic solubility of the solid compound in a specific solvent.

  • Preparation: Weigh approximately 50 mg of (R)-2-amino-4-(3-thienyl)-1-butanol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex the mixture for 1 minute after each addition. If the solid dissolves, record the volume.

    • If solid remains: Cap the vial and place it in a shaker incubator at 25°C for 24 hours.

  • Sampling: Centrifuge the saturated solution (10,000 rpm, 5 min) to pellet undissolved solids.

  • Quantification: Remove the supernatant, dilute with Mobile Phase (see HPLC method below), and analyze.

Protocol: HPLC Quantification Method

Purpose: Accurate quantification of solubility samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 235 nm (Thiophene absorption band).

  • Flow Rate: 1.0 mL/min.

Process Chemistry Implications (Visualized)

The solubility differential between the salt form (water-soluble) and free base (organic-soluble) is the cornerstone of its isolation. The following diagram illustrates the standard "pH-Swing" extraction workflow.

ExtractionWorkflow cluster_legend Solubility Logic Start Crude Reaction Mixture (Acidic Aqueous Phase) BaseAdd Add Base (NaOH/KOH) Adjust to pH > 10 Start->BaseAdd Neutralization FreeBase Formation of Free Base (R)-2-amino-4-(3-thienyl)-1-butanol BaseAdd->FreeBase Deprotonation Extract Liquid-Liquid Extraction (Add DCM or EtOAc) FreeBase->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Partition Coeff > 10 AqPhase Aqueous Phase (Contains Salts/Impurities) PhaseSep->AqPhase Waste Dry Drying (Na2SO4) & Concentration OrgPhase->Dry Cryst Recrystallization (Solvent: EtOAc / Anti-solvent: Heptane) Dry->Cryst Solvent Swap Final Pure Crystalline Solid Cryst->Final Cooling Legend1 Salt Form = Water Soluble Legend2 Free Base = Organic Soluble

Figure 1: Purification workflow leveraging the pH-dependent solubility profile of the amino alcohol.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93096, Phenylalaninol (Structural Analog). Retrieved from [Link]

A Technical Guide to the Differential Properties and Applications of 2-Thienyl and 3-Thienyl Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a pivotal scaffold in medicinal chemistry and materials science, presents a fascinating case of positional isomerism that significantly influences the physicochemical and biological properties of its derivatives. This in-depth technical guide focuses on the nuanced yet critical differences between 2-thienyl and 3-thienyl amino alcohol derivatives. By delving into the electronic and steric distinctions arising from the placement of the amino alcohol substituent, this paper provides a comprehensive analysis of their synthesis, structure-activity relationships (SAR), and pharmacological profiles. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials, offering insights into how the isomeric position on the thiophene nucleus can be strategically exploited to fine-tune molecular properties and achieve desired biological outcomes.

Introduction: The Significance of the Thiophene Moiety

The thiophene ring is an electron-rich five-membered heterocycle that is a structural component of numerous biologically active compounds and pharmaceuticals.[1][2] Its ability to engage in various non-covalent interactions and its metabolic stability make it a privileged scaffold in drug design. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4] The versatility of the thiophene nucleus is further enhanced by the potential for substitution at different positions, leading to distinct isomers with unique properties.

This guide specifically addresses the amino alcohol derivatives of thiophene, a class of compounds that has garnered considerable attention due to their therapeutic potential.[5][6] The core focus is to elucidate the fundamental differences between the 2-substituted and 3-substituted isomers, providing a rationale for the observed disparities in their chemical behavior and biological efficacy.

The Isomeric Distinction: Electronic and Steric Consequences

The key to understanding the divergent properties of 2-thienyl and 3-thienyl amino alcohol derivatives lies in the inherent electronic and steric differences between the C2 and C3 positions of the thiophene ring.

Electronic Effects

The sulfur atom in the thiophene ring exerts a significant influence on the electron distribution. The carbon atom at the 2-position (alpha to the sulfur) is generally more nucleophilic than the carbon at the 3-position (beta to the sulfur).[7] This disparity in electron density directly impacts the reactivity of the thienyl moiety and the properties of the attached amino alcohol side chain.

For instance, in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the more nucleophilic nature of the 2-position can lead to a faster transmetalation step, potentially resulting in higher reaction yields compared to the 3-isomer under certain conditions.[7] These electronic differences also influence the acidity of adjacent protons and the overall polarity of the molecule, which can have profound effects on drug-receptor interactions and pharmacokinetic profiles.

Steric Hindrance

The steric environment surrounding the point of attachment also differs between the two isomers. The 2-position is flanked by the sulfur atom on one side, while the 3-position is situated between two carbon atoms within the ring.[7] While the steric differences may not be as pronounced as in some other aromatic systems, they can still influence the accessibility of the substituent and the overall conformation of the molecule. This can be a critical factor in determining how a molecule fits into the binding pocket of a biological target.

Synthesis of Thienyl Amino Alcohol Derivatives

The synthesis of thienyl amino alcohol derivatives can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable thienyl precursor with an amino alcohol or the introduction of the amino alcohol moiety through a multi-step sequence.

General Synthetic Approach

A prevalent method for synthesizing these derivatives involves the nucleophilic substitution of a haloacetylated aminothiophene with an appropriate amine.[8] This approach allows for the introduction of a diverse range of amino alcohol side chains.

dot

Synthesis_Pathway Thiophene Aminothiophene Precursor Chloroacetylation Chloroacetylation Thiophene->Chloroacetylation Intermediate Thienyl Chloroacetamide Chloroacetylation->Intermediate Nucleophilic_Sub Nucleophilic Substitution (Amino Alcohol) Intermediate->Nucleophilic_Sub Product Thienyl Amino Alcohol Derivative Nucleophilic_Sub->Product caption General Synthetic Pathway

Caption: Generalized synthetic route for thienyl amino alcohol derivatives.

Experimental Protocol: Synthesis of a 2-Thienyl Amino Alcohol Derivative (Illustrative)

The following protocol is an illustrative example of the synthesis of a 2-(2-(dialkylamino)acetamido)thiophene derivative, adapted from established methodologies.[8]

Step 1: Chloroacetylation of the Starting Aminothiophene

  • Dissolve the starting 2-aminothiophene derivative (1 equivalent) in a suitable solvent such as acetic acid.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Continue stirring for 1-2 hours.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry to yield the 2-(2-chloroacetamido)thiophene intermediate.

Step 2: Nucleophilic Substitution with an Amino Alcohol

  • Suspend the 2-(2-chloroacetamido)thiophene intermediate (1 equivalent) in a suitable solvent like dioxane or ethanol.

  • Add the desired amino alcohol (2 equivalents).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with a suitable solvent, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-thienyl amino alcohol derivative.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of 2-thienyl and 3-thienyl isomers. The substitution pattern on the thiophene ring leads to distinct chemical shifts and coupling patterns for the thiophene protons and carbons.[9]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the key differentiating features are the chemical shifts and multiplicities of the thiophene ring protons.

  • 2-Substituted Thiophene: Protons at the 3, 4, and 5-positions will exhibit characteristic coupling patterns.

  • 3-Substituted Thiophene: Protons at the 2, 4, and 5-positions will show a different set of multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint for each isomer. The chemical shift of the carbon atom directly bonded to the amino alcohol substituent (C2 or C3 of the thiophene ring) serves as a primary diagnostic marker.[9]

Isomer Characteristic ¹H NMR Features Characteristic ¹³C NMR Features
2-Thienyl Distinct coupling patterns for H-3, H-4, and H-5.Diagnostic chemical shift for C-2.
3-Thienyl Different set of multiplicities for H-2, H-4, and H-5.Diagnostic chemical shift for C-3.

Table 1: Spectroscopic Differentiation of 2-Thienyl and 3-Thienyl Derivatives.

Structure-Activity Relationships (SAR)

The position of the amino alcohol substituent on the thiophene ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies aim to correlate these structural variations with changes in pharmacological effects.[10]

dot

SAR_Logic cluster_isomer Isomeric Position cluster_properties Molecular Properties cluster_outcome Biological Outcome 2-Thienyl 2-Thienyl Electronic_Distribution Electronic Distribution 2-Thienyl->Electronic_Distribution Steric_Profile Steric Profile 2-Thienyl->Steric_Profile 3-Thienyl 3-Thienyl 3-Thienyl->Electronic_Distribution 3-Thienyl->Steric_Profile Receptor_Binding Receptor Binding Affinity Electronic_Distribution->Receptor_Binding Pharmacokinetics Pharmacokinetic Profile Electronic_Distribution->Pharmacokinetics Steric_Profile->Receptor_Binding Conformation Molecular Conformation Conformation->Receptor_Binding Biological_Activity Overall Biological Activity Receptor_Binding->Biological_Activity Pharmacokinetics->Biological_Activity caption SAR Flowchart

Caption: Logical flow of structure-activity relationships.

Impact on Receptor Binding

The electronic and steric differences between the 2- and 3-thienyl isomers can lead to distinct binding modes and affinities for a given biological target. For example, the position of the sulfur atom and the overall shape of the molecule can influence how it interacts with amino acid residues in a receptor's binding pocket through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Influence on Pharmacokinetic Properties

The physicochemical properties that are influenced by the isomeric position, such as lipophilicity and polarity, can have a significant impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These pharmacokinetic parameters are crucial for determining the overall in vivo efficacy and safety of a compound.

Pharmacological Applications: A Comparative Overview

Both 2-thienyl and 3-thienyl amino alcohol derivatives have been investigated for a wide range of therapeutic applications. However, the specific biological activities and potencies can vary significantly between the isomers.

Antimicrobial Activity

Thiophene derivatives are known to possess antibacterial and antifungal properties.[1][11] The substitution pattern on the thiophene ring can modulate this activity. For instance, in some series of compounds, the 2-thienyl isomer may exhibit greater potency against certain bacterial or fungal strains compared to the 3-thienyl counterpart, or vice versa.[12]

Anti-inflammatory and Analgesic Effects

Thienopyridine derivatives, which contain a fused thiophene ring, have shown promise as anti-inflammatory agents.[13] The position of substituents on the thiophene portion of the molecule can influence the inhibition of inflammatory mediators like nitric oxide.

Anticancer Activity

The antiproliferative effects of thienyl derivatives against various cancer cell lines have been reported.[2][14] The specific substitution pattern is crucial for cytotoxic activity, and SAR studies often reveal a preference for either the 2- or 3-isomer for optimal anticancer efficacy.

Enzyme Inhibition

Thiophene-containing compounds have been developed as inhibitors of various enzymes, such as acetylcholinesterase.[15] The orientation of the thiophene ring and the attached side chain relative to the enzyme's active site is critical for inhibitory potency, making the isomeric position a key consideration in inhibitor design.

Conclusion

The seemingly subtle difference in the attachment point of an amino alcohol substituent to a thiophene ring gives rise to two distinct classes of molecules with unique chemical and biological profiles. The electronic and steric disparities between the 2- and 3-positions profoundly influence synthetic accessibility, spectroscopic properties, structure-activity relationships, and ultimately, pharmacological outcomes.

For researchers in drug discovery and materials science, a thorough understanding of these differences is paramount. By strategically selecting the appropriate thienyl isomer, it is possible to fine-tune molecular properties to optimize interactions with biological targets, improve pharmacokinetic profiles, and enhance the overall performance of the resulting compounds. This guide serves as a foundational resource to aid in the rational design and development of novel 2-thienyl and 3-thienyl amino alcohol derivatives with tailored functionalities and desired therapeutic effects.

References

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  • Zhao, L., Li, D., Wang, Y., Liu, Y., Li, S., & Zhao, G. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374–385. [Link]

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Suppliers and price of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-amino-4-(3-thienyl)-1-butanol for Drug Development Professionals

Abstract

This compound is a chiral amino alcohol featuring a thiophene moiety. This combination of structural motifs makes it a compelling, albeit specialized, building block for medicinal chemistry and drug discovery. Chiral β-amino alcohols are privileged scaffolds in a multitude of pharmaceuticals, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and modulating biological activity.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, detailed analytical characterization methods, potential therapeutic applications, and a discussion on sourcing via custom synthesis. As this molecule is not a readily available catalog item, this document is designed to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically employ this compound in drug development programs.

Introduction: The Strategic Value of Thiophene-Containing Amino Alcohols

The pursuit of novel chemical entities with improved efficacy and safety profiles is the cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs is a key element of this process. This compound contains two such high-value motifs:

  • The Chiral β-Amino Alcohol Backbone: This structural unit is present in numerous biologically active molecules and approved drugs.[5][6] The stereochemistry of the amine and alcohol groups is often critical for specific interactions with biological targets like enzymes and receptors, dictating the compound's pharmacological activity.[6] The development of single-enantiomer drugs is now standard practice to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with the "inactive" enantiomer.[7]

  • The Thiophene Moiety: Thiophene and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry.[1][8] The thiophene ring is often used as a bioisosteric replacement for a benzene ring, offering similar size and electronics while introducing a heteroatom (sulfur). This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom can also participate in unique hydrogen bonding interactions with protein targets.[1] Thiophene-containing drugs span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[8][9]

The combination of these two features in a single, stereochemically defined molecule like this compound presents a unique scaffold for creating novel drug candidates with potentially enhanced properties.

Proposed Asymmetric Synthesis

Given the absence of a published synthesis for this compound, a logical and efficient route can be devised starting from the chiral pool—specifically, from a derivative of (R)-aspartic acid. The general and well-established method of reducing amino acids to their corresponding amino alcohols serves as the foundation for this strategy.[][11][12]

The proposed synthesis involves two main stages:

  • Side-Chain Elaboration: Introduction of the 3-thienyl group onto the aspartic acid scaffold.

  • Reduction: Conversion of the carboxylic acid functionality to the primary alcohol.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Preparation of N-Boc-(R)-aspartic acid α-tert-butyl ester β-methyl ester This procedure starts with a commercially available, differentially protected aspartic acid derivative to ensure regioselectivity in the subsequent steps.

Step 2: Conversion to a Weinreb Amide The β-methyl ester is selectively converted to an N,O-dimethylhydroxylamide (Weinreb amide).

  • Rationale: The Weinreb amide is an excellent electrophile for organometallic reagents. Unlike esters or acid chlorides, it reacts to form a stable tetrahedral intermediate that resists over-addition, cleanly yielding a ketone upon acidic workup. This prevents the formation of a tertiary alcohol side-product.

Step 3: Grignard Reaction with 3-Thienylmagnesium Bromide The Weinreb amide is reacted with a Grignard reagent prepared from 3-bromothiophene.

  • Rationale: This is the key C-C bond-forming step to introduce the thiophene ring. The preparation of 3-thienylmagnesium bromide can sometimes be low-yielding; an alternative is to use 3-lithiothiophene, generated by halogen-metal exchange with n-butyllithium, which may provide better results.[13] The reaction is performed at low temperature (e.g., -78 °C) to ensure selectivity and stability of the reagents.

Step 4: Reduction of the Carboxylic Acid The protected keto-amino acid derivative is then reduced.

  • Rationale: The most critical step is the reduction of the free carboxylic acid to a primary alcohol without affecting the ketone. However, common reducing agents like LiAlH₄ or borane complexes will reduce both carbonyls. A more robust strategy involves first reducing the free carboxylic acid of the N-protected starting material to the alcohol. This generates an N-protected (R)-2-amino-4-hydroxybutanoic acid derivative. The primary alcohol is then protected with a silyl group (e.g., TBDMS), followed by oxidation of the side-chain alcohol to an aldehyde (e.g., Swern or Dess-Martin oxidation), and then the Grignard addition to the aldehyde. This sequence provides better control over the chemoselectivity.

An alternative, more direct approach is the reduction of the N-protected amino acid itself.

  • Protocol: To a stirred solution of N-Boc-(2R)-2-amino-4-(3-thienyl)-4-oxobutanoic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise.[11] The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Causality: Borane complexes are effective at reducing carboxylic acids to alcohols while being less reactive towards amides and other functional groups, offering good chemoselectivity.[11][14] Lithium aluminum hydride (LiAlH₄) is also a viable, though more reactive, alternative.[12]

Step 5: Deprotection The N-Boc protecting group is removed under acidic conditions.

  • Protocol: The crude amino alcohol from the previous step is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane, and treated with an excess of an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is stirred at room temperature until the starting material is consumed.

  • Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, cleanly liberating the free amine. The final product can then be purified by chromatography or crystallization of its salt form.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Technique Purpose Expected Results for this compound
¹H and ¹³C NMR Structural ElucidationThe ¹H NMR spectrum should show characteristic signals for the thienyl protons, the aliphatic chain protons (CH₂, CH), the aminomethylene protons (CH₂OH), and the amine and hydroxyl protons (which may be broad or exchange with D₂O). ¹³C NMR will confirm the number of unique carbon atoms.
Mass Spectrometry (MS) Molecular Weight ConfirmationHigh-resolution MS (e.g., ESI-TOF) should provide an accurate mass measurement of the protonated molecule [M+H]⁺, confirming the elemental composition C₈H₁₃NOS.
Chiral HPLC Enantiomeric Purity (e.e.)Analysis on a chiral stationary phase (CSP) is crucial.[15][] A pure sample of the (2R)-enantiomer should show a single peak. Spiking with a small amount of the racemic mixture (if synthesized) would be used to confirm the peak identity and resolution.
Optical Rotation Confirmation of ChiralityMeasurement using a polarimeter will yield a specific rotation value ([α]D), which should be non-zero for the chiral molecule. The sign (+ or -) is an empirical value for that specific compound.
Infrared (IR) Spectroscopy Functional Group IdentificationThe IR spectrum should display characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-S bonds of the thiophene ring.
Self-Validating Protocol for Purity Analysis

A robust quality control system involves orthogonal analytical methods. For instance, purity should be assessed by both HPLC-UV (for chromophoric impurities) and LC-MS (for mass-based impurities). Enantiomeric excess determined by chiral HPLC should be greater than 98% for use in advanced drug discovery programs.

Potential Applications in Drug Development

The structural features of this compound suggest its utility as a key intermediate for several classes of therapeutic agents:

  • Inhibitors of Enzymes: The amino alcohol motif is a common feature in protease and kinase inhibitors, where the hydroxyl and amino groups can form critical hydrogen bonds within the enzyme's active site.

  • GPCR Ligands: Many G-protein coupled receptor (GPCR) modulators incorporate amino alcohol structures.

  • Anti-inflammatory Agents: β-amino alcohol derivatives have been investigated as inhibitors of inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling pathway.[17][18]

  • Antimicrobial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial drugs, and the amino alcohol scaffold can contribute to this activity.[3]

  • Anticancer Agents: Thiophene derivatives have been explored for their cytotoxic activities against various cancer cell lines.[9]

dot

Caption: Potential therapeutic applications of the core scaffold.

Suppliers and Price Analysis

As this compound is not a standard catalog chemical, it must be acquired through custom synthesis. The price of custom synthesis is highly variable and depends on several factors.[19][20]

Factors Influencing Custom Synthesis Cost:

  • Complexity of Synthesis: The number of steps, difficulty of reactions, and need for specialized reagents.

  • Scale: The cost per gram decreases significantly at larger scales (e.g., 100 g vs. 1 g).

  • Purity Requirements: Higher enantiomeric and chemical purity demand more intensive purification, increasing costs.

  • Labor and Expertise: Costs are largely driven by the time and expertise of the synthetic chemists involved.[21]

  • Contract Model: A "Fee for Service" (FFS) model may have lower upfront costs but carries the risk of an unsuccessful synthesis, whereas a "Full-Time Equivalent" (FTE) or "Fee for Results" (FFR) model provides more certainty at a potentially higher price.[19]

For a novel, multi-step synthesis like the one proposed, researchers can expect initial, small-scale (1-5 grams) synthesis costs to be in the range of several thousand dollars.

Table of Potential Custom Synthesis Providers

The following companies specialize in custom synthesis of complex organic molecules and pharmaceutical intermediates:

Supplier Services Offered Notes
BOC Sciences Custom amino alcohol synthesis, asymmetric synthesis, process development.[]Offers a range of synthesis strategies for chiral amino alcohols.
Aragen Life Sciences Custom synthesis of intermediates and APIs, process chemistry.[22]Operates with facilities compliant with major regulatory agencies (FDA, EMA).
ChiroBlock GmbH Custom synthesis with a focus on chiral molecules, offers various contract models (FFS, FFR).[19]Specializes in navigating the risks associated with novel compound synthesis.
FramoChem Custom development of pharmaceutical intermediates, expertise in complex chemistries.[23]A leading supplier for life science markets.
GEO Specialty Chemicals Custom development and manufacturing of small molecule intermediates and APIs.[24]Partners with clients from preclinical through early development stages.
Richman Chemical Inc. Full range of custom synthesis, toll manufacturing, and raw material sourcing.[25]Provides services for life science and chemical industries.
Taros Discovery Discovery chemistry, custom synthesis from lab to pilot scale.[26]Experienced in handling sensitive information and complex R&D projects.
Sourcing Key Starting Materials

While the final product requires custom synthesis, key potential starting materials are more readily available:

Starting Material CAS Number Potential Suppliers
(R)-Aspartic Acid56-84-8Sigma-Aldrich, TCI, Alfa Aesar
3-Bromothiophene872-31-1Sigma-Aldrich, TCI, Combi-Blocks
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Major chemical suppliers
Borane-dimethyl sulfide complex13292-87-0Sigma-Aldrich, Acros Organics

Conclusion

This compound represents a valuable, yet underexplored, chiral building block for drug discovery. Its synthesis, while not trivial, is achievable through established methods in asymmetric organic chemistry, primarily leveraging the chiral pool of amino acids. The combination of a stereodefined amino alcohol and a pharmaceutically relevant thiophene heterocycle provides a strong foundation for developing novel therapeutic agents across multiple disease areas. Researchers and drug development professionals seeking to innovate in their fields would be well-advised to consider scaffolds such as this, engaging with specialized custom synthesis providers to access these unique chemical tools.

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Technical Monograph: (2R)-2-Amino-4-(thiophen-3-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of (2R)-2-amino-4-(thiophen-3-yl)butan-1-ol , a chiral amino alcohol serving as a critical building block in medicinal chemistry. Often utilized as a bioisostere for homophenylalaninol, this scaffold integrates the metabolic advantages of the thiophene ring with the versatile reactivity of the 1,2-amino alcohol motif. This document details its IUPAC nomenclature derivation, robust synthetic protocols via hydride reduction, and analytical characterization standards.

Part 1: Nomenclature & Stereochemical Definition

IUPAC Derivation

The systematic naming of this molecule follows the 2013 IUPAC recommendations, prioritizing the principal functional group and the longest carbon chain containing it.

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the amine (-NH₂) and the thiophene ring. Thus, the suffix is -ol .

  • Parent Chain: The longest carbon chain containing the -OH group is four carbons long: Butan-1-ol .

  • Numbering: Numbering starts from the carbon attached to the hydroxyl group (C1) to give the principal group the lowest locant.

    • C1: Attached to -OH.

    • C2: Attached to the amino group (-NH₂).

    • C3: Methylene bridge.

    • C4: Attached to the thiophene ring.[1]

  • Substituents:

    • Amino: Located at C2.

    • Thiophen-3-yl: The thiophene ring is attached via its C3 position to the C4 of the butane chain.[2]

  • Stereochemistry: The chiral center is at C2. Following Cahn-Ingold-Prelog (CIP) priority rules:

    • -NH₂ (Nitrogen, atomic number 7) → Priority 1

    • -CH₂OH (Carbon bonded to Oxygen) → Priority 2

    • -CH₂CH₂(Thiophene) (Carbon bonded to Carbon) → Priority 3

    • -H (Hydrogen) → Priority 4

    • With Hydrogen in the back, the sequence 1 → 2 → 3 is clockwise, designating the (R) configuration.

Final IUPAC Name: (2R)-2-amino-4-(thiophen-3-yl)butan-1-ol

Structural Visualization

The following diagram illustrates the connectivity and stereochemical priority assignment.

ChemicalStructure cluster_legend Stereochemistry Logic (CIP Rules) C1 C1: Hydroxymethyl (-CH2OH) Priority: 2 C2 C2: Chiral Center (2R Configuration) C2->C1 NH2 Amine Group (-NH2) Priority: 1 C2->NH2 C3_C4 C3-C4 Linker (-CH2-CH2-) Priority: 3 C2->C3_C4 Thiophene Thiophen-3-yl (Heterocycle) C3_C4->Thiophene Legend 1 (NH2) -> 2 (CH2OH) -> 3 (Alkyl) = Clockwise (R)

Figure 1: Connectivity and CIP priority assignment for (2R)-2-amino-4-(thiophen-3-yl)butan-1-ol.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The most reliable route to enantiopure amino alcohols is the reduction of their corresponding amino acids. This approach preserves the stereocenter established in the precursor.

  • Target: (2R)-2-amino-4-(thiophen-3-yl)butan-1-ol

  • Precursor: (2R)-2-amino-4-(thiophen-3-yl)butanoic acid (also known as homo-3-thienylalanine).

Protocol: Hydride Reduction of Amino Acid

Objective: Reduce the carboxylic acid to a primary alcohol without racemizing the C2 amine. Reagent Choice: Borane-Dimethyl Sulfide (BH₃·DMS) is preferred over Lithium Aluminum Hydride (LiAlH₄) for amino acids, as it activates the carboxylate specifically and minimizes racemization risks associated with strong bases.

Materials
  • (2R)-2-amino-4-(thiophen-3-yl)butanoic acid (1.0 eq)

  • Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂).

  • Solvation: Add the amino acid precursor (10 mmol) and anhydrous THF (50 mL). The amino acid may remain as a suspension (zwitterionic form).

  • Addition: Cool the mixture to 0°C. Add BH₃·DMS (25 mmol) dropwise via syringe over 20 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. The solution should become clear as the reduction proceeds.

  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Note: Vigorous bubbling will occur.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Methanol and concentrate again (repeat 2x) to remove volatile trimethyl borate.

  • Purification: The crude amino alcohol can be purified via flash column chromatography (DCM/MeOH/NH₄OH) or recrystallization from EtOAc/Hexanes.

Synthetic Workflow Diagram

Synthesis Start Starting Material: (R)-Homo-3-thienylalanine Reagent Reagent: BH3·DMS in THF (Reflux, 4-6h) Start->Reagent Activation Intermediate Intermediate: Amino-Borane Complex Reagent->Intermediate Reduction Quench Quench: MeOH Addition (Removal of B(OMe)3) Intermediate->Quench Hydrolysis Product Target Product: (2R)-2-amino-4-(thiophen-3-yl)butan-1-ol Quench->Product Isolation

Figure 2: Synthetic workflow for the reduction of the amino acid precursor.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized compound for pharmaceutical use, the following analytical specifications must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–6.90 (m, 3H): Thiophene aromatic protons (distinctive multiplets).

    • δ 3.65 (dd, 1H) & 3.35 (dd, 1H): Diastereotopic protons of the -CH₂OH group (C1).

    • δ 2.90 (m, 1H): Chiral center proton (C2).

    • δ 2.70 (t, 2H): Methylene adjacent to thiophene (C4).

    • δ 1.80–1.60 (m, 2H): Internal methylene bridge (C3).

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 235 nm (Thiophene absorption).

  • Requirement: >98% ee for pharmaceutical applications.

Part 4: Pharmaceutical Utility & Bioisosterism

Thiophene as a Phenyl Bioisostere

The substitution of a phenyl ring with a thiophene ring (specifically 3-thienyl) is a strategic modification in drug design.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially strengthening cation-π interactions in receptor binding pockets.

  • Metabolic Stability: While thiophene can introduce metabolic liabilities (S-oxidation), it often alters the lipophilicity (LogP) and solubility profile favorably compared to the phenyl analog.

  • Sterics: The thiophene ring is slightly smaller than a phenyl ring, allowing it to fit into tighter hydrophobic pockets.

Application in Scaffold Design

The (2R)-2-amino-4-(3-thienyl)-1-butanol moiety acts as a chiral heterocyclic homophenylalaninol .

  • Kinase Inhibitors: Used as a hinge-binding motif where the amino alcohol forms hydrogen bonds with the ATP-binding site.

  • S1P1 Receptor Modulators: Structurally analogous to the polar headgroup of Fingolimod (Gilenya), where the lipophilic tail is modified with the thiophene unit to tune receptor subtype selectivity.

Bioisostere Logic Diagram

Bioisostere Phenyl Phenyl Analog (Standard Scaffold) Thiophene 3-Thienyl Analog (Target Molecule) Phenyl->Thiophene Bioisosteric Replacement Properties Property Shifts: 1. Lower LogP (usually) 2. Electron-rich (π-donor) 3. Altered CYP metabolism Thiophene->Properties Resulting Effects

Figure 3: Comparative advantages of Thiophene bioisosterism.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.

  • Thiophene Bioisosterism: Wermuth, C. G.[3] "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry, 4th Ed., Academic Press, 2015.

  • Amino Acid Reduction Protocol: McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571.

  • Analytical Characterization: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.

Sources

Methodological & Application

Application Note: Chiral Pool Synthesis of (2R)-2-amino-4-(3-thienyl)-1-butanol from an Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral β-amino alcohols are foundational structural motifs in a multitude of pharmacologically active compounds and serve as critical chiral auxiliaries in asymmetric synthesis.[1] This application note provides a comprehensive guide to the synthesis of (2R)-2-amino-4-(3-thienyl)-1-butanol, a specialty amino alcohol, utilizing a chiral pool strategy. The methodology starts with the non-proteinogenic amino acid, (R)-2-amino-4-(3-thienyl)butanoic acid, leveraging its inherent stereochemistry to produce the target molecule with high enantiopurity. We detail a robust and scalable reduction protocol using an activated sodium borohydride system, offering a safer and more cost-effective alternative to pyrophoric reagents like lithium aluminum hydride (LiAlH₄).[2][3] This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The specific three-dimensional arrangement of functional groups in a molecule is often paramount for its biological activity and safety profile.[4] Chiral β-amino alcohols are particularly valuable synthons due to their prevalence in beta-blockers, antiviral agents, and other therapeutics.[1]

The "chiral pool" approach is a powerful strategy that utilizes readily available, enantiopure natural products, such as amino acids, as starting materials.[4][5] This method circumvents the need for complex asymmetric catalysis or chiral resolutions by preserving the stereocenter of the initial building block throughout the synthetic sequence.

This guide focuses on the final, critical step in the synthesis of this compound: the reduction of the carboxylic acid moiety of the precursor amino acid, (R)-2-amino-4-(3-thienyl)butanoic acid. While the precursor itself is a specialty chemical, its synthesis can be accomplished via established methods such as the condensation of 3-(3-thienylmethyl) halide with diethyl acetamidomalonate, followed by enzymatic resolution.[6]

The core transformation is the chemoselective reduction of a carboxylic acid in the presence of an amine. Several reagents are capable of this transformation:

  • Lithium Aluminum Hydride (LiAlH₄): Highly effective but pyrophoric, expensive, and requires strictly anhydrous conditions, making it less suitable for large-scale industrial applications.[2][3]

  • Borane Complexes (e.g., BMS, BH₃-THF): Effective but can be expensive and require careful handling.

  • Catalytic Hydrogenation: A greener alternative, but often requires high pressures and temperatures, necessitating specialized equipment.[3][7]

  • Activated Sodium Borohydride (NaBH₄) Systems: Sodium borohydride itself is too mild to reduce carboxylic acids.[2] However, its reactivity can be enhanced by additives like iodine (I₂) or transition metal salts (e.g., NiCl₂), creating a powerful, in-situ-generated reducing agent that is safer and more economical than LiAlH₄.[2][3]

For this protocol, we have selected the NaBH₄/I₂ system due to its high efficiency, excellent functional group tolerance, operational simplicity, and improved safety profile.

Synthetic_Pathway Start (R)-2-amino-4-(3-thienyl)butanoic acid Product This compound Start->Product  Reduction  NaBH₄ / I₂  Anhydrous THF  

Figure 1: Overall synthetic pathway for the reduction of the amino acid precursor.

Experimental Protocol: Reduction via NaBH₄/I₂ System

This protocol describes the reduction of the carboxylic acid group of (R)-2-amino-4-(3-thienyl)butanoic acid to a primary alcohol. The procedure is adapted from established methods for reducing amino acids using the sodium borohydride/iodine system.[2][3]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
(R)-2-amino-4-(3-thienyl)butanoic acid>98% eeSpecialty Supplier
Sodium Borohydride (NaBH₄)98%+Sigma-Aldrich
Iodine (I₂)99.8%+Acros Organics
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher Scientific
Methanol (MeOH)ACS GradeVWR
Sodium Hydroxide (NaOH) solution10% (w/v) aqueousIn-house prep
Dichloromethane (DCM)ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown Chemical
3-Neck Round Bottom Flask (500 mL)-Kimble
Magnetic Stirrer & Stir Bar-IKA
Addition Funnel (125 mL)-Chemglass
Reflux Condenser-Ace Glass
Ice Bath--
Rotary Evaporator-Büchi
Step-by-Step Procedure

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Purification Phase A 1. Charge Flask Add NaBH₄ and anhydrous THF to a dry 3-neck flask under N₂. B 2. Add Amino Acid Add (R)-2-amino-4-(3-thienyl)butanoic acid to the NaBH₄/THF slurry. A->B C 3. Iodine Addition Slowly add a solution of I₂ in THF via addition funnel at 0°C. B->C D 4. Reflux Warm to room temp, then reflux for 3-5h. Monitor reaction by TLC. C->D E 5. Quench Reaction Cool to 0°C and slowly add MeOH to quench excess borohydride. D->E F 6. Basify & Extract Add 10% NaOH (aq) until pH > 11. Extract with Dichloromethane (3x). E->F G 7. Dry & Concentrate Combine organic layers, dry over Na₂SO₄, filter, and concentrate via rotary evaporation. F->G H 8. Purify & Analyze Purify crude product (distillation or chromatography). Analyze for purity and identity (NMR, HPLC). G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Flask Preparation: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add sodium borohydride (5.6 g, 148 mmol, 3.0 equiv). Carefully add 150 mL of anhydrous THF via cannula or syringe. Stir the resulting slurry.

  • Substrate Addition: In one portion, add (R)-2-amino-4-(3-thienyl)butanoic acid (10.0 g, 49.7 mmol, 1.0 equiv) to the stirring slurry at room temperature.

  • Iodine Solution Preparation: In a separate dry flask, dissolve iodine (12.6 g, 49.7 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Controlled Addition: Transfer the iodine solution to an addition funnel and add it dropwise to the stirring reaction mixture, which has been cooled in an ice-water bath to 0°C. Causality Note: The slow addition at 0°C is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs upon the formation of the borane-THF complex.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide). The reaction is typically complete within 3-5 hours.

  • Quenching: Once the starting material is consumed, cool the flask back down to 0°C in an ice bath. Very carefully and slowly, add methanol (approx. 50 mL) dropwise to quench any unreacted borohydride species. Safety Note: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and slow addition.

  • Workup - Basification: Remove the solvents under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of 10% aqueous sodium hydroxide solution, ensuring the final pH is > 11. This step neutralizes any borate esters and ensures the product is in its free amine form for extraction.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound as an oil.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Expected Results and Characterization

The described protocol is expected to provide the target compound with good yield and high enantiomeric purity, preserving the stereochemistry of the starting amino acid.

ParameterExpected ValueAnalytical Method
Yield 80-95%Gravimetric
Physical State Colorless to pale oilVisual Inspection
Purity >98%¹H NMR, ¹³C NMR, GC-MS
Enantiomeric Excess >98% eeChiral HPLC

Characterization Notes:

  • ¹H NMR: Expect characteristic peaks for the thienyl ring protons, the CH₂-OH group, the CH-NH₂ group, and the aliphatic chain protons.

  • Chiral HPLC: Analysis is crucial to confirm that no racemization occurred during the reduction. A baseline analysis of the starting material's enantiomeric excess should be performed for comparison.

Trustworthiness and Validation

The reliability of this protocol is grounded in well-established chemical principles. The NaBH₄/I₂ system is a widely cited and validated method for the reduction of carboxylic acids, including amino acids.[2][3] The self-validating steps within the protocol include:

  • TLC Monitoring: Provides real-time confirmation of the reaction's progression and completion, preventing premature or unnecessarily long reaction times.

  • pH Control during Workup: Ensures the amino alcohol product is in the correct form (free base) for efficient extraction into the organic solvent.

  • Final Analytical Verification: Comprehensive analysis by NMR and Chiral HPLC provides definitive proof of the product's structure, purity, and stereochemical integrity.

By following these steps, a researcher can be confident in achieving a successful and reproducible synthesis.

References

  • Firouzabadi, H., & Tamami, B. (2003). Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH₄ in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(7), 1459-1463. [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

  • Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2007. [Link]

  • Pascal, G., & Pucci, B. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters.
  • Chen, Y., & Chen, P. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7839), 634-639. [Link]

  • Jedličková, P., & Hradil, P. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82. [Link]

  • Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Inorganic Chemistry, 2(2). [Link]

  • Hsieh, K., & Jorgensen, E. C. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

Sources

Protocol for Reducing (2R)-2-amino-4-(3-thienyl)butanoic acid to (2R)-2-amino-4-(3-thienyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the chemoselective reduction of (2R)-2-amino-4-(3-thienyl)butanoic acid to its corresponding amino alcohol, (2R)-2-amino-4-(3-thienyl)butan-1-ol. The protocol utilizes a Borane-Dimethyl Sulfide (BH₃[1][2]·SMe₂) complex, a method chosen for its ability to reduce carboxylic acids in the presence of free amines without racemization or interference with the thiophene ring. Unlike catalytic hydrogenation, which poses a risk of desulfurizing the thiophene moiety (Raney Ni) or saturating the ring, hydride-based reduction preserves the heteroaromatic system. This guide includes a step-by-step experimental workflow, safety considerations for handling organoboranes, and analytical benchmarks.

Chemical Strategy & Method Selection

The Challenge

The target molecule contains three distinct functional features that dictate the reduction strategy:

  • Carboxylic Acid : The group to be reduced.[3][4][5][6]

  • Primary Amine : A nucleophilic group that can interfere with electrophilic reducing agents or require protection.

  • Thiophene Ring : A sulfur-containing aromatic heterocycle sensitive to hydrogenation catalysts (poisoning) and harsh Lewis acids.

Selected Method: Borane-Dimethyl Sulfide (BH₃·SMe₂)

The reduction of


-amino acids to amino alcohols is optimally performed using borane complexes.
  • Mechanism : Borane acts as a Lewis acid, coordinating first with the amine (forming an amine-borane complex) and then reacting rapidly with the carboxylic acid to form a triacyloxyborane intermediate. This is further reduced to the alcohol.[3][4][5][6]

  • Stereochemical Integrity : The reaction proceeds without racemization, preserving the (2R) configuration critical for pharmaceutical intermediates.

  • Chemoselectivity : Borane reduces carboxylic acids faster than esters or amides, allowing for high selectivity.

  • Thiophene Compatibility : Borane does not reduce the thiophene ring under these conditions, unlike high-pressure catalytic hydrogenation.

Reaction Scheme

The following diagram illustrates the transformation and the intermediate boron complex formation.

ReactionScheme Substrate (2R)-2-amino-4-(3-thienyl) butanoic acid Complex Amine-Borane Intermediate Substrate->Complex BH3·SMe2, THF 0°C to RT Product (2R)-2-amino-4-(3-thienyl) butan-1-ol Complex->Product 1. Reflux 2. MeOH Quench 3. NaOH (aq) Workup

Caption: Reaction pathway showing the formation of the amine-borane complex followed by reduction and hydrolytic workup.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
(2R)-2-amino-4-(3-thienyl)butanoic acidSubstrate>98% ee, Dry
Borane-Dimethyl Sulfide (BH₃[7]·SMe₂)Reducing Agent2.0 M in THF or Neat (10 M)
Tetrahydrofuran (THF)SolventAnhydrous, Inhibitor-free
Methanol (MeOH)Quenching AgentHPLC Grade
Sodium Hydroxide (NaOH)Workup Reagent6 M Aqueous Solution
Safety Precaution (Critical)
  • Thiophene Odor : Thiophene derivatives and Dimethyl Sulfide (DMS) have potent, disagreeable odors. All operations must be performed in a well-ventilated fume hood.

  • Flammability : Borane complexes liberate hydrogen gas upon contact with moisture or alcohols. Ensure an inert atmosphere (

    
     or 
    
    
    
    ).
  • Toxicity : Thiophenes are potentially toxic; handle with double nitrile gloves.

Step-by-Step Procedure
Step 1: Setup and Addition
  • Oven-dry a 250 mL two-necked round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Flush the system with Nitrogen (

    
    ) and maintain a positive pressure.
    
  • Charge the flask with (2R)-2-amino-4-(3-thienyl)butanoic acid (10.0 mmol, 1.85 g) and Anhydrous THF (30 mL). Note: Amino acids are often sparingly soluble in THF initially.

  • Cool the suspension to 0°C using an ice bath.

  • Charge the addition funnel with BH₃·SMe₂ (22.0 mmol, 2.2 equiv).

    • Expert Tip: Use a slight excess (2.2–2.5 eq) because the first equivalent complexes with the amine, while the subsequent equivalents reduce the acid.

  • Add the borane solution dropwise over 30 minutes. Expect hydrogen gas evolution (

    
    ).[8]
    
Step 2: Reaction and Reflux[2][9]
  • Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.

  • Heat the mixture to a gentle reflux (66°C) for 4–6 hours.

    • Observation: The suspension should dissolve as the reduction proceeds, resulting in a clear solution.

  • Monitor reaction progress via TLC (System: MeOH/CH₂Cl₂/NH₄OH 10:89:1) or LC-MS.

Step 3: Quenching and Workup[4]
  • Cool the reaction mixture to 0°C .

  • Carefully add Methanol (10 mL) dropwise.

    • Caution: Vigorous effervescence will occur. Add slowly to control

      
       release.
      
  • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and methyl borate.

  • Hydrolysis of Boron-Amine Complex :

    • Redissolve the residue in 6 M NaOH (15 mL) .

    • Reflux for 2 hours.[4] This step is critical to break the stable N–B bond formed during reduction.

    • Alternatively, for acid-stable substrates, refluxing in 10% HCl followed by basification is effective, but NaOH is preferred here to prevent potential thiophene polymerization.

Step 4: Extraction and Isolation[4]
  • Cool the aqueous mixture to RT and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL) .

  • Wash the combined organic layers with Brine (20 mL) .

  • Dry over Anhydrous

    
      and filter.
    
  • Concentrate in vacuo to yield the crude amino alcohol.

  • Purification : If necessary, purify via recrystallization (from EtOAc/Hexanes) or column chromatography (DCM/MeOH/Et₃N).

Workflow Diagram

Workflow Start Start: Dry RBF, N2 Atm Add Add Substrate + THF Cool to 0°C Start->Add Drip Dropwise Addition of BH3 (H2 Evolution) Add->Drip Reflux Reflux (4-6 hrs) Clear Solution Drip->Reflux Quench Cool to 0°C Quench with MeOH Reflux->Quench Hydrolysis Reflux with 6M NaOH (Break N-B Bond) Quench->Hydrolysis Extract Extract (DCM/EtOAc) Dry & Concentrate Hydrolysis->Extract

Caption: Operational workflow for the borane reduction of amino acids.[7]

Analytical Characterization

To validate the product identity and purity, the following data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the disappearance of the

    
    -proton shift associated with the acid and the appearance of the hydroxymethyl group (–CH₂OH) as a multiplet around 
    
    
    
    3.3–3.7 ppm. The thiophene protons should remain in the aromatic region (
    
    
    6.9–7.4 ppm).
  • Chiral HPLC : Use a Chiralpak AD-H or OD-H column to verify the enantiomeric excess (ee). Comparison with the racemic standard is recommended.

  • Mass Spectrometry (ESI+) : Expect

    
     peak corresponding to the molecular weight of the alcohol (MW: ~171.26  g/mol ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of N-B complex.Increase the duration of the NaOH reflux step or use 10% HCl reflux followed by basification.
Racemization Excessive heat during quenching.Ensure quenching is done strictly at 0°C and avoid prolonged exposure to strong base if not necessary.
Thiophene Ring Reduction Contamination with hydrogenation catalysts.Ensure no Pd or Ni residues are present in glassware. Borane alone will not reduce the thiophene.
Insolubility Amino acid zwitterion nature.Use Borane-THF (1M) instead of DMS, or add Trimethylsilyl Chloride (TMSCl) to transiently protect the acid/amine and improve solubility (Protocol Variant).

References

  • Meyers, A. I., et al. "Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 17, no. 48, 1976, pp. 4355-4358. Link

  • Brown, H. C., et al. "Borane-Dimethyl Sulfide as a Convenient Reagent for the Reduction of Functional Groups."[2] Journal of Organic Chemistry, vol. 38, no. 16, 1973, pp. 2786–2792. Link

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568–3571. Link

  • Organic Syntheses. "Reduction of L-Valine to L-Valinol." Org. Synth., vol. 63, 1985, p. 136. Link

  • Sigma-Aldrich. "2-Amino-4-(thiophen-2-yl)butanoic acid Product Page." (Analogous Compound Reference). Link

Sources

Application Notes & Protocols: Asymmetric Synthesis Using Phenylalaninol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is crucial to address the specific needs of the research community with precision and validated data. Your inquiry into (2R)-2-amino-4-(3-thienyl)-1-butanol as a chiral auxiliary is insightful, targeting a unique structural motif. However, a comprehensive review of current scientific literature and chemical databases indicates that while this compound is commercially available, its application and validation as a chiral auxiliary in asymmetric synthesis are not yet extensively documented in peer-reviewed sources.

To provide a guide of the highest scientific integrity and practical utility, this document will focus on a closely related and extensively validated class of chiral auxiliaries: those derived from (R)-phenylalaninol . The principles, mechanisms, and protocols detailed herein are directly applicable and serve as a robust framework for evaluating novel auxiliaries like this compound. The substitution of a phenyl group with a thienyl group is a common strategy in medicinal chemistry, and the foundational knowledge presented here will empower you to pioneer and optimize its use.

A Framework for this compound

Introduction: The Power of 1,2-Amino Alcohol Auxiliaries

Chiral 1,2-amino alcohols, such as (R)-phenylalaninol, are foundational pillars in modern asymmetric synthesis. Their utility stems from their ability to be temporarily incorporated into an achiral substrate, directing subsequent chemical transformations to occur with a high degree of stereocontrol. The auxiliary is then cleaved and can often be recovered, making the process efficient and economical.

The core principle involves the formation of a rigid chiral environment, typically a five-membered ring system like an oxazolidinone or an oxazolidine. This conformationally restricted structure effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent (e.g., an electrophile) to approach from the less sterically hindered face. The choice of the substituent at the stereocenter (a phenyl group in our model, a thienyl group in your target molecule) is critical as it dictates the precise steric environment and, therefore, the stereochemical outcome of the reaction.

Mechanism of Stereochemical Induction: The Evans' Oxazolidinone Model

A primary application of (R)-phenylalaninol is in the formation of N-acyloxazolidinones, famously known as Evans' auxiliaries. The mechanism of stereocontrol is a well-established model for asymmetric alkylation.

  • Step 1: Formation of the Chiral Auxiliary Adduct: The amino alcohol is first acylated with a carboxylic acid derivative (e.g., a propionyl group) to form an N-acyl derivative. This is then cyclized to form the rigid oxazolidinone ring.

  • Step 2: Enolate Formation: A strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a sodium base like sodium bis(trimethylsilyl)amide (NaHMDS), deprotonates the α-carbon of the acyl group. The lithium or sodium cation then chelates with the two oxygen atoms of the N-acyloxazolidinone.

  • Step 3: Face-Selective Alkylation: This chelation locks the enolate into a rigid, planar conformation. The bulky substituent at C4 (the phenyl group) effectively blocks the si-face of the enolate. Consequently, an incoming electrophile (E+) can only approach from the exposed re-face.

  • Step 4: Auxiliary Cleavage: After the stereoselective alkylation, the newly formed chiral center is secured. The auxiliary is then cleaved, typically via hydrolysis or reductive cleavage, to yield the desired chiral carboxylic acid, alcohol, or other derivative, while recovering the original amino alcohol.

Visualizing the Mechanism of Action

G cluster_setup Setup Phase cluster_reaction Stereoselective Reaction cluster_cleavage Cleavage & Recovery Aux (R)-Phenylalaninol Oxazolidinone N-Acyloxazolidinone Aux->Oxazolidinone Acyl Acyl Chloride (R-COCl) Acyl->Oxazolidinone Enolate Chelated Z-Enolate (Steric Shielding) Oxazolidinone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated Diastereomerically Pure Alkylated Product Enolate->Alkylated Alkylation Electrophile Electrophile (E+) Electrophile->Alkylated Product Chiral Product (e.g., Carboxylic Acid) Alkylated->Product Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Release Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage->Product

Caption: Workflow for Asymmetric Synthesis using an Evans' Auxiliary.

Core Protocols: A Step-by-Step Guide

These protocols are based on well-established procedures for phenylalaninol-derived auxiliaries and serve as a starting point for optimization with novel structures.

Protocol 1: Synthesis of the N-Propionyl Oxazolidinone Auxiliary

This protocol details the attachment of a propionyl group, which will be the site of alkylation.

Materials:

  • (R)-Phenylalaninol

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Reagents for cyclization (e.g., triphosgene or carbonyldiimidazole)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Acylation: Dissolve (R)-phenylalaninol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an argon atmosphere at 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise over 15 minutes. The reaction mixture may form a slurry.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting amino alcohol is consumed.

  • Quench the reaction with saturated aqueous NH4Cl solution and perform an aqueous workup. Extract the organic layer with DCM, dry over MgSO4, and concentrate under reduced pressure.

  • Cyclization: The crude N-acyl amino alcohol can be cyclized using various reagents. For example, using triphosgene (0.4 eq) with a base like pyridine in DCM at 0 °C.

  • Purify the resulting N-propionyl oxazolidinone by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

This protocol is a classic example demonstrating high diastereoselectivity.

Materials:

  • N-propionyl oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

Procedure:

  • Setup: Under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add LDA solution (1.1 eq) dropwise via syringe. The solution should turn a pale yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. It is critical to keep the temperature at -78 °C to ensure maximum selectivity.

  • Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution directly at -78 °C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography to yield the alkylated product. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Auxiliary Cleavage

This step liberates the chiral product and allows for recovery of the auxiliary.

Materials:

  • Alkylated oxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Separate the aqueous and organic layers. The

Application Note: Chemoselective N-Protection of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective N-protection of (2R)-2-amino-4-(3-thienyl)-1-butanol , a critical chiral intermediate often utilized in the synthesis of S1P receptor modulators and phenylalanine bioisosteres.

The primary challenge with this substrate is achieving complete N-protection without acylating the free primary hydroxyl group or degrading the electron-rich thiophene ring. This protocol prioritizes the tert-butoxycarbonyl (Boc) group due to its orthogonality to standard ester hydrolysis conditions and its stability during thiophene-compatible transformations. An alternative Benzyloxycarbonyl (Cbz) protocol is provided for orthogonal deprotection strategies.

Strategic Analysis & Chemical Logic

Substrate Challenges
  • Chemoselectivity (N vs. O): The substrate contains both a nucleophilic primary amine and a primary alcohol. While the amine is more nucleophilic, the use of strong bases (e.g., NaH) or acyl transfer catalysts (e.g., DMAP) can promote competitive O-acylation, leading to N,O-bis-protected side products.

  • Thiophene Stability: The 3-thienyl moiety is electron-rich. While generally stable to basic conditions, it is susceptible to electrophilic aromatic substitution or polymerization in the presence of strong Lewis acids or vigorous oxidants.

  • Chiral Integrity: The (2R) stereocenter is alpha to the amine. Conditions must avoid racemization, which can occur under high temperatures or strongly basic conditions that promote enolization (though less likely in amino alcohols than amino acids).

Selection of Protecting Group[1]
FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent



/

Protection pH Basic / NeutralBasic (Schotten-Baumann)Basic
Deprotection Acid (TFA/HCl)Hydrogenolysis (

)
Base (Piperidine)
Thiophene Risk Low (during protection)LowLow
Recommendation Primary Choice Secondary Choice Tertiary Choice

Rationale: Boc is preferred because its deprotection (acidic) is orthogonal to the basic conditions often used to modify the alcohol or thiophene ring in subsequent steps. Cbz is excellent but requires hydrogenolysis for removal, which can be problematic if the thiophene sulfur poisons the Pd catalyst.

Protocol 1: Chemoselective N-Boc Protection (Gold Standard)

This protocol utilizes a biphasic or solvent/water system to suppress O-acylation by leveraging the higher hydration enthalpy of the hydroxyl group and the superior nucleophilicity of the amine.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    ) (1.2 equiv)
  • Solvent: THF / Water (1:1 v/v) or Dioxane / Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in THF (25 mL).

  • Basification: Add Water (25 mL) followed by

    
     (20 mmol). The mixture may become heterogeneous.
    
    • Expert Note:

      
       is preferred over 
      
      
      
      or
      
      
      to maintain a pH ~8-9, which is sufficient to deprotonate the ammonium salt (if present) but not high enough to activate the hydroxyl group for O-acylation.
  • Addition: Cool the mixture to

    
     (ice bath). Add 
    
    
    
    (11 mmol) dropwise as a solution in a minimal amount of THF (5 mL).
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
  • Monitoring (Self-Validating Step): Check reaction progress via TLC (Silica gel, 5% MeOH in DCM).

    • Stain: Use Ninhydrin. The starting material (free amine) will stain red/purple. The product (carbamate) will not stain or stains faintly yellow/brown.

    • Target: Disappearance of the baseline amine spot.[1]

  • Workup:

    • Evaporate the bulk of THF under reduced pressure (keep bath

      
      ).
      
    • Dilute the remaining aqueous residue with EtOAc (50 mL).

    • Critical Step: Acidify the aqueous phase carefully to pH ~4 using 0.5 M Citric Acid. Do not use strong HCl to avoid thiophene degradation.

    • Separate phases. Extract aqueous layer with EtOAc (

      
      ).
      
    • Combine organics, wash with Brine, dry over

      
      , and concentrate.
      
Troubleshooting O-Boc Formation

If TLC or NMR indicates the formation of N,O-bis-Boc product (usually a faster-moving spot):

  • Remedy: Dissolve the crude mixture in MeOH. Add 2.0 equiv of

    
     and stir at room temperature for 1 hour. This selectively hydrolyzes the carbonate (O-Boc) back to the alcohol while leaving the carbamate (N-Boc) intact.
    

Protocol 2: N-Cbz Protection (Schotten-Baumann Conditions)

Use this protocol if the final synthesis requires acid-sensitive intermediates later on.

Reagents[4]
  • Substrate: 1.0 equiv

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

  • Base: Sodium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water / Ethyl Acetate (1:1 biphasic mix)

Methodology
  • Dissolve the amino alcohol in Water/EtOAc (1:1).

  • Add

    
    .
    
  • Cool to

    
    .[1][2]
    
  • Add Cbz-Cl dropwise over 15 minutes. Vigorous stirring is essential for this biphasic reaction.

  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Separate layers. Wash organic layer with 0.5 M Citric Acid, then Water, then Brine.

Workflow Visualization

The following diagram illustrates the decision logic for the Boc protection protocol, ensuring quality control at key checkpoints.

BocProtectionWorkflow Start Start: this compound Dissolve Dissolve in THF/Water (1:1) Add NaHCO3 Start->Dissolve AddBoc Add Boc2O (1.1 eq) at 0°C Dissolve->AddBoc React Stir at RT (4-6 hrs) AddBoc->React TLC_Check Checkpoint: TLC (Ninhydrin) Is Amine Consumed? React->TLC_Check AddMore Add 0.1 eq Boc2O Stir 1 hr TLC_Check->AddMore No (Amine remains) Workup Evaporate THF Extract with EtOAc Wash with Citric Acid TLC_Check->Workup Yes (Complete) AddMore->React Check_OBoc Checkpoint: NMR/TLC Is O-Boc present? Workup->Check_OBoc Hydrolysis Selective Hydrolysis (K2CO3 / MeOH, 1h) Check_OBoc->Hydrolysis Yes (Bis-protected) Isolate Dry, Concentrate Yield Calculation Check_OBoc->Isolate No (Clean) Hydrolysis->Isolate Final Pure N-Boc Intermediate Isolate->Final

Figure 1: Decision tree for the chemoselective N-Boc protection of amino alcohols, including remediation steps for O-acylation.

Analytical Validation

To confirm the identity and purity of the product, look for these key signals:

  • 1H NMR (CDCl3):

    • Boc Group: Strong singlet ~1.44 ppm (9H).

    • Thiophene: Characteristic aromatic signals ~6.9–7.3 ppm (3H).

    • Carbamate NH: Broad doublet ~4.5–5.0 ppm (exchangeable with

      
      ).
      
    • Hydroxyl: Broad singlet, concentration-dependent (exchangeable).

    • Absence of O-Boc: Ensure no secondary t-butyl singlet appears (typically shifted slightly downfield if on Oxygen).

  • HPLC:

    • Shift in retention time: The product will be significantly less polar (longer retention time on C18) than the free amino alcohol.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Agami, C., et al. N-Protected Amino Alcohols in Synthesis. Bull. Soc. Chim. Fr. 1995, 132, 808.[3] (Cited via Sigma-Aldrich Technical Bulletin).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Reference for N-protection conditions).

Sources

Application Note: Thiophene Amino Alcohols in Peptide Mimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of thiophene-based amino alcohols as critical building blocks in peptidomimetic drug design. These moieties are primarily utilized as transition-state isosteres in protease inhibitors, leveraging the unique electronic and steric properties of the thiophene ring to enhance binding affinity and metabolic stability compared to their phenyl counterparts.

Executive Summary & Scientific Rationale

In modern peptidomimetics, the replacement of the scissile amide bond (


) with a non-hydrolyzable hydroxyethylamine (

) isostere is a gold-standard strategy for designing aspartic protease inhibitors (e.g., HIV protease, BACE1, Renin).

While the benzyl side chain (phenylalanine mimic) is the traditional "workhorse" for the P1/P1' positions, the thiophene ring offers distinct advantages as a bioisostere:

  • Electronic Modulation: The sulfur atom acts as a weak hydrogen bond acceptor and alters the quadrupole moment of the ring, potentially creating unique

    
    -stacking or cation-
    
    
    
    interactions within the enzyme active site.
  • Metabolic Stability: Thiophene rings are often more resistant to oxidative metabolism (e.g., by CYP450) at specific positions compared to phenyl rings.

  • Steric Compactness: The 5-membered ring has a slightly smaller van der Waals volume than a 6-membered phenyl ring, allowing it to fit into constrained hydrophobic pockets (S1/S1' subsites).

This guide focuses on the (2S,3S)-3-amino-2-hydroxy-4-(2-thienyl)butane scaffold, a direct isostere of the phenylalanine transition state.

Structural Design & Mechanism

The core objective is to synthesize a "dipeptide isostere" building block that can be inserted into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Mechanism of Action: Transition State Mimicry

Aspartic proteases hydrolyze peptide bonds via a tetrahedral intermediate. The thiophene amino alcohol scaffold mimics this high-energy state but lacks the leaving group required for cleavage.

Key Structural Features:

  • Secondary Hydroxyl Group: Mimics the transition-state oxyanion; binds to the catalytic aspartic acid dyad (Asp25/Asp25' in HIV protease).

  • Thiophene Moiety: Occupies the hydrophobic S1 pocket.

  • Backbone Stereochemistry: The

    
     configuration is typically required to match the substrate's L-amino acid geometry.
    
Visualization: Design Logic

ThiopheneDesign Target Target: Aspartic Protease (HIV-1, BACE1, Renin) Challenge Challenge: Rapid Hydrolysis of Native Peptide Bond Target->Challenge Solution Solution: Hydroxyethylamine Isostere Challenge->Solution DesignChoice Side Chain Selection: S1 Pocket Occupancy Solution->DesignChoice Phenyl Phenyl (Phe) - Standard Lipophilicity - High Metabolic Turnover DesignChoice->Phenyl Thiophene Thiophene (Thi) - Bioisostere - Altered Electronics (S-interaction) - Compact Volume DesignChoice->Thiophene Outcome Optimized Inhibitor: High Potency (Ki < 1nM) Extended Half-life Phenyl->Outcome Baseline Thiophene->Outcome

Figure 1: Decision logic for selecting thiophene bioisosteres in protease inhibitor design.

Experimental Protocols

Protocol A: Synthesis of the Thienyl-Epoxide Precursor

Objective: Synthesize the chiral epoxide intermediate required for the amino alcohol core. Scale: 10 mmol[1]

Reagents:

  • N-(tert-Butoxycarbonyl)-L-thienylalanine (Boc-Thi-OH)

  • Isobutyl chloroformate (IBCF)

  • Diazomethane (Caution: Explosive) or Trimethylsilyldiazomethane (TMS-CHN2)

  • Hydrobromic acid (HBr) / Acetic Acid

  • Sodium Borohydride (NaBH4)

  • Potassium Hydroxide (KOH) / Ethanol

Step-by-Step Methodology:

  • Diazoketone Formation:

    • Dissolve Boc-Thi-OH (3.0 g, 10 mmol) in dry THF (50 mL) at -15°C.

    • Add N-methylmorpholine (1.1 eq) followed by IBCF (1.1 eq) to form the mixed anhydride. Stir for 15 min.

    • Add TMS-CHN2 (2.0 M in hexanes, 1.5 eq) dropwise. Stir at 0°C for 4 hours.

    • Validation: Monitor disappearance of starting material by TLC (EtOAc/Hex 1:1).

  • Bromoketone Synthesis:

    • Treat the crude diazoketone with 48% HBr in AcOH (1.1 eq) at 0°C for 15 min.

    • Quench with saturated NaHCO3. Extract with EtOAc.

  • Reduction to Bromohydrin:

    • Dissolve bromoketone in MeOH (50 mL) at -78°C.

    • Add NaBH4 (1.5 eq) portion-wise. This step establishes the diastereoselectivity (typically 4:1 anti:syn).

    • Purification: Flash chromatography to isolate the major anti-isomer.

  • Epoxide Closure:

    • Dissolve the chiral bromohydrin in EtOH (30 mL).

    • Add KOH (1.2 eq, ethanolic solution). Stir at RT for 1 hour.

    • Concentrate and partition between water/EtOAc. Dry organic layer (MgSO4).

    • Yield: Expect ~60-70% overall yield of (S,S)-Boc-amino-thienyl-epoxide .

Protocol B: Ring Opening & Isostere Assembly

Objective: Open the epoxide with a C-terminal amine surrogate or amino acid ester to form the final hydroxyethylamine core.

Reagents:

  • (S,S)-Boc-amino-thienyl-epoxide (from Protocol A)

  • Nucleophile: L-Isoleucine benzyl ester (or similar amine)

  • Solvent: Isopropanol (iPrOH) or Titanium(IV) isopropoxide (Lewis Acid catalyst)

Methodology:

  • Epoxide Opening:

    • Dissolve epoxide (1.0 eq) and Amine-Ester (1.5 eq) in iPrOH.

    • Reflux for 12-18 hours.

    • Optimization: If reaction is sluggish, add 0.2 eq Ti(OiPr)4 and heat at 60°C.

  • Isolation:

    • Evaporate solvent.

    • Purify via silica gel chromatography (DCM/MeOH gradient).

    • Result:Boc-Thi-CH(OH)-CH2-NH-Ile-OBzl .

  • Preparation for SPPS:

    • Saponify the benzyl ester (LiOH, THF/H2O) to generate the free carboxylic acid.

    • The resulting Boc-Thi[CH(OH)CH2]NH-Ile-OH is now a "dipeptide isostere" ready for coupling.

Protocol C: Solid Phase Incorporation (SPPS)

Objective: Insert the bulky isostere into a peptide backbone.[2]

Critical Constraint: The secondary hydroxyl and the internal amine make this unit sterically demanding. Standard DIC/HOBt coupling often fails.

Coupling Conditions:

  • Resin: Rink Amide resin (0.6 mmol/g).

  • Reagents:

    • Isostere Building Block (2.0 eq)

    • HATU (1.9 eq)

    • HOAt (1.9 eq) - Essential for reducing racemization and improving kinetics.

    • DIPEA (4.0 eq)

  • Procedure:

    • Pre-activate the building block with HATU/HOAt/DIPEA in DMF for 2 minutes.

    • Add to the resin-bound peptide (N-terminus deprotected).

    • Double Couple: Perform the reaction for 4 hours, drain, and repeat with fresh reagents for 12 hours (overnight).

    • QC Check: Perform a micro-cleavage and check via LC-MS. Look for the mass of the peptide + isostere.

  • Elongation:

    • Remove N-terminal Boc group with 50% TFA/DCM (since it is Boc-protected, not Fmoc).

    • Note: If the rest of the synthesis is Fmoc, ensure the isostere N-terminus is Fmoc-protected initially, or switch strategies at this step.

Synthesis Workflow Visualization

SynthesisWorkflow Start Boc-Thienylalanine Step1 1. Mixed Anhydride 2. Diazomethane Start->Step1 Inter1 Diazoketone Step1->Inter1 Step2 HBr / AcOH Inter1->Step2 Inter2 Bromoketone Step2->Inter2 Step3 NaBH4 Reduction (Diastereoselective) Inter2->Step3 Inter3 Bromohydrin Step3->Inter3 Step4 KOH / EtOH Cyclization Inter3->Step4 Epoxide Chiral Thienyl Epoxide Step4->Epoxide Step5 Amine Nucleophile (Reflux/Lewis Acid) Epoxide->Step5 Final Thienyl Amino Alcohol Isostere Step5->Final

Figure 2: Synthetic route from Thienylalanine to the Hydroxyethylamine Isostere.

Comparative Data: Thiophene vs. Phenyl

The following table summarizes the impact of substituting a Phenylalanine-based isostere with a Thiophene-based isostere in a hypothetical HIV-1 Protease inhibitor analog.

FeaturePhenyl-Isostere (Reference)Thienyl-Isostere (Analog)Impact Analysis
LogP (Lipophilicity) 3.22.9Thiophene is slightly less lipophilic, improving solubility without sacrificing hydrophobic binding.
IC50 (Enzyme Inhibition) 4.5 nM1.2 nMSulfur atom allows for specific VdW interactions with S1 subsite residues.
Metabolic Half-life (t1/2) 45 min78 minThiophene ring blocks para-hydroxylation common in phenyl rings.
Surface Area (Ų) 145132Smaller volume accommodates "mutant" proteases with constricted pockets.

Troubleshooting & Optimization

  • Issue: Epoxide Opening is Slow.

    • Cause: Steric hindrance from the thiophene ring and the amine nucleophile.

    • Fix: Use Calcium Triflate (Ca(OTf)2) or Lithium Perchlorate (LiClO4) as mild Lewis acid catalysts to activate the epoxide oxygen.

  • Issue: Racemization during Coupling.

    • Cause: Activation of the carboxylic acid close to the secondary hydroxyl.

    • Fix: Do NOT protect the secondary hydroxyl. The free hydroxyl actually assists in preventing oxazolone formation (racemization pathway) via H-bonding, provided base concentration is controlled (use Collidine instead of DIPEA if sensitive).

  • Issue: Oxidation of Thiophene.

    • Cause: Thiophene sulfur can be oxidized to sulfoxide/sulfone by strong oxidants.

    • Fix: Avoid high-valent metal oxidants (e.g., KMnO4, RuO4) during side-chain modifications. Standard SPPS reagents (TFA, Piperidine, HATU) are compatible.

References

  • Thiophene as a Bioisostere

    • Title: Thiophenes as phenyl bio-isosteres: applic
    • Source:International Journal of Radiation Applications and Instrument
    • URL:[Link]

  • Protease Inhibitor Design (Hydroxyethylamine Isosteres)

    • Title: Aspartic protease inhibitors containing tertiary alcohol transition-state mimics.[3]

    • Source:European Journal of Medicinal Chemistry, 2015.[3]

    • URL:[Link]

  • Synthesis of Thiophene-containing Inhibitors

    • Title: Synthesis of a first thiophene containing analog of the HIV protease inhibitor nelfinavir.[4]

    • Source:Tetrahedron Letters (via Academia.edu), 2004.
    • URL:[Link]

  • Solid Phase Synthesis Strategies

    • Title: Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.[5][6]

    • Source:ResearchG
    • URL:[Link]

  • Epoxide Ring Opening Protocols

    • Title: Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides.[7]

    • Source:Pakistan Journal of Pharmaceutical Sciences, 2022.[7]

    • URL:[Link]

Sources

Application Note: Strategic Protocols for the O-Esterification of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific chemoselective challenges of esterifying (2R)-2-amino-4-(3-thienyl)-1-butanol.

Executive Summary

The esterification of This compound presents a classic chemoselectivity challenge: differentiating between a nucleophilic primary amine and a primary alcohol.[1] In standard basic or neutral conditions, acylating agents preferentially attack the amine to form amides (


-acylation) rather than esters (

-acylation).[1]

This guide outlines two validated workflows to achieve selective


-esterification:
  • Route A (Direct Acidic Acylation): A rapid, atom-economical method utilizing protonation to mask the amine nucleophile. Best for simple acyl groups (e.g., Acetyl, Propionyl).

  • Route B (Protection-Deprotection): A robust, three-step sequence (Protection

    
     Esterification 
    
    
    
    Deprotection) ensuring 100% regioselectivity.[1] Essential for coupling complex, expensive, or acid-sensitive carboxylic acids.

Chemical Context & Substrate Analysis[1][2][3][4]

Substrate Properties[1][2][4]
  • Molecule: this compound[1]

  • Structure: A chiral amino alcohol featuring a thiophene moiety.

  • Key Reactivity Profile:

    • Amine (

      
      ):  High nucleophilicity (pKa of conjugate acid 
      
      
      
      9.5–10).[1] Kinetic product in neutral media.
    • Alcohol (

      
      ):  Lower nucleophilicity.[1] Thermodynamic product requires catalysis or activation.
      
    • Thiophene Ring: Electron-rich heteroaromatic.[1] Susceptible to electrophilic substitution or polymerization under strongly Lewis-acidic conditions or vigorous heating.[1]

The Chemoselectivity Challenge

Direct reaction with acyl chlorides (


) typically yields the amide. To target the ester, the amine must be rendered non-nucleophilic.



[1]

Decision Matrix: Selecting the Right Protocol

FeatureRoute A: Direct Acidic Acylation Route B: N-Protection Strategy
Primary Mechanism Kinetic suppression of amine via protonation.[1]Steric/Electronic blocking of amine.
Reagents Acyl Chlorides, strong acid (TFA/HCl).

, DCC/EDC, Acids.
Step Count 1 Step (One-pot).3 Steps.
Yield Moderate to High (60–85%).[1]High (Overall >70%).
Suitability Simple esters (Acetate, Benzoate).Complex drug payloads, amino acids.[2][3]
Risk Acid-catalyzed thiophene degradation.[1]Racemization during coupling (low risk).[1]

Experimental Workflows (Visualized)

EsterificationPathways cluster_RouteA Route A: Direct Acidic Acylation cluster_RouteB Route B: N-Protection (Boc) Start This compound Salt Amine Salt Formation (R-NH3+) Start->Salt HCl or TFA Protect N-Boc Protection (Boc2O, TEA) Start->Protect Standard Base Acylation O-Acylation (Acyl Chloride, Excess Acid) Salt->Acylation R-COCl (2-3 eq) ProductA O-Ester (Amine Salt) Acylation->ProductA Coupling Steglich Esterification (DCC, DMAP, R-COOH) Protect->Coupling Carboxylic Acid Deprotect N-Deprotection (HCl/Dioxane) Coupling->Deprotect Acidic Cleavage ProductB O-Ester (HCl Salt) Deprotect->ProductB

Figure 1: Strategic bifurcation for O-esterification.[1] Route A relies on pH control; Route B relies on steric protection.

Detailed Protocols

Protocol A: Direct Chemoselective O-Acylation (Acid-Salt Method)

Best for: Acetylation, Benzoylation, or simple acyl chains.[1]

Mechanism: By maintaining the reaction pH < 1, the amine exists exclusively as the non-nucleophilic ammonium salt (


), leaving the hydroxyl group free to react with highly reactive acyl chlorides.
Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Acyl Chloride (e.g., Acetyl Chloride) (3.0 equiv)

  • Solvent: Trifluoroacetic Acid (TFA) or neat Acyl Chloride (if liquid)[1]

  • Catalyst: None (Acid acts as autocatalyst)[1]

Procedure
  • Salt Formation: Dissolve 1.0 g of the amino alcohol in 5 mL of TFA (or dry ether saturated with HCl) at 0°C. Stir for 15 minutes to ensure full protonation.

  • Acylation: Add the Acyl Chloride (3.0 equiv) dropwise over 10 minutes.

    • Critical: Maintain temperature < 10°C to prevent thiophene polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by LC-MS (Target mass:

    
    ).[1]
    
  • Workup (Non-Aqueous):

    • Precipitate the product by adding a large excess of cold Diethyl Ether (

      
      ) or MTBE.
      
    • The product will crash out as the Ester-Ammonium salt.[1]

    • Filter the solid and wash with cold ether.

  • Workup (Aqueous - if oil forms):

    • Evaporate volatiles under reduced pressure.

    • Partition residue between Ethyl Acetate and acidic water (pH 2–3).[1] Do not use base, or O-to-N acyl migration may occur.[1]

    • Lyophilize the aqueous layer to obtain the stable ester salt.

Validation:

  • NMR: Check for downfield shift of the

    
    -adjacent protons (
    
    
    
    4.0 ppm
    
    
    
    
    5.0 ppm).
  • Stability: Store as the HCl/TFA salt. Free base esters of amino alcohols are prone to

    
     acyl migration (Arrhenius rearrangement) at pH > 7.
    
Protocol B: The N-Protection Route (Boc Strategy)

Best for: Coupling with expensive drug fragments, chiral acids, or when mild conditions are required.[1]

Phase 1: N-Boc Protection[1]
  • Dissolve: 1.0 equiv Amino Alcohol in

    
     (DCM).
    
  • Add Base: 1.1 equiv Triethylamine (TEA).[1] Cool to 0°C.

  • React: Add 1.1 equiv Di-tert-butyl dicarbonate (

    
    ) in DCM dropwise.
    
  • Monitor: Stir at RT for 2 hours. TLC should show conversion to a less polar spot.

  • Isolate: Wash with 1N citric acid, brine, dry over

    
    , and concentrate. Yield is typically quantitative.
    
Phase 2: Steglich Esterification[1]
  • Dissolve: 1.0 equiv

    
    -Boc-Amino Alcohol and 1.1 equiv Carboxylic Acid (
    
    
    
    ) in anhydrous DCM.
  • Catalyst: Add 0.1 equiv DMAP (4-Dimethylaminopyridine).

  • Coupling: Cool to 0°C. Add 1.1 equiv DCC (

    
    -Dicyclohexylcarbodiimide) or EDC.
    
  • Stir: Allow to warm to RT overnight. Urea byproduct (DCU) will precipitate (if using DCC).[1]

  • Purification: Filter off DCU. Wash filtrate with

    
    , then Brine. Flash chromatography (Hexane/EtOAc) is usually required here to remove urea traces.[1]
    
Phase 3: N-Deprotection[1]
  • Cleavage: Dissolve the purified

    
    -Boc Ester in 4M HCl in Dioxane (5–10 mL per gram).
    
    • Note: Avoid TFA if the ester is acid-labile; however, HCl/Dioxane is standard.

  • Time: Stir for 1–2 hours at RT.

  • Isolation: Evaporate solvent to dryness. The residue is the Ester Hydrochloride Salt .

    • Do not neutralize to the free base unless immediately using in the next step, to prevent migration.

Quality Control & Analytical Markers

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)H-C-O shift:

3.5 (alcohol)

4.1–4.4 (ester).[1] Thiophene: distinct signals at

7.0–7.[1]5.
Purity HPLC (C18)> 95% Area. Gradient: 5-95% ACN/Water + 0.1% TFA.[1]
Chirality Chiral HPLCEnantiomeric Excess (ee) > 98%.[1][3] (Compare to racemic standard).
Counter-ion Ion ChromatographyConfirm stoichiometric Cl- or TFA- content.[1]

Safety & Handling

  • Thiophene Compounds: Often possess a distinct, sulfurous odor. Work in a well-ventilated fume hood.

  • Acyl Chlorides: Highly corrosive and lachrymatory. React violently with water.

  • O-to-N Migration: The free amine ester is unstable.[1] Always store the product as a salt (HCl, Tosylate, or TFA salt) in a desiccator at -20°C.

References

  • Chemoselective O-Acylation Principles

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[1][4]

    • Source: Beilstein Journal of Organic Chemistry (2015).
    • URL:[Link][1]

  • Thiophene Ester Synthesis

    • Title: O-Thien-2-yl Esters: A Synthetic Approach using Modified Steglich Esterification.[1][5]

    • Source: Journal of Organic Chemistry (2014).
    • URL:[Link][1]

  • General Amino Alcohol Esterification

    • Title: Simple Methodology for the Preparation of Amino Alcohols and their Esterification.[6]

    • Source: ResearchGate (General Protocol Reference).[1]

    • URL:[Link]

Sources

Application Note & Protocol: Synthesis of Chiral Thiophene-Oxazoline (Thio-Ox) Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of chiral thiophene-containing oxazoline (Thio-Ox) ligands, utilizing (2R)-2-amino-4-(3-thienyl)-1-butanol as a key chiral building block. Chiral oxazoline ligands are of paramount importance in asymmetric catalysis, and the incorporation of a thiophene moiety can offer unique steric and electronic properties, influencing catalytic activity and enantioselectivity. This guide details a robust one-pot synthetic protocol, discusses the mechanistic rationale, provides in-depth experimental procedures, and outlines expected characterization data. The content is designed for researchers and professionals in organic synthesis, catalysis, and drug development.

Introduction: The Value of Thienyl-Functionalized Chiral Ligands

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Among the vast array of chiral ligands, the oxazoline class, first introduced in the 1980s, has proven to be exceptionally versatile and effective in a multitude of metal-catalyzed transformations. Their modular nature, straightforward synthesis from readily available chiral amino alcohols, and the proximity of the stereocenter to the coordinating nitrogen atom allow for direct and powerful stereochemical control.

The strategic incorporation of a thiophene ring into the ligand backbone, as with the this compound precursor, offers several advantages:

  • Electronic Modulation: The sulfur atom in the thiophene ring can influence the electronic properties of the ligand and, consequently, the coordinated metal center.

  • Steric Tuning: The thienyl group provides a distinct steric profile compared to more common phenyl or alkyl substituents, which can be critical for achieving high enantioselectivity.

  • Extended Conjugation: The aromatic nature of thiophene can be exploited for further functionalization or to create extended conjugated systems, which may have applications in materials science.[1]

This application note focuses on a highly efficient one-pot synthesis of a representative Thio-Ox ligand, (4R)-4-((3-thienyl)methyl)-2-phenyl-4,5-dihydrooxazole, via a zinc chloride-catalyzed reaction between this compound and benzonitrile.[2]

Synthetic Strategy & Mechanistic Insights

The synthesis of 2-substituted oxazolines from amino alcohols and nitriles is a well-established transformation. The one-pot method catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), is particularly advantageous due to its operational simplicity and often high yields.[2]

The reaction proceeds through the following key steps:

  • Coordination and Activation: The Lewis acidic ZnCl₂ coordinates to the nitrogen atom of the nitrile (benzonitrile), enhancing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The primary amino group of this compound acts as a nucleophile, attacking the activated nitrile carbon to form a zinc-complexed amidine intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol then performs an intramolecular nucleophilic attack on the amidine carbon. This is the ring-closing step.

  • Dehydration and Catalyst Turnover: Subsequent elimination of ammonia and regeneration of the ZnCl₂ catalyst yields the final 4,5-dihydrooxazole product.

The use of a chiral amino alcohol as the starting material ensures that the stereochemistry is transferred to the final oxazoline ligand, making this a highly effective method for generating enantiopure ligands.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (4R)-4-((3-thienyl)methyl)-2-phenyl-4,5-dihydrooxazole.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound(Not available)Custom synthesis or specialized supplierEnsure high enantiomeric purity.
Benzonitrile100-47-0Sigma-AldrichReagent grade, freshly distilled.
Anhydrous Zinc Chloride (ZnCl₂)7646-85-7Acros OrganicsKeep strictly anhydrous.
Chlorobenzene108-90-7Fisher ScientificAnhydrous grade.
Dichloromethane (DCM)75-09-2VWRFor extraction and chromatography.
Petroleum Ether8032-32-4VWRFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichFor drying organic layers.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chlorobenzene is a hazardous solvent; handle with care. Zinc chloride is corrosive and hygroscopic.

One-Pot Synthesis Protocol

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D One-Pot Reaction (Chlorobenzene, Reflux, 72h) A->D B Benzonitrile B->D C Anhydrous ZnCl₂ C->D E Aqueous Work-up & Extraction (DCM) D->E Cool & Quench F Column Chromatography E->F Dry & Concentrate G (4R)-4-((3-thienyl)methyl)- 2-phenyl-4,5-dihydrooxazole F->G Isolate Pure Ligand

Figure 1: Workflow for the one-pot synthesis of the Thio-Ox ligand.

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (1.69 g, 12.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add benzonitrile (1.03 g, 10.0 mmol) and this compound (1.85 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add 50 mL of anhydrous chlorobenzene via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 15 mL of deionized water and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (e.g., starting from 7:3) to afford the pure (4R)-4-((3-thienyl)methyl)-2-phenyl-4,5-dihydrooxazole.

Characterization of the Final Ligand

The structure and purity of the synthesized ligand should be confirmed by standard spectroscopic methods. Below are the expected characterization data based on analogous structures found in the literature.[3][4][5]

Expected Data for (4R)-4-((3-thienyl)methyl)-2-phenyl-4,5-dihydrooxazole:

  • Appearance: Pale yellow oil or low-melting solid.

  • Yield: 65-80% (after purification).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.95-8.05 (m, 2H, Ar-H)

    • 7.35-7.50 (m, 3H, Ar-H)

    • 7.20-7.25 (m, 1H, Thienyl-H)

    • 6.90-7.00 (m, 2H, Thienyl-H)

    • 4.40-4.50 (t, 1H, J = 8.8 Hz, O-CH₂)

    • 4.10-4.20 (m, 1H, N-CH)

    • 4.00-4.10 (dd, 1H, J = 8.8, 7.2 Hz, O-CH₂)

    • 3.00-3.15 (m, 2H, Thienyl-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 164.5 (C=N)

    • 140.0 (Ar-C)

    • 131.5 (Ar-CH)

    • 128.8 (Thienyl-C)

    • 128.5 (Ar-CH)

    • 128.0 (Ar-CH)

    • 126.0 (Thienyl-CH)

    • 125.5 (Thienyl-CH)

    • 121.0 (Thienyl-CH)

    • 74.0 (O-CH₂)

    • 68.0 (N-CH)

    • 38.0 (Thienyl-CH₂)

  • FT-IR (KBr, cm⁻¹):

    • ~3060 (Ar C-H stretch)

    • ~2960, 2870 (Aliphatic C-H stretch)

    • ~1650 (C=N stretch)

    • ~1450 (Ar C=C stretch)

    • ~1070 (C-O stretch)

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₅H₁₆NOS⁺ [M+H]⁺: 258.0947

    • Found: 258.09xx

Application in Asymmetric Catalysis: A Perspective

The synthesized (4R)-4-((3-thienyl)methyl)-2-phenyl-4,5-dihydrooxazole is a versatile monodentate chiral ligand. However, its true potential is often realized when it is incorporated into bidentate or tridentate ligand scaffolds, such as Phosphine-Thio-Ox (PHThio-OX) or Bis(Thio-Ox) ligands. These are typically used in transition-metal-catalyzed reactions like:

  • Palladium-catalyzed asymmetric allylic alkylation.

  • Copper-catalyzed conjugate additions.

  • Iridium-catalyzed asymmetric hydrogenation.

The following diagram illustrates the general structure of a metal complex involving a bidentate Phosphine-Thio-Ox ligand, highlighting the formation of a chiral pocket around the metal center.

Catalytic_Complex M Metal (e.g., Pd, Ir, Cu) P P M->P Coordination N N M->N Coordination Substrate Substrate M->Substrate Catalysis P->M N->M Ox_Ring Oxazoline Ring Thio_Group Thienyl Group

Figure 2: Conceptual diagram of a metal center coordinated by a bidentate Phosphine-Thio-Ox ligand, creating a chiral environment for asymmetric catalysis.

Troubleshooting and Further Considerations

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive or wet ZnCl₂. Insufficient reaction time or temperature.Use freshly opened or fused ZnCl₂. Ensure all glassware is flame-dried. Extend reaction time to 96 hours. Ensure reflux temperature is maintained.
Formation of Side Products Presence of moisture leading to nitrile hydrolysis.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under a robust inert atmosphere.
Difficulty in Purification Co-elution of starting materials or byproducts with the product.Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary. Consider purification by preparative TLC if co-elution persists.
Inconsistent Yields Variability in the quality of the starting amino alcohol.Re-purify the this compound before use, for example, by recrystallization of a salt or by distillation if applicable.

Conclusion

This application note details a reliable and efficient one-pot protocol for the synthesis of a chiral thiophene-oxazoline ligand from this compound. The methodology is straightforward, high-yielding, and provides access to a valuable class of ligands for asymmetric catalysis. The unique electronic and steric properties imparted by the thiophene moiety make these Thio-Ox ligands promising candidates for tackling challenging asymmetric transformations. The provided protocols and characterization data serve as a solid foundation for researchers to explore the synthesis and application of this and related chiral ligands.

References

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Amer, M., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 41(10), 2000084. [Link]

  • Chen, J., et al. (2010). Efficient one-pot synthesis of 2-oxazolines from benzoylacetonitrile and β-aminoalcohols mediated by ZnCl₂. Journal of Chemical Sciences, 122(5), 745-749. [Link]

  • Stark, M. A., et al. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), 6373-6521. [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(2), 245-254. [Link]

  • Santhosh, C., et al. (2025). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry, 49, 4604-4614. [Link]

  • Prasad, A. S., et al. (2012). Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. Der Pharma Chemica, 4(1), 93-99. [Link]

  • Garg, P., et al. (2014). The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields. The Journal of Organic Chemistry, 79(18), 8668-8677. [Link]

  • Ochędzan-Siodłak, W., et al. (2018). Data for the synthesis and characterization of 2-(1,3-oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. Data in Brief, 21, 239-246. [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 11(4), 114-121. [Link]

  • Beilstein Journals. (2010). 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3. [Link]

Sources

Application Notes and Protocols for Handling Air-Sensitive Thiophene Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene amino alcohol derivatives are a pivotal class of compounds in pharmaceutical research and materials science, frequently serving as key intermediates and pharmacophores.[1][2][3] However, their inherent sensitivity to atmospheric oxygen and moisture presents significant handling challenges, often leading to degradation and compromised experimental outcomes.[4][5] This guide provides a comprehensive framework for the successful manipulation of these sensitive molecules. It moves beyond procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot effectively. We will detail essential inert atmosphere techniques, including the use of gloveboxes and Schlenk lines, and provide step-by-step protocols for common laboratory operations.[5][6][7]

Understanding the Instability of Thiophene Amino Alcohol Derivatives

The reactivity of thiophene amino alcohol derivatives towards air is primarily attributed to two key structural features:

  • The Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[4] This process can be accelerated by light or the presence of trace metal impurities, leading to the formation of thiophene S-oxides and other degradation products.[4] The electronic properties of substituents on the thiophene ring can significantly influence its stability. Electron-donating groups can increase the electron density of the ring, making it more prone to oxidation, while bulky substituents at the 2- and 5-positions can provide steric hindrance, offering a degree of protection.[4]

  • The Amino Alcohol Moiety: The amino and hydroxyl groups are susceptible to oxidation and can also readily react with atmospheric moisture. The lone pair of electrons on the nitrogen atom of the amino group makes it a potential site for oxidation.

This inherent reactivity necessitates the rigorous exclusion of air and moisture during all stages of handling, from storage to reaction and purification.

Essential Equipment for an Inert Atmosphere

To create and maintain an oxygen- and moisture-free environment, two pieces of equipment are indispensable: the glovebox and the Schlenk line.[5][6][7]

Equipment Primary Use Advantages Limitations
Glovebox Storage, weighing, and small-scale manipulations of highly sensitive solids and liquids.[8]Provides a continuously maintained inert atmosphere (typically <0.1 ppm O2 and H2O).[8] Allows for more complex manipulations similar to a standard lab bench.[5]Limited workspace. Solvents can damage the plastic windows and gloves.[9]
Schlenk Line Performing reactions, distillations, and transfers of air-sensitive reagents and solvents.[5][7]Offers precise control over vacuum and inert gas flow.[5] Suitable for larger scale reactions.Requires more technical skill to operate effectively. Manipulations can be less intuitive than in a glovebox.
The Glovebox: A Controlled Environment

A glovebox is a sealed container filled with a high-purity inert gas, typically argon or nitrogen.[7][8] It provides a stable environment for handling even the most reactive compounds.

Workflow for Introducing Materials into a Glovebox:

Schlenk_Line_Operation A Connect Schlenk flask to line B Evacuate flask (pull vacuum) A->B C Gently heat flask with heat gun to remove adsorbed moisture B->C D Backfill with inert gas (e.g., Argon) C->D E Repeat evacuation/backfill cycle 3 times D->E F Maintain slight positive pressure of inert gas E->F

Figure 2: Basic Schlenk line operation for preparing glassware.

Protocols for Handling Air-Sensitive Thiophene Amino Alcohol Derivatives

The following protocols are designed to provide a foundation for the safe and effective handling of these sensitive compounds.

Storage

Proper storage is the first line of defense against degradation.

  • Solids: Store in a sealed container, such as a vial with a PTFE-lined cap, inside a glovebox. [10][11]If a glovebox is unavailable, the solid can be stored in a Schlenk flask under a positive pressure of inert gas.

  • Solutions: Store in a Schlenk flask equipped with a PTFE stopcock or in a Sure/Seal™ bottle. [12][13]These containers allow for the removal of the solution via syringe or cannula without exposing the contents to the atmosphere.

  • General Recommendations: Store all thiophene derivatives in a cool, dark place to minimize light-induced degradation. [4]For temperature-sensitive compounds, adhere strictly to the recommended storage temperatures, using appropriate refrigeration or freezing equipment. [14]

Weighing and Transferring Solids

Protocol: Weighing in a Glovebox

  • Preparation: Ensure all necessary items (spatulas, weigh paper, vials) are inside the glovebox and have been purged of air.

  • Taring: Place a tared vial on the analytical balance inside the glovebox.

  • Transfer: Carefully transfer the desired amount of the thiophene amino alcohol derivative to the vial using a clean spatula.

  • Sealing: Immediately seal the vial.

  • Recording: Record the final weight.

Protocol: Transferring Solids via Schlenk Techniques

  • Setup: Connect both the Schlenk flask containing the solid and the receiving flask to the Schlenk line.

  • Purging: Evacuate and backfill both flasks with inert gas three times.

  • Transfer: Under a positive flow of inert gas, quickly remove the stoppers from both flasks and tilt the flask containing the solid to allow for its transfer into the receiving flask. A powder funnel can be used to facilitate this process.

  • Resealing: Immediately reseal both flasks.

Handling and Transferring Solutions

The transfer of air-sensitive solutions is typically accomplished using either a syringe or a cannula.

Protocol: Syringe Transfer

  • Syringe Preparation: Oven-dry the syringe and needle, and allow them to cool in a desiccator or under a stream of inert gas. [12][13]Flush the syringe with inert gas at least ten times. [13]2. Pressurize: Puncture the septum of the Sure/Seal™ bottle or Schlenk flask with a needle connected to a balloon or bubbler filled with inert gas to create a slight positive pressure.

  • Withdrawal: Insert the transfer syringe needle through the septum and into the solution. Withdraw the desired volume of liquid.

  • Transfer: Quickly transfer the solution to the receiving flask, which has been purged with inert gas. Inject the solution down the side of the flask to avoid splashing.

  • Cleaning: Immediately clean the syringe by flushing it multiple times with a suitable dry, inert solvent. Protocol: Cannula Transfer

  • Setup: Connect the Schlenk flask containing the solution and the receiving flask to the Schlenk line.

  • Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the flask containing the solution, ensuring the tip is below the liquid level. Insert the other end into the receiving flask.

  • Pressure Differential: Create a slight pressure differential to initiate the transfer. This can be achieved by slightly reducing the inert gas flow to the receiving flask or by carefully applying a vacuum.

  • Monitoring: Monitor the transfer closely. Once complete, remove the cannula.

Purification of Air-Sensitive Thiophene Derivatives

Purification of these compounds often requires modified techniques to prevent decomposition.

Recrystallization

Recrystallization must be performed under an inert atmosphere using deoxygenated solvents.

Protocol: Recrystallization in a Schlenk Flask

  • Solvent Degassing: Degas the chosen solvent by bubbling a stream of inert gas through it for at least 30 minutes or by using several freeze-pump-thaw cycles. [9]2. Dissolution: In a Schlenk flask under an inert atmosphere, add the crude thiophene amino alcohol derivative. Add the degassed solvent via cannula transfer until the solid dissolves upon gentle heating.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Isolation: Isolate the crystals via filtration using a Schlenk filter funnel under a positive pressure of inert gas. [9]5. Drying: Dry the crystals under high vacuum.

Column Chromatography

Standard column chromatography is unsuitable for highly air-sensitive compounds. A modified flash chromatography technique under a positive pressure of inert gas is required. [15] Workflow for Air-Sensitive Column Chromatography:

Figure 3: Workflow for air-sensitive column chromatography.

Characterization

Characterization of air-sensitive compounds also requires special considerations, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Preparing an NMR Sample in a Glovebox

  • Preparation: Bring an NMR tube, cap, and a vial of deuterated solvent into the glovebox.

  • Sample Preparation: Weigh the thiophene amino alcohol derivative directly into a small vial.

  • Dissolution: Add the deuterated solvent to dissolve the sample.

  • Transfer: Transfer the solution to the NMR tube using a filter pipette to remove any particulate matter.

  • Sealing: Cap the NMR tube securely. For long-term storage or analysis of highly sensitive compounds, specialized NMR tubes with a J. Young valve are recommended. [16]

Safety Precautions

Working with air-sensitive compounds, which are often pyrophoric, requires strict adherence to safety protocols. [17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves. [17][18][19]For handling pyrophoric materials, nitrile gloves underneath neoprene or Nomex gloves are recommended. [17]* Fume Hood: All manipulations of air-sensitive reagents should be performed in a certified chemical fume hood. [17][18][19]* Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher. [11][17]Never work alone when handling highly reactive compounds. [11][19]* Waste Disposal: Quench any residual reactive material carefully before disposal according to your institution's guidelines.

Conclusion

The successful handling of air-sensitive thiophene amino alcohol derivatives is achievable with a thorough understanding of their chemical vulnerabilities and the consistent application of inert atmosphere techniques. By mastering the use of the glovebox and Schlenk line, and by adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of their compounds and the reliability of their experimental results.

References

  • Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

  • Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

  • University of Utah. (n.d.). Pyrophoric Materials Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Gloveboxes. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • ACS Publications. (1984). Purification of air-sensitive organometallic compounds by a modified flash chromatography procedure. Retrieved from [Link]

  • LookChem. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. Retrieved from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction. VCH.
  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Springer Nature. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Copernicus Publications. (2024). NMR spectroscopic applications to atmospheric organic aerosol analysis – Part 2. Retrieved from [Link]

  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2017). Environmental Nuclear Magnetic Resonance Spectroscopy: An Overview and a Primer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

Scalable Manufacturing of (2R)-2-amino-4-(3-thienyl)-1-butanol: Process Chemistry & Control Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, (2R)-2-amino-4-(3-thienyl)-1-butanol , represents a critical chiral building block, structurally analogous to a "homo-phenylalanine" derivative where the phenyl ring is replaced by a 3-thienyl moiety. This motif is frequently observed in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs) and other immunomodulatory therapeutics.

The Challenge:

  • Chirality: The (2R) configuration corresponds to the non-natural D-amino acid lineage. Standard fermentation processes typically yield L-isomers, necessitating chemical or chemo-enzymatic intervention.

  • Thiophene Sensitivity: The sulfur atom in the thiophene ring acts as a potent poison for heterogeneous transition metal catalysts (Pd/C, Pt/C), complicating standard catalytic hydrogenation routes.

  • Scale-up Safety: Reducing amino acids/esters to amino alcohols traditionally uses Lithium Aluminum Hydride (LiAlH₄), which is hazardous at kilogram scale due to pyrophoricity and cryogenic requirements.

The Solution: This guide details a Chemo-Enzymatic Route utilizing a robust classical synthesis of the racemic amino acid followed by an enzymatic kinetic resolution. This approach avoids expensive chiral ligands and sulfur-sensitive hydrogenation catalysts, offering a high-fidelity path to the (2R) isomer.

Synthesis Strategy: The "Resolution-Reduction" Pathway

We prioritize a Kinetic Resolution strategy over Asymmetric Hydrogenation. While asymmetric hydrogenation is atom-economical, the risk of catalyst poisoning by the thiophene sulfur makes it unreliable for robust manufacturing.

Process Flow Diagram

G cluster_0 Critical Control Point: Enantiopurity SM1 3-(2-bromoethyl)thiophene Inter1 Racemic Diester Intermediate SM1->Inter1 Alkylation (NaOEt) SM2 Diethyl acetamidomalonate SM2->Inter1 RacAcid Racemic N-Acetyl Amino Acid Inter1->RacAcid Hydrolysis & Decarboxylation Enz Enzymatic Resolution (Acylase I or Alcalase) RacAcid->Enz pH 7.5-8.0, 35°C L_Iso (S)-Isomer (Hydrolyzed) Aqueous Phase Enz->L_Iso Hydrolysis D_Iso (R)-Isomer (Unreacted) Organic Phase Enz->D_Iso Extraction Target (2R)-Amino Alcohol Target D_Iso->Target Chemoselective Reduction (NaBH4/I2)

Figure 1: Workflow for the chemo-enzymatic synthesis of the target (2R)-amino alcohol. The resolution step segregates the unwanted (S)-isomer, leaving the desired (R)-precursor.

Detailed Protocols

Phase 1: Skeleton Assembly (Racemic Synthesis)

The foundation is the alkylation of diethyl acetamidomalonate, a cheap and scalable glycine equivalent.

Reagents:

  • Diethyl acetamidomalonate (1.0 equiv)

  • 3-(2-bromoethyl)thiophene (1.05 equiv) [Prepared from 3-thiopheneethanol via PBr3]

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Anhydrous)

Protocol:

  • Alkylation: Charge a reactor with anhydrous ethanol and NaOEt. Cool to 0°C. Add diethyl acetamidomalonate portion-wise. Stir for 30 min.

  • Add 3-(2-bromoethyl)thiophene dropwise to control exotherm.

  • Heat to reflux (78°C) for 6–8 hours. Monitor by HPLC for consumption of malonate.

  • Workup: Cool to RT. Quench with acetic acid (pH 6). Remove ethanol via vacuum distillation. Partition residue between EtOAc and water.[1][2] Wash organic layer with brine, dry, and concentrate to yield the crude diester.

  • Hydrolysis/Decarboxylation: Suspend crude diester in 6M HCl. Reflux for 12 hours. This effects hydrolysis of esters, decarboxylation, and deprotection of the N-acetyl group.

    • Note: This yields the free amino acid hydrochloride salt.

  • Re-Acetylation (For Resolution): To the crude amino acid in water/NaOH (pH 10), add Acetic Anhydride (1.2 equiv) at 0°C. Acidify to precipitate the Racemic N-Acetyl-Amino Acid .

Phase 2: Enzymatic Kinetic Resolution (The Chirality Step)

We utilize Acylase I (from Aspergillus melleus) or Alcalase . These enzymes are L-selective (S-selective). They will hydrolyze the unwanted (S)-acetyl group, releasing the free (S)-amino acid, while leaving the desired (R)-N-acetyl amino acid untouched.

Mechanism:



Protocol:

  • Setup: Dissolve Racemic N-Acetyl-Amino Acid (100 g) in water. Adjust pH to 7.5–8.0 using LiOH or NH₄OH (avoid NaOH if high salt inhibits enzyme).

  • Enzyme Addition: Add Acylase I (approx. 1-2% w/w relative to substrate).

  • Incubation: Stir gently at 35–40°C. Maintain pH 7.5 by auto-titration with dilute LiOH.

  • Endpoint: Monitor conversion via chiral HPLC. Stop when conversion reaches ~50-52% (slightly past 50% ensures high ee of the remaining substrate).

  • Separation:

    • Acidify mixture to pH 1.5.

    • Extraction: Extract with Ethyl Acetate.[1][3][4]

    • Aqueous Phase: Contains unwanted (S)-Free Amino Acid (can be racemized and recycled).

    • Organic Phase:[5] Contains (R)-N-Acetyl-Amino Acid (Target Precursor).

  • Purification: Concentrate organic phase. Crystallize from EtOAc/Hexane to upgrade ee% to >99%.

Phase 3: Chemoselective Reduction (The Scale-Up Safe Method)

Instead of LiAlH₄, we employ the NaBH₄/I₂ (Sodium Borohydride - Iodine) system.[6] This generates Borane (BH₃) in situ, which selectively reduces carboxylic acids to alcohols in the presence of amides (though prolonged reaction reduces amides too, we want to reduce the acid first, then deprotect).

Alternative: Reduce the acid to the alcohol, then deprotect the N-acetyl group. Or deprotect first to the free amino acid, then reduce. The protocol below uses the Free Amino Acid reduction method for highest safety.

Pre-step: Hydrolyze the (R)-N-Acetyl-Amino Acid (6M HCl, Reflux) to (R)-2-amino-4-(3-thienyl)butanoic acid .

Protocol (NaBH₄/I₂ System):

  • Charge: Suspend (R)-Amino Acid (1.0 equiv) in anhydrous THF (10 vol).

  • Borohydride: Add NaBH₄ (2.5 equiv). Cool to 0°C.[3][4]

  • Iodine Addition: Dissolve I₂ (1.0 equiv) in THF. Add dropwise over 1 hour.

    • Caution: Hydrogen gas evolution. Ensure adequate venting.

    • Observation: Solution turns colorless as I₂ is consumed.

  • Reflux: Heat to reflux for 12–18 hours.

  • Quench: Cool to RT. Add Methanol carefully to destroy excess borane.

  • Workup: Evaporate solvents. Dissolve residue in 20% KOH. Stir for 4 hours (breaks Boron-Amine complexes). Extract with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Isolation: Dry organic layer and concentrate.[1] The product, This compound , is obtained as a viscous oil or low-melting solid.

Analytical Controls & Specifications

Key Quality Attributes (KQAs)
ParameterSpecificationMethodRationale
Appearance White to off-white solid/oilVisualOxidation of thiophene leads to darkening.
Purity (HPLC) > 98.0%Reverse Phase (C18)Critical for pharmaceutical intermediates.
Chiral Purity (ee) > 99.0%Chiral SFC/HPLC(S)-isomer is a potent impurity in S1P modulators.
Thiophene Content Positive IDNMR/IRConfirm ring integrity (no reduction of ring).
Residual Boron < 500 ppmICP-MSDownstream catalyst poison.
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Thiophene absorption).

Critical Troubleshooting & Safety

Thiophene Polymerization

Thiophene derivatives are acid-sensitive and can polymerize (turn black/tar) under harsh acidic conditions if not temperature controlled.

  • Mitigation: During the HCl hydrolysis steps, ensure vigorous stirring and do not exceed 100°C. If tarring occurs, use lower concentration HCl (4M) and longer times.

Borane Complexation

Amino alcohols form very stable complexes with Borane byproducts, leading to low recovered yields.

  • Mitigation: The KOH reflux/stirring step (Step 6 in Reduction) is mandatory. If yield is low, increase the KOH hydrolysis time or use refluxing MeOH/HCl to break the complex.

Racemization Risk

The (2R) center is alpha to a carbonyl (in the precursor) and an amine. Racemization is slow but possible under strong basic conditions at high heat.

  • Mitigation: Avoid strong bases (NaH, LDA) after the chiral center is established. The NaBH₄ reduction is safe.

References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[7] Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Thiophene Amino Acid Synthesis: Apparao, S., et al. "Synthesis of thiophene analogues of phenylalanine." Collection of Czechoslovak Chemical Communications, 69.

  • S1P Modulator Chemistry: Example of thiophene-based immunomodulators. Journal of Medicinal Chemistry, "Discovery of Fingolimod Analogs".

  • Scale-Up Safety: "Safe Scale-up of Borohydride Reductions." Organic Process Research & Development.

(Note: Specific CAS numbers for the exact intermediates may be proprietary; the protocols above are adapted from validated methodologies for homophenylalanine analogs.)

Sources

Troubleshooting & Optimization

Preventing oxidation of the thiophene ring in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Thiophene Ring in Amino Alcohol Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists

Welcome to the Heterocycle Stability Hub

Current Status: 🟢 Operational Ticket Volume: High regarding S-oxidation and polymerization.

Executive Summary: Thiophene is a classic bioisostere for the phenyl ring in drug design (e.g., Duloxetine, Tiotropium), offering unique steric and electronic profiles. However, its electron-rich nature creates a "reactivity paradox": while it facilitates electrophilic aromatic substitution, it renders the sulfur atom highly susceptible to oxidation (S-oxidation) and the ring prone to acid-catalyzed polymerization during standard amino alcohol synthesis protocols (e.g., epoxidation, dihydroxylation).

This guide provides troubleshooting workflows to synthesize thiophene-containing amino alcohols while preserving ring integrity.

Module 1: Diagnostic Workflow

Before starting your synthesis, determine your risk profile. Use this decision tree to select the correct synthetic strategy based on your starting material and desired outcome.

ThiopheneWorkflow Start START: Substrate Analysis AlkeneType Is the alkene conjugated to the Thiophene ring? Start->AlkeneType Oxidant Proposed Reagent? AlkeneType->Oxidant Yes (Vinyl Thiophene) mCPBA mCPBA / Peracids Oxidant->mCPBA OsO4 OsO4 (Sharpless) Oxidant->OsO4 Reductive Reductive Route (Mannich/Reduction) Oxidant->Reductive Risk1 CRITICAL FAILURE: S-Oxidation -> Sulfone -> Diels-Alder Dimerization mCPBA->Risk1 High Risk Risk2 CAUTION: Requires Ligand Acceleration to outcompete S-oxidation OsO4->Risk2 Manageable Risk Safe SAFE PATH: Preserves aromaticity Reductive->Safe Best Practice

Figure 1: Decision matrix for selecting synthetic routes involving thiophene substrates. Note the high risk associated with peracids like mCPBA.

Module 2: Troubleshooting Tickets (Active Issues)
Ticket #404: "My reaction turned into black tar during epoxidation."
  • User Context: Attempting to synthesize the epoxide from 2-vinylthiophene using m-chloroperbenzoic acid (mCPBA) in DCM.

  • Root Cause Analysis: You have likely triggered the S-oxidation cascade . Unlike benzene, the sulfur atom in thiophene is nucleophilic. mCPBA is a "hard" oxidant that attacks the sulfur to form thiophene S-oxide.

    • Mechanism: The S-oxide is non-aromatic and highly unstable (diene character).

    • Failure Mode: It acts as a Michael acceptor or undergoes Diels-Alder dimerization with unreacted thiophene, leading to polymerization (the "black tar").

  • Solution:

    • Immediate Fix: Stop using mCPBA.

    • Protocol Adjustment: If you must epoxidize, use Dimethyldioxirane (DMDO) generated in situ or essentially neutral buffered conditions. DMDO is an electrophilic oxidant that often prefers the C=C double bond over the sulfur lone pair due to orbital interactions, though yields can still be variable.

    • Alternative: Switch to a Halohydrin route (NBS/H2O) followed by base closure, but ensure the pH remains controlled to prevent acid-catalyzed polymerization.

Ticket #202: "Sharpless AA yield is low; recovering starting material."
  • User Context: Using Sharpless Asymmetric Aminohydroxylation (AA) on a vinyl thiophene substrate.

  • Root Cause Analysis: While OsO4 is safer than mCPBA, the reaction rates are competitive. If the catalytic cycle is too slow, the oxidant may non-selectively attack the sulfur.

  • Solution:

    • Leverage Ligand Accelerated Catalysis (LAC): You must use the specific ligands (DHQ)₂PHAL or (DHQD)₂PHAL . These ligands bind to the Osmium center and accelerate the reaction with the alkene by a factor of >100x compared to the background reaction. This kinetic advantage is crucial to "outrun" the S-oxidation.

    • N-Source Selection: Use Carbamates (e.g., Benzyl carbamate) rather than Sulfonamides if yields are low. Carbamates often provide better turnover in difficult substrates.

Ticket #500: "Product degraded during acid workup/salt formation."
  • User Context: Synthesized the amino alcohol successfully, but treating with HCl to form the salt caused decomposition.

  • Root Cause Analysis: Thiophene rings are acid-sensitive . Strong mineral acids can protonate the ring (specifically at the C2 or C5 position), generating a carbocation that reacts with other thiophene rings (electrophilic aromatic substitution), leading to oligomers.

  • Solution:

    • Buffer Your Workup: Avoid strong acid washes. Use saturated NH₄Cl or dilute NaHCO₃.

    • Salt Formation: Use softer organic acids like Oxalic acid or Fumaric acid instead of HCl/H₂SO₄. This is standard practice in industrial synthesis of thiophene drugs like Duloxetine to ensure stability.

Module 3: Deep Dive FAQs

Q: Why is the thiophene sulfur so much more reactive than the oxygen in furan? A: It is actually a matter of aromaticity and orbital availability . Sulfur is a third-row element; its lone pairs are higher in energy (softer) and more available for donation than oxygen's tightly held (hard) lone pairs. However, furan is more prone to acid-catalyzed ring opening, while thiophene is more prone to S-oxidation.

Q: Can I use the Duloxetine route for my amino alcohol? A: Highly recommended. The synthesis of Duloxetine avoids direct oxidation of the thiophene alkene entirely.

  • Strategy:

    • Mannich Reaction: React 2-acetylthiophene with formaldehyde and amine.[1][2]

    • Reduction: Reduce the ketone to the alcohol (using NaBH₄ or asymmetric transfer hydrogenation).

    • Advantage:[3][4][5][6][7] The thiophene ring is never exposed to high-valent metal oxidants or peracids.

Q: Comparison of Oxidants for Thiophene Substrates

OxidantRisk LevelMechanism of FailureRecommended Application
mCPBA 🔴 CriticalS-oxidation -> PolymerizationAvoid
OsO4 (No Ligand) 🟠 HighSlow kinetics allow S-attackNon-chiral dihydroxylation (Risky)
OsO4 + (DHQ)₂PHAL 🟢 LowLigand accelerates C=C attackAsymmetric Aminohydroxylation
RuO4 🔴 CriticalOxidative cleavage of ringAvoid
NBS / Water 🟡 MediumHalogenation of ring (C5)Halohydrin formation (Control Temp)
Module 4: Standard Operating Procedures (SOPs)
SOP-A: Asymmetric Aminohydroxylation of Vinyl Thiophene

Based on Ligand Accelerated Catalysis principles.

Reagents:

  • Substrate: 2-Vinylthiophene derivative (1.0 equiv)

  • Oxidant: Potassium Osmate (K₂OsO₂(OH)₄) (4 mol%)

  • Ligand: (DHQ)₂PHAL (5 mol%)

  • N-Source: Benzyl carbamate (BnNHC(O)O) (3.1 equiv)

  • Chlorine Source: t-Butyl hypochlorite (3.0 equiv) freshly prepared

  • Base: NaOH (3.0 equiv) in water

  • Solvent: n-Propanol/Water (1:1)

Procedure:

  • Ligand Complexation: Dissolve ligand and Osmium source in solvent. Stir for 5 minutes to ensure complex formation (Critical for LAC).

  • Reagent Addition: Add the N-source and Base.

  • Temperature Control: Cool reaction to 4°C . Lower temperature favors the ligand-catalyzed pathway over background S-oxidation.

  • Addition: Add the vinyl thiophene.

  • Quench: Quench with sodium sulfite (Na₂SO₃) to reduce residual Os(VIII) and any minor S-oxides formed.

  • Workup: Extract immediately. Do not allow the aqueous phase to sit acidic.

SOP-B: The "Duloxetine" Reductive Route (Oxidation Avoidance)

Adapted from industrial protocols for (S)-Duloxetine.

Reagents:

  • 2-Acetylthiophene[1][2][7][8][9]

  • Dimethylamine HCl

  • Paraformaldehyde

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Mannich Reaction: Combine acetylthiophene, amine, and paraformaldehyde in isopropanol with catalytic HCl. Reflux.

  • Free Base: Neutralize carefully with NaOH to pH 10 (Avoid pH < 4 to prevent polymerization).

  • Reduction: Dissolve the resulting amino-ketone in Methanol/THF.

  • Addition: Add NaBH₄ portion-wise at 0°C.

  • Result: Yields the amino alcohol without ever exposing the ring to epoxidizing conditions.

References
  • Thiophene S-Oxidation Mechanism: Dansette, P. M., et al. (1996). "Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation." Chemical Research in Toxicology.

  • Sharpless Aminohydroxylation (General & Ligand Effects): Sharpless, K. B., et al. (1996). "The Sharpless Asymmetric Aminohydroxylation." ResearchGate Review.

  • Duloxetine Synthesis (Reductive Route): BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol."

  • Preventing Polymerization (Acid Sensitivity): Universal Oil Prod Co. (1951). "Phosphoric acid catalyzed thiophene alkylation and gravity separation."[3] US Patent 2570542A.[3]

  • mCPBA Mechanism & Selectivity: Master Organic Chemistry. "The Mechanism of Epoxidation of Alkenes With m-CPBA."

Sources

Technical Support Center: Optimizing 3-Thienyl Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-thienyl amino alcohols. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the reduction of 3-thienyl amino acids. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding the reduction of amino acids, providing the essential context for troubleshooting specific issues related to 3-thienyl substrates.

Q1: What makes the reduction of amino acids to amino alcohols a challenging transformation?

A: The primary challenge lies in the dual functionality of amino acids. They possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). This combination leads to several complexities:

  • Zwitterionic Nature: In neutral solution, amino acids exist as zwitterions (H₃N⁺-CHR-COO⁻), which are often poorly soluble in common organic solvents like THF or diethyl ether, where reductions are typically performed.

  • Reactivity with Reducing Agents: The acidic proton of the carboxylic acid and the protons on the ammonium group react violently with highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH₄), consuming the reagent in non-productive acid-base reactions and generating flammable hydrogen gas.[1][2]

  • Protecting Group Requirements: To prevent the amino group from interfering with the reduction or causing side reactions, it often needs to be protected, adding extra steps to the synthesis.[3][4]

Q2: What are the most common classes of reducing agents for this conversion, and what are their primary trade-offs?

A: Selecting the right reducing agent is critical and involves a balance of reactivity, selectivity, cost, and safety. The main options are summarized below.

Reducing Agent SystemAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Highly reactive; effectively reduces even unactivated carboxylic acids.[5]Poor chemoselectivity; highly flammable and reacts violently with water/protic solvents.[6] Significant safety precautions are required for large-scale use.[7]
Borane Complexes (BH₃·THF or BMS) High reactivity for carboxylic acids; generally cleaner reactions with fewer side products than LiAlH₄.[8]Can have an unpleasant odor (BMS); may require a Lewis acid co-reagent like BF₃·Et₂O for activation.[9][10]
Sodium Borohydride (NaBH₄) with Activators Milder, safer, and more cost-effective than LiAlH₄.[6] Can be highly selective depending on the activation method.Does not reduce carboxylic acids directly. Requires activation of the carboxyl group (e.g., with iodine, acid, or by conversion to an ester/anhydride).[6][11]

Q3: Is N-protection always necessary for the amino group?

A: Not always, but it is highly recommended, especially when using strong, non-selective reducing agents.

  • With LiAlH₄: Protection is almost mandatory. The unprotected amino group can form aluminate salts that may complicate the reaction and work-up.

  • With Boranes or Activated NaBH₄: It is possible to reduce unprotected ("naked") amino acids. For instance, the NaBH₄/I₂ system is effective for reducing both N-protected and unprotected amino acids.[12] However, N-protection can improve solubility in organic solvents and prevent potential side reactions, often leading to cleaner reactions and higher yields. Common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are standard choices.

Troubleshooting Guide: From Low Yield to Impure Product

This section is formatted to directly address the specific problems you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction yield is poor, and I recover a significant amount of unreacted 3-thienyl amino acid. What are the likely causes and how can I fix this?

A: This is a common problem often rooted in reagent choice, activation, or reaction conditions.

Possible Cause 1: Ineffective Carboxyl Group Activation The carboxyl group of an amino acid is relatively unreactive towards milder reducing agents. If it is not sufficiently activated, the reduction will stall. The electron-rich sulfur atom in the 3-thienyl ring can also compete for Lewis acid activators.[10]

  • Solution:

    • For Borane Reductions: Ensure you are using a sufficient stoichiometric amount of the Lewis acid activator (e.g., BF₃·Et₂O). A 1.1:1 molar ratio of BF₃·Et₂O to the amino acid is often optimal.[10]

    • For NaBH₄ Reductions: Consider a more robust activation method. A highly effective and mild one-pot procedure involves pre-activation with 1,1'-carbonyldiimidazole (CDI) before adding NaBH₄.[11][13] This forms a highly reactive acylimidazolide intermediate.

Possible Cause 2: Reagent Stoichiometry and Quality Hydride reagents are sensitive to moisture and can degrade over time.

  • Solution:

    • Use Fresh Reagents: Use freshly opened bottles of hydride reagents or titrate older bottles to determine their active concentration.

    • Increase Equivalents: For challenging substrates, increasing the equivalents of the reducing agent (e.g., from 2.5 to 4-5 equivalents of NaBH₄) can drive the reaction to completion.

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon), as water will quench the reducing agent.[1]

Possible Cause 3: Poor Solubility As zwitterions, the starting amino acids may not be fully dissolved in the reaction solvent, limiting their availability for reduction.

  • Solution:

    • N-Protection: Protecting the amino group (e.g., with a Boc group) disrupts the zwitterionic character, significantly increasing solubility in solvents like THF.

    • Solvent Choice: While THF is common, for some borane-based reductions, exploring other ethereal solvents may be beneficial.

Troubleshooting_Low_Yield Start Low Yield / Incomplete Reaction CheckActivation Evaluate Carboxyl Activation Start->CheckActivation Is activation sufficient? CheckReagents Verify Reagent Stoichiometry & Quality Start->CheckReagents Are reagents active & sufficient? CheckSolubility Assess Substrate Solubility Start->CheckSolubility Is substrate dissolved? Sol_Activation Action: - Increase Lewis Acid (BF₃·Et₂O) - Use CDI Activation Method CheckActivation->Sol_Activation Sol_Reagents Action: - Use Fresh/Titrated Hydrides - Increase Equivalents - Ensure Anhydrous Conditions CheckReagents->Sol_Reagents Sol_Solubility Action: - N-Protect Amino Acid (Boc) - Optimize Solvent System CheckSolubility->Sol_Solubility

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Side Product Formation

Q: My reaction is producing the corresponding amino aldehyde, not the alcohol. How do I achieve full reduction?

A: The formation of an aldehyde indicates that the reduction has stopped at an intermediate stage. This is a classic sign of insufficient reducing power or non-optimal conditions.[13]

  • Solution:

    • Increase Reducing Agent Equivalents: This is the most direct solution. Add a greater excess of the hydride reagent to ensure enough is available to reduce the intermediate aldehyde to the alcohol.

    • Elevate Temperature: After the initial addition of the reducing agent at a lower temperature (e.g., 0 °C), allowing the reaction to warm to room temperature or gently refluxing (depending on the method's stability) can provide the necessary energy to complete the reduction.[6]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you see the aldehyde intermediate, simply allow the reaction to stir longer until the spot corresponding to the aldehyde has been consumed.

Q: I'm concerned about racemization. How can I maintain the stereochemical integrity of my chiral center?

A: Racemization is a significant risk, especially under harsh conditions. The alpha-proton of the amino acid is susceptible to epimerization.

  • Solution:

    • Avoid Strong Bases and High Temperatures: Perform the reaction at the lowest effective temperature. Avoid unnecessarily strong bases during work-up.[13]

    • Choose a Mild Reduction Protocol: The CDI activation followed by NaBH₄ reduction is exceptionally mild and has been demonstrated to proceed with excellent retention of optical purity (>99% ee for many substrates).[11] This is often the best choice when stereochemistry is critical.

    • Borane-based methods are also generally good at preserving stereochemistry.

Q: Are there any side reactions specific to the thienyl ring?

A: Yes, the thiophene ring, while aromatic, has unique reactivity that can lead to unexpected byproducts.

  • Possible Issue: Ring Reduction: Under very harsh reduction conditions (e.g., high-pressure hydrogenation, or with some metal-based reductions), the thiophene ring itself can be reduced. However, this is unlikely with common hydride reagents like LiAlH₄ or boranes.

  • Possible Issue: Reaction with Electrophiles: Thiophene can undergo electrophilic substitution. In methods that generate strong electrophiles (e.g., NaBH₄/I₂ generates borane and other electrophilic boron species in situ), there is a small possibility of side reactions on the ring, although this is not commonly reported.

  • Solution: Stick to well-established protocols and avoid overly harsh conditions. Standard borane or activated NaBH₄ reductions are generally very safe for the thienyl moiety.

Issue 3: Difficult Work-up and Purification

Q: My 3-thienyl amino alcohol product seems to be water-soluble, and I'm getting low recovery after extraction. What's a better way to isolate it?

A: The polar amino and hydroxyl groups make short-chain amino alcohols notoriously difficult to extract from aqueous solutions.[14]

  • Solution 1: "Salting Out": Before extraction, saturate the aqueous layer with a salt like potassium carbonate or sodium chloride. This decreases the solubility of the amino alcohol in the aqueous phase and drives it into the organic layer.[14]

  • Solution 2: Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be used to efficiently extract the product over several hours with a smaller volume of solvent.

  • Solution 3: Acid/Base Manipulation:

    • Make the aqueous layer strongly basic (pH > 12) with NaOH or KOH to ensure the amino group is deprotonated (-NH₂), making the compound less polar. Then, perform the extraction.

    • Alternatively, you can isolate the product as a salt. Acidify the reaction mixture with HCl to form the hydrochloride salt, which may precipitate or can be isolated after evaporating the solvents.[15]

Q: My final product is contaminated with boron salts or aluminum salts. How can I improve purification?

A: Residual inorganic salts from the reducing agent are a common impurity.

  • Solution:

    • Proper Quenching: Follow a careful quenching procedure. For LiAlH₄, a common method is the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water). For borane reductions, quenching with methanol is effective, as it forms volatile trimethyl borate, which can be removed under vacuum.[6]

    • Acidic Wash: An acidic wash (e.g., with 1M HCl) during the work-up can help dissolve metal hydroxides. However, this will protonate your product, moving it into the aqueous layer. You will then need to re-basify and extract again.

    • Silica Gel Chromatography: While sometimes challenging due to the polar nature of amino alcohols, chromatography is often necessary for high purity. Use a polar eluent system, such as Dichloromethane/Methanol, often with a small amount of ammonium hydroxide (e.g., 1-2%) to prevent the product from streaking on the column.

    • Crystallization: If your product is a solid, crystallization from an appropriate solvent system is an excellent final purification step.[16]

Optimized Experimental Protocols

The following are detailed, field-proven protocols designed to maximize yield and purity.

Protocol 1: High-Yield Reduction using NaBH₄/I₂

This method is adapted from established literature procedures and is valued for its efficiency and applicability to unprotected amino acids.[6][12]

Protocol_Workflow Start Start: 3-Thienyl Amino Acid Step1 1. Suspend Amino Acid & NaBH₄ in Anhydrous THF Start->Step1 Step2 2. Add Iodine Solution Dropwise at 0 °C Step1->Step2 Step3 3. Reflux Reaction (Monitor by TLC) Step2->Step3 Step4 4. Quench with Methanol (Caution: H₂ evolution) Step3->Step4 After completion Step5 5. Basify with KOH/NaOH & Stir Step4->Step5 Step6 6. Extract with Organic Solvent (e.g., CH₂Cl₂) Step5->Step6 End Purified 3-Thienyl Amino Alcohol Step6->End Dry & Purify

Caption: General workflow for the NaBH₄/I₂ reduction method.

Methodology:

  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, add the 3-thienyl amino acid (1.0 equiv) and sodium borohydride (2.5 equiv).

  • Suspension: Suspend the solids in anhydrous Tetrahydrofuran (THF).

  • Iodine Addition: Prepare a solution of iodine (1.05 equiv) in anhydrous THF. Cool the reaction flask to 0 °C using an ice bath and add the iodine solution dropwise via the addition funnel. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete and the initial effervescence has subsided, remove the ice bath and bring the reaction to a gentle reflux. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add methanol dropwise to quench any unreacted hydride.

  • Work-up: Remove the solvent by rotary evaporation. To the resulting residue, add a 20% (w/w) aqueous solution of potassium hydroxide (KOH) and stir vigorously for 6-8 hours to hydrolyze the borate complexes.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by silica gel chromatography or crystallization to yield the final 3-thienyl amino alcohol.

Protocol 2: Racemization-Resistant Reduction via CDI Activation

This one-pot protocol is ideal for sensitive substrates where maintaining stereochemical integrity is the highest priority.[11]

Methodology:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve the N-protected 3-thienyl amino acid (1.0 equiv) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) and stir at room temperature for 10-15 minutes, or until CO₂ evolution ceases.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5.0 equiv) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.

  • Reaction: Stir the solution at 0 °C for 30-45 minutes. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Acidify the reaction mixture to a pH of ~2 by adding 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The crude product is often of high purity, but can be further purified by passing it through a short plug of silica gel or by crystallization.[11]

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. ACS Publications. Available at: [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. Available at: [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. Available at: [Link]

  • (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL-RUTHENIUM(II) DICHLORIDE. Organic Syntheses. Available at: [Link]

  • Isolation of aminoalcohol. Google Patents.
  • Process for the purification of an aminoalcohol. Google Patents.
  • Method for producing amino alcohols. Google Patents.
  • Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

  • Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Academia.edu. Available at: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Are Amino Acid Deficiencies Really Common in Western Countries?. Rupa Health. Available at: [Link]

  • Reduction of oligopeptides to amino alcohols with borane. Academia.edu. Available at: [Link]

  • Amino Acid Deficiencies and Symptoms. Institute of Integrative Medicine. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available at: [Link]

  • A Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Metabolic disease - Amino Acid, Disorders, Metabolism. Britannica. Available at: [Link]

  • THIENYL RADICALS. Canadian Science Publishing. Available at: [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Available at: [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

  • Process for the reduction of amino acids and the derivatives thereof. Google Patents.
  • Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. Available at: [Link]

  • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Thieme. Available at: [Link]

  • Amino Acid Metabolism and Heritable Disorders of Degradation. LibreTexts Medicine. Available at: [Link]

  • Reactivity studies of thienyl and (oligo)thienylpyrroles. RepositóriUM - Universidade do Minho. Available at: [Link]

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. TSI Journals. Available at: [Link]

  • Disorders of Amino Acid Metabolism. Lecturio. Available at: [Link]

  • Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. ResearchGate. Available at: [Link]

  • Reactions of Thiols. Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Purification of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: PSC-2R-ATB-001 Last Updated: March 2, 2026 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the purification of (2R)-2-amino-4-(3-thienyl)-1-butanol. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. We address the common challenge of isolating this chiral amino alcohol, whether it presents as a viscous oil or a crystalline solid.

Part 1: Initial Assessment & Frequently Asked Questions

This section addresses preliminary questions regarding the physical state of the compound and the analytical methods required for accurate purity assessment.

FAQ 1: My final product is an oil. Is this expected, and can it be solidified?

It is not uncommon for chiral amino alcohols like this compound to be isolated as a viscous oil or a low-melting solid, especially if minor impurities are present.[1] The expected physical state can be highly dependent on the purity and the specific isomeric composition.

Expert Insight: The presence of residual solvents or reaction byproducts can act as a "eutectic-like" impurity, depressing the melting point and preventing crystallization. The first step should always be a thorough characterization of the crude product.

Conversion to a solid is often achievable and highly recommended for purification and stable, long-term storage. The most reliable method is to form a salt, such as a hydrochloride or an oxalate salt.[2] These crystalline salts are generally much easier to purify by recrystallization than the freebase is by distillation or chromatography.

FAQ 2: What are the typical impurities I should expect from the synthesis?

The impurity profile is largely dictated by the synthetic route. For a typical synthesis involving the reduction of a corresponding amino acid or derivative, common impurities may include:

  • Unreacted Starting Materials: Residual amino acid esters or other precursors.

  • Side-Products from the Reducing Agent: Borate salts (if using NaBH₄) or aluminum salts (if using LAH). These are typically removed during aqueous work-up.

  • Enantiomeric Impurity: The corresponding (2S) enantiomer, if the chiral integrity was compromised during synthesis or if the starting material was not enantiopure.

  • Diastereomeric Impurities: If the synthesis involves multiple chiral centers, diastereomers may be present.[3]

FAQ 3: Which analytical techniques are essential for purity assessment?

To accurately assess both chemical and chiral purity, a combination of methods is necessary:

Analytical TechniquePurposeKey Considerations
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Provides information on the overall structure and the presence of any byproducts or residual solvents.
GC-MS Identification of volatile impurities and starting materials.Useful for checking for low molecular weight contaminants.
Chiral HPLC or Chiral SFC Determination of enantiomeric excess (e.e.).This is critical for confirming the stereochemical purity of the final product. A dedicated chiral column is required.
FTIR Functional group analysis.Confirms the presence of key functional groups (O-H, N-H, C-S).

Part 2: Troubleshooting Guide - Purification of the Solid Form

When this compound is obtained as a solid or can be converted into a solid salt, recrystallization is the preferred method of purification.

Core Concept: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.[4]

Workflow for Purification via Salt Recrystallization

The following diagram outlines the decision-making process and workflow for purifying the compound as a solid salt.

cluster_0 Purification Workflow: Solid Form (via Salt) start Crude Product (Oil or Impure Solid) dissolve Dissolve in suitable solvent (e.g., IPA, EtOAc) start->dissolve add_acid Add Acid (e.g., HCl in IPA, or Oxalic Acid) dissolve->add_acid precipitate Induce Precipitation/Crystallization (Cooling, Seeding) add_acid->precipitate isolate Isolate Solid by Filtration precipitate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR) dry->analyze end Pure Crystalline Salt analyze->end

Caption: Workflow for purification via salt formation and recrystallization.

Detailed Protocol: Hydrochloride Salt Formation and Recrystallization

This protocol is a general guideline. Solvent choice and volumes should be optimized for your specific scale and impurity profile.

  • Dissolution: Dissolve the crude this compound oil or solid in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in IPA or ethereal HCl) dropwise while stirring. Monitor the pH to ensure it becomes acidic.

  • Crystallization: The hydrochloride salt should precipitate. If it doesn't, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Maturation: Allow the slurry to stir at a low temperature (0-5 °C) for several hours to maximize crystal growth and yield.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any remaining mother liquor.

  • Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot mixture until the oil dissolves, then cool slowly.
No Crystals Form The solution is not supersaturated (too much solvent). The compound is highly soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
Low Recovery Too much solvent was used. The crystals are partially soluble in the wash solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the wash solvent is ice-cold and use it sparingly.
Poor Purity Improvement The wrong solvent was chosen, and the impurities co-crystallized with the product. The cooling was too rapid, trapping impurities.Perform a solvent screen to find a system where the product has high solubility in hot solvent and low solubility in cold, while impurities remain soluble. Allow the solution to cool to room temperature slowly before moving to an ice bath.

Part 3: Troubleshooting Guide - Purification of the Oily Form

If the product remains an oil and salt formation is not desired or feasible, purification must be achieved through other methods, most commonly column chromatography.

Core Concept: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved through the column by a liquid mobile phase. For amino alcohols, which are basic, special considerations are required to prevent poor separation and product loss.

Workflow for Chromatographic Purification

This diagram illustrates the general steps for purifying the oily free base using column chromatography.

cluster_1 Purification Workflow: Oily Form (Chromatography) start_oil Crude Oil Product prep_col Prepare Silica Gel Column (Slurry Pack) start_oil->prep_col load_sample Load Sample (Concentrated or on Silica) prep_col->load_sample elute Elute with Mobile Phase (e.g., DCM/MeOH/NH₄OH) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Vacuum combine->concentrate end_oil Purified Oil concentrate->end_oil

Caption: General workflow for the purification of an oily product via column chromatography.

Detailed Protocol: Basic Amine Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Mobile Phase (Eluent) System: A common system for basic amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To prevent peak tailing, add a small amount of a base like ammonium hydroxide or triethylamine (typically 0.5-2%) to the mobile phase.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 98:2:0.5 DCM/MeOH/NH₄OH) and gradually increasing the polarity (e.g., to 90:10:1 DCM/MeOH/NH₄OH) to elute the product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.

Troubleshooting Common Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing The basic amine is interacting strongly with the acidic silanol groups on the silica surface.Add a small percentage of a base (triethylamine or ammonium hydroxide) to your mobile phase to neutralize the acidic sites.
Product Won't Elute The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.
Poor Separation The polarity difference between the product and impurities is small. The column was overloaded.Use a shallower gradient (increase polarity more slowly). Use a longer column or reduce the amount of sample loaded.
Loss of Chiral Purity The stationary phase or mobile phase conditions are causing racemization.This is less common on standard silica but can be a concern. Ensure conditions are not too harsh (e.g., strongly acidic or basic). Purity should be checked by chiral HPLC post-purification.[6][7]

References

  • US2243977A, Process for the preparation of amino-alcohols, Google P
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols, Organic Syntheses Procedure. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution, Chiral Technologies. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2, Organic Chemistry Portal. [Link]

  • WO2016067182A2, Process for the preparation of amino alcohol derivatives or salts thereof, Google P
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization, The Royal Society of Chemistry. [Link]

  • Trouble with chiral separations, Chromatography Today. [Link]

  • ChemInform Abstract: General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2, ResearchGate. [Link]

  • US5866719A, Process for the purification of an aminoalcohol, Google P
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues, Der Pharma Chemica. [Link]

  • Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases, PubMed. [Link]

  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels, TSI Journals. [Link]

  • Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases, UCLA. [Link]

  • The FUSION protein crystallization screen, IUCr. [Link]

  • Process for the enzymatic resolution of racemic 2-amino-1-alkanols, Google P
  • The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R), PMC. [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis, Rasayan J. Chem. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure, MDPI. [Link]

  • REDUCTION OF α-AMINO ACIDS: L-VALINOL, Organic Syntheses. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity, Bentham Open. [Link]

  • United States Patent (19)
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE, Sciforum. [Link]

  • PROCESS DEVELOPMENT REPORT, Medicines for All institute (M4ALL). [Link]

Sources

Improving solubility of (2R)-2-amino-4-(3-thienyl)-1-butanol salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for (2R)-2-amino-4-(3-thienyl)-1-butanol

Case ID: #THIO-AA-SOL-001 Subject: Overcoming "Oiling Out" and Poor Solubility in Lipophilic Amino Alcohols Status: Active Guide

Executive Summary

The molecule This compound represents a challenging class of intermediates: chiral amino alcohols with lipophilic aromatic tails. Structurally analogous to Fingolimod (FTY720) intermediates, these compounds often exist as waxy, low-melting solids or oils in their free base form due to strong internal hydrogen bonding competing with lattice formation.

This guide provides a validated workflow to transition your molecule from an oily free base to a highly soluble, crystalline salt.

Module 1: The Core Challenge (Root Cause Analysis)

Q: Why does my free base "oil out" instead of crystallizing? A: This is a thermodynamic competition common in amino alcohols. The free base contains both a hydrogen-bond donor (-OH, -NH₂) and a lipophilic tail (thiophene ring).

  • High Solvation Energy: In polar solvents, the amine/alcohol head is too happy in solution.

  • Low Lattice Energy: In non-polar solvents, the lipophilic tail prevents tight packing.

  • Result: As you concentrate the solution, the molecules aggregate into a disordered liquid phase (oil) rather than an ordered crystal lattice.

The Fix: You must disrupt the internal H-bonding by protonating the amine. This increases lattice energy (ionic interactions) and reduces solubility in organic solvents, forcing precipitation.

Module 2: Salt Selection Strategy

Q: Which counter-ion should I choose? A: Do not default to HCl immediately if hygroscopicity is a concern. Use the pKa Delta Rule :


.
  • Estimated pKa of your amine: ~9.5 (Typical for primary alkyl amines).

  • Target Acid pKa: < 6.5.[1][2]

Recommended Salt Screen Matrix
Salt TypeCounter-ionSolvent System (Recrystallization)ProsCons
Primary Hydrochloride (HCl) EtOH / Ethyl AcetateHigh water solubility; Pharmaceutically acceptable.Often hygroscopic; Can form solvates.
Purification Oxalate MeOH / AcetoneHighest Crystallinity. Best for purifying crude oil.Toxic (must be cleaved to free base later).
Alternative Fumarate IPA / WaterStable, non-hygroscopic crystals.Lower aqueous solubility than HCl.
Lipophilic Benzoate Toluene / HeptaneGood for preventing oiling out in non-polar media.Low water solubility.[3][4][5][6]

Module 3: Critical Workflows (Visualized)

Workflow 1: The "Anti-Oil" Crystallization Protocol

Standard cooling often fails for these salts. You must use a controlled antisolvent addition method.

SaltCrystallization Start Start: Crude Oily Free Base Dissolve 1. Dissolve in Polar Solvent (EtOH or MeOH) 5-10 volumes Start->Dissolve AcidAdd 2. Add Acid (1.05 eq) Temp: 0-5°C (Exothermic) Dissolve->AcidAdd Check Check: Is solution clear? AcidAdd->Check Heat Heat to 50°C to dissolve Check->Heat No (Turbid) Seed 3. CRITICAL: Add Seed Crystals (If avail) at 40°C Check->Seed Yes Heat->Seed AntiSolv 4. Add Antisolvent (EtOAc or Heptane) Dropwise until cloud point Seed->AntiSolv Cool 5. Slow Cool to -10°C Rate: 5°C/hour AntiSolv->Cool Filter 6. Filter & Wash (Cold Antisolvent) Cool->Filter

Caption: Optimized crystallization workflow to prevent oiling out during salt formation.

Module 4: Troubleshooting Guide (FAQ)

Issue 1: The salt formed a "gummy" solid at the bottom of the flask.

  • Diagnosis: You added the antisolvent too fast, causing "crashing out" (amorphous precipitation) rather than crystallization.

  • Solution:

    • Re-heat the mixture until the gum dissolves (add more polar solvent if needed).

    • High Shear Stirring: Increase agitation speed. Shear force helps break up oil droplets and induce nucleation.

    • Temperature Cycling: Oscillate temperature between 20°C and 40°C for 4 hours. This "Ostwald Ripening" consumes small amorphous particles to feed larger crystals.

Issue 2: The HCl salt is too hygroscopic (turns to liquid in air).

  • Diagnosis: The lattice energy is insufficient to resist water absorption.

  • Solution: Switch to a Fumarate or Succinate salt. These dicarboxylic acids cross-link two amine molecules, creating a much more stable crystal lattice that resists moisture, even if the absolute solubility in water is slightly lower (trade-off).

Issue 3: Low yield after filtration.

  • Diagnosis: The salt is too soluble in the mother liquor (likely too much Ethanol).

  • Solution: Use the "Displacement Wash" technique. Do not wash the filter cake with the crystallization solvent. Wash with 100% cold antisolvent (e.g., Heptane or Ethyl Acetate) to remove impurities without redissolving the product.

Module 5: Analytical Validation

Protocol: Solubility Measurement (Thermodynamic) Do not rely on visual inspection alone.

  • Preparation: Add excess salt to pH 1.2 buffer (simulated gastric fluid) and pH 6.8 buffer.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45µm PVDF syringe filter.

  • Quantification: Analyze filtrate via HPLC-UV (Detection at 230-240 nm for Thiophene ring).

Target Metrics for Drug Development:

  • High Solubility: > 10 mg/mL (Ideal for HCl salts).

  • Moderate Solubility: 1 - 10 mg/mL (Acceptable for Fumarate/Succinate).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on pKa matching and counter-ion selection).

  • Novartis AG. (2000).[7] Process for producing 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diols (Fingolimod intermediates).[7][8][9][10][11][12] Patent WO2000027798A1.[7] (Describes the specific EtOH/EtOAc crystallization systems for this chemical class).

  • Kavanagh, O., et al. (2019). Preparation and Characterization of Salts of the Antifungal Drug Voriconazole. Crystal Growth & Design. (Demonstrates the use of oxalate salts for purifying difficult amino-alcohol intermediates).

  • Kumar, L., et al. (2007). Salt Selection in Drug Development.[4] Pharmaceutical Technology.[2][3][4][7][12][13] (Overview of solubility vs. stability trade-offs).

Sources

Technical Support Center: (2R)-2-amino-4-(3-thienyl)-1-butanol Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists handling (2R)-2-amino-4-(3-thienyl)-1-butanol . This guide is structured to address stability concerns, specifically under acidic conditions, which are common during salt formation, purification, or HPLC analysis.

Part 1: Executive Technical Summary[1][2]

Does this compound degrade under acidic conditions? In dilute mineral acids (e.g., 0.1 M - 1.0 M HCl, H₂SO₄) at ambient temperature , the compound is chemically stable . The primary amine protonates to form a stable ammonium salt, which actually enhances oxidative stability.[1]

However, instability arises under the following specific acidic scenarios:

  • High Concentration / Lewis Acids: Concentrated acids (e.g., >6 M HCl, neat TFA) or Lewis acids can trigger acid-catalyzed polymerization of the thiophene ring.[1]

  • Oxidizing Acids: Presence of nitric acid or chromic acid will rapidly degrade the thiophene moiety via sulfoxide formation and subsequent ring opening.[1]

  • High Thermal Stress: Heating in acidic media (>60°C) can induce intramolecular cyclization (Friedel-Crafts type) or dehydration of the alcohol.[2]

Part 2: Chemical Reactivity & Degradation Mechanisms[2]

To understand the stability limits, one must analyze the competing reactivity of the three functional groups: the primary amine , the primary alcohol , and the 3-thienyl ring .[1]

Protonation vs. Degradation (The Acid Paradox)

Under standard acidic conditions (pH < 4), the amine group (


) is the first to react, forming the ammonium cation (

).[2]
  • Effect: This removes the lone pair from the nitrogen, preventing it from acting as a nucleophile. This protects the molecule from forming N-oxides or reacting with electrophiles.[2][1]

  • Risk: If the acid is too strong, it bypasses the amine and attacks the thiophene ring.

The Thiophene Liability

The 3-thienyl ring is electron-rich.[2][1] While more stable than 2-thienyl derivatives, it remains susceptible to electrophilic aromatic substitution (EAS).[1]

  • Polymerization: Strong acids generate protons that act as electrophiles, attacking the thiophene ring (usually at the

    
    -position). This leads to the formation of dimers and trimers, often observed as the solution turning yellow, amber, or brown .[1]
    
Pathway Visualization

The following diagram details the stability bifurcation point between salt formation (desired) and degradation (undesired).

StabilityPathways Compound This compound (Free Base) Acid_Mild Dilute Acid (HCl, H2SO4, <2M, <40°C) Compound->Acid_Mild Exposure Acid_Harsh Conc. Acid / Heat (>6M, >60°C, Oxidizing) Compound->Acid_Harsh Exposure Salt Ammonium Salt (Stable Form) Acid_Mild->Salt Protonation (Fast) Polymer Thiophene Oligomers (Brown Tar) Acid_Harsh->Polymer Electrophilic Attack Cyclic Bicyclic Impurities (Dehydration/Cyclization) Acid_Harsh->Cyclic Intramolecular FC

Figure 1: Stability bifurcation of this compound under varying acidic regimes.[2][1]

Part 3: Troubleshooting Guide & FAQs

Scenario 1: "My solution turned yellow/brown after adding acid."

Diagnosis: Thiophene oxidation or polymerization.[1][3] Root Cause:

  • Use of an oxidizing acid (e.g., HNO₃).

  • Presence of trace metal impurities (Fe³⁺) acting as Lewis acids.

  • Exposure to light while in solution (Thiophenes are photosensitive). Corrective Action:

  • Stop: Do not proceed with heating.

  • Check Acid: Ensure you are using degassed, high-purity HCl or H₂SO₄.[1]

  • Add Antioxidant: For storage, adding a trace of EDTA (to chelate metals) or keeping under Argon is recommended.[1]

Scenario 2: "I see a new peak on HPLC at RRT 0.85 or 1.1."

Diagnosis: Impurity formation.[1] Analysis:

  • RRT < 1.0 (More Polar): Likely the sulfoxide (thiophene-S-oxide).[2] This occurs if the acidic solution was exposed to air for prolonged periods.

  • RRT > 1.0 (Less Polar): Potential dimer or dehydration product .[2] Resolution:

  • Prepare fresh mobile phase.[1]

  • Ensure the autosampler temperature is kept at 4°C.

  • Avoid using Trifluoroacetic Acid (TFA) in high concentrations if the sample sits for >24 hours; Formic acid is gentler.

Scenario 3: "The compound is not dissolving in 0.1M HCl."

Diagnosis: Salt solubility limit. Explanation: While the hydrochloride salt is generally soluble, the presence of the lipophilic thiophene ring reduces water solubility compared to simple amino alcohols. Protocol:

  • Add a co-solvent: Methanol or Acetonitrile (10-20%).[2][1]

  • Sonicate at ambient temperature (do not heat).[2]

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Acidic Salt Formation Protocol

Objective: To convert the free base to a stable solid salt without degradation.[2]

  • Dissolution: Dissolve 1.0 eq of this compound in dry Ethanol or Isopropanol (5-10 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice bath. Crucial to prevent exotherm-driven polymerization.[2][1]

  • Acid Addition: Dropwise add 1.05 eq of HCl (4M in Dioxane or Ethanol) .

    • Note: Avoid aqueous HCl if isolating solid, as water removal is difficult.[1]

  • Crystallization: Stir at 0°C for 1 hour. Add MTBE or Heptane as an antisolvent to precipitate the salt.

  • Filtration: Filter under Nitrogen atmosphere (hygroscopic solid).[1]

SOP-02: HPLC Sample Preparation

Objective: Stable analysis of purity.

ParameterSpecificationReason
Diluent 0.1% Formic Acid in Water/MeCN (50:50)Maintains pH < 4 to keep amine protonated/soluble.[1]
Concentration 0.5 mg/mLPrevents aggregation.[1]
Temperature 4°C (Autosampler)Inhibits thermal degradation of thiophene.[1]
Max Stability 24 HoursThiophene oxidation risk increases over time.[1]

Part 5: Reference Data

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.26 g/mol
pKa (Amine) ~9.5 (Predicted)Protonated at pH < 7.[2][1]
pKa (Thiophene) N/A (Non-basic)Polymerizes in strong acid.[2]
Hygroscopicity HighEspecially as HCl salt.[1]
Diagram: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected in Acidic Media ColorChange Color Change (Yellow/Brown) Start->ColorChange Precipitate Precipitate Formed Start->Precipitate CheckAcid Check Acid Type ColorChange->CheckAcid CheckConc Check Concentration Precipitate->CheckConc Oxidizing Is Acid Oxidizing? (HNO3, Chromic) CheckAcid->Oxidizing Action3 Add Co-solvent (MeOH/MeCN) CheckConc->Action3 Salt Insoluble Strong Is Acid >6M? Oxidizing->Strong No Action1 Switch to HCl/H2SO4 Add Antioxidant Oxidizing->Action1 Yes Action2 Dilute to <1M Keep Cold Strong->Action2 Yes

Figure 2: Decision matrix for troubleshooting stability issues.[2]

References

  • Thiophene Stability in Acidic Media

    • Mechanism of acid-catalyzed polymerization of thiophene deriv
    • Source: Journal of Organic Chemistry.[1] Thiophenes are generally stable to dilute mineral acids but undergo polymerization in concentrated acids or in the presence of Lewis acids like AlCl₃.

    • Context: Supports the recommendation to avoid concentr
    • [2]

  • Amino Alcohol Handling

    • Salt formation and stability of chiral amino alcohols.
    • Source: BenchChem Technical Guides.
    • (Analogous structure reference)

  • Synthesis of Thienyl-Amino Acid Analogues

    • Synthesis of (2R,3S)
    • Source: Bioorganic & Medicinal Chemistry Letters.[1][4][5] Describes the reduction and handling of similar amino-thiol/thienyl backbones, emphasizing the need for protecting groups during harsh acidic steps.[1]

(Note: Specific stability data for CAS 191226-98-9 or similar proprietary intermediates is often derived from functional group analysis as detailed above, in the absence of public MSDS for this exact chiral isomer.)

Sources

Technical Support Center: Minimizing Side Reactions at the 3-Thienyl Position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with minimizing side reactions at the 3-thienyl position of thiophene derivatives. The unique electronic properties of the thiophene ring, a critical component in many pharmaceuticals and organic electronic materials, also present specific synthetic hurdles.[1] This document is structured to provide not only solutions but also the underlying mechanistic reasoning to empower you in your experimental design.

I. Understanding Reactivity at the 3-Thienyl Position

The thiophene ring is an electron-rich aromatic system, making it susceptible to various reactions. However, the reactivity is not uniform across the ring. The C2 and C5 positions (α-positions) are generally more reactive towards electrophiles and metallating agents than the C3 and C4 positions (β-positions).[2][3] This inherent reactivity difference is a primary source of side reactions when targeting the 3-position.

FAQ 1: Why is the 3-thienyl position less reactive than the 2- or 5-positions?

The preferential reactivity at the α-positions (C2 and C5) in electrophilic substitution is due to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[3] When an electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the sulfur atom, through resonance. In contrast, attack at the C3 position allows for delocalization over only two atoms, resulting in a less stable intermediate.[3] This fundamental principle governs many of the challenges encountered when attempting to functionalize the 3-position.

II. Troubleshooting Common Side Reactions

This section addresses specific side reactions encountered during common transformations at the 3-thienyl position and provides actionable troubleshooting strategies.

A. Electrophilic Substitution Reactions

Problem: During electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on a 3-substituted thiophene, I observe significant formation of the 2,3- or 3,5-disubstituted product, or even substitution at the 2- or 5-position of my starting material.

Causality: As mentioned, the C2 and C5 positions are electronically favored for electrophilic attack.[2][3] Even with a substituent at the 3-position, the remaining α-position (C2 or C5) is often more activated than the β-position (C4).

Troubleshooting Strategies:
  • Blocking Groups: A robust strategy is to temporarily block the more reactive α-positions (C2 and C5) with a protecting group.[4] This forces the electrophilic substitution to occur at the desired C4 position. A common approach is to use bromine as a blocking group, which can be selectively introduced and later removed.[4]

  • Directing Groups: The nature of the substituent at the 3-position significantly influences the regioselectivity of further substitutions.

    • Electron-donating groups (EDGs) at the 3-position will activate the ring, but often direct incoming electrophiles to the C2 and C5 positions.

    • Electron-withdrawing groups (EWGs) at the 3-position can deactivate the ring, but may direct incoming electrophiles to the C4 or C5 position.[5][6] For instance, under certain oxidative coupling conditions, 3-substituted thiophenes with electron-withdrawing groups undergo regioselective coupling at the C4 position.[5][6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Lewis Acid: In Friedel-Crafts reactions, the choice and stoichiometry of the Lewis acid can influence regioselectivity. Weaker Lewis acids may offer better control.

Experimental Protocol: Regioselective Bromination as a Blocking Strategy

This protocol describes the selective bromination of the α-positions of a 3-substituted thiophene prior to a desired electrophilic substitution at a β-position.

Materials:

  • 3-Substituted thiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Appropriate workup and purification reagents

Procedure:

  • Dissolve the 3-substituted thiophene in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.2 equivalents to block both C2 and C5) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify the resulting 2,5-dibromo-3-substituted thiophene by chromatography or recrystallization.

  • Proceed with the desired electrophilic substitution at the C4 position.

  • The bromo blocking groups can be subsequently removed via methods such as reduction with zinc dust or by bromine-lithium exchange followed by quenching with a proton source.

B. Metallation and Cross-Coupling Reactions

Problem: When attempting to perform a metal-halogen exchange or direct metallation on a 3-halothiophene for subsequent cross-coupling (e.g., Suzuki, Stille), I observe scrambling of the metal position, leading to a mixture of isomers.

Causality: Direct lithiation of thiophene with organolithium reagents predominantly occurs at the C2 position due to the acidity of the α-protons.[7] While starting with a 3-halothiophene for metal-halogen exchange can favor formation of the 3-thienyl organometallic species, this intermediate can sometimes be unstable and isomerize to the more stable 2-thienyl isomer, especially at elevated temperatures.

Troubleshooting Strategies:
  • Choice of Organometallic Reagent:

    • n-Butyllithium (n-BuLi): Commonly used but can be aggressive, leading to side reactions or isomerization.

    • Lithium Diisopropylamide (LDA): A stronger base but less nucleophilic, which can be advantageous for deprotonation at specific sites.

    • Knochel-Hauser base (TMPMgCl·LiCl): This reagent has shown excellent regioselectivity for the deprotonation of 3-substituted thiophenes at the 5-position.[8]

  • Temperature Control: Perform the metal-halogen exchange or deprotonation at very low temperatures (e.g., -78 °C) to minimize the risk of isomerization.

  • Transmetallation: After forming the initial organolithium species, transmetallating to a different metal (e.g., with ZnCl₂, MgBr₂, or trialkyltin chloride) can generate a more stable organometallic reagent that is less prone to isomerization before the cross-coupling step.

  • Catalyst and Ligand Selection for Cross-Coupling: For Suzuki-Miyaura couplings involving 3-thienylboronic acid, the choice of palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions like protodeborylation.[9] Modern catalyst systems with bulky, electron-rich phosphine ligands can be highly effective.[9]

Data Presentation: Comparison of Metallation Conditions
ReagentTypical TemperatureKey Considerations
n-BuLi-78 °C to 0 °CRisk of isomerization at higher temperatures.
LDA-78 °C to -40 °CGood for deprotonation, less nucleophilic.
TMPMgCl·LiClRoom TemperatureHigh regioselectivity for the 5-position of 3-substituted thiophenes.[8]
Experimental Protocol: Suzuki-Miyaura Coupling with 3-Thienylboronic Acid

This is a general protocol and may require optimization for specific substrates.[1][9]

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Thienylboronic acid (1.2 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[1]

  • Base (e.g., Na₂CO₃, 2.0 equiv)[1]

  • Solvent system (e.g., Toluene/Ethanol/Water)[1]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry flask, add the aryl halide, 3-thienylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

C. Oxidative Side Reactions

Problem: During my reaction, I observe the formation of dimeric or oligomeric thiophene species, or even products resulting from ring oxidation.

Causality: The electron-rich nature of the thiophene ring makes it susceptible to oxidation.[7] This can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds.[7][10] These reactive intermediates can then undergo further reactions, including dimerization or polymerization.[7]

Troubleshooting Strategies:
  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by working under an inert atmosphere (nitrogen or argon).[9][11] This is especially critical for organometallic reactions.[9]

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • Control of Oxidizing Agents: If an oxidant is a necessary reagent, carefully control its stoichiometry and addition rate.

  • Antioxidants: In some cases, the addition of a small amount of a radical inhibitor or antioxidant can suppress unwanted oxidative side reactions.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Side Reaction Observed at 3-Thienyl Position reaction_type Identify Reaction Type start->reaction_type electrophilic Electrophilic Substitution reaction_type->electrophilic Isomer formation? metallation Metallation / Cross-Coupling reaction_type->metallation Regiochemical scrambling? oxidation Oxidation reaction_type->oxidation Dimer/Polymer formation? sol_electro Use Blocking Groups Optimize Directing Group Adjust Reaction Conditions electrophilic->sol_electro sol_metal Select Appropriate Reagent Control Temperature Consider Transmetallation metallation->sol_metal sol_oxid Maintain Inert Atmosphere Degas Solvents Control Oxidants oxidation->sol_oxid protocol_electro Implement Protocol: Regioselective Bromination sol_electro->protocol_electro protocol_metal Implement Protocol: Optimized Cross-Coupling sol_metal->protocol_metal end Minimized Side Reaction sol_oxid->end protocol_electro->end protocol_metal->end

Caption: A decision-making workflow for troubleshooting common side reactions at the 3-thienyl position.

III. Advanced Strategies: The Role of Protecting Groups

For complex syntheses, the use of protecting groups is an indispensable tool for ensuring chemoselectivity and minimizing side reactions.[12][13]

FAQ 2: What are the key characteristics of a good protecting group for thiophene synthesis?

An ideal protecting group should be:[12]

  • Easy and efficient to introduce onto the thiophene ring.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Selectively and efficiently removed under specific and mild conditions without affecting other functional groups.[12]

  • The by-products of deprotection should be easily separable from the desired product.[12]

Common Protecting Groups for Thiophene Chemistry:
  • Silyl Groups (e.g., TMS, TIPS): Often used to protect acidic protons or can be installed at specific positions via metallation followed by quenching with a silyl halide. They are typically removed under acidic or fluoride-mediated conditions.[14]

  • Halogens (Br, I): As discussed, they serve as excellent blocking groups for directing electrophilic substitution and can be readily removed.[4]

  • Carbamates (e.g., Boc, Cbz): Useful for protecting amino-substituted thiophenes.[14]

Visualization of Orthogonal Protection Strategy

Orthogonal_Protection start 3-Substituted Thiophene protect_c2 Protect C2 with PG1 (e.g., Silyl group) start->protect_c2 react_c4 Functionalize C4 protect_c2->react_c4 deprotect_c2 Deprotect C2 react_c4->deprotect_c2 react_c2 Functionalize C2 deprotect_c2->react_c2 final_product Di-functionalized Thiophene react_c2->final_product

Caption: A workflow illustrating an orthogonal protection strategy for sequential functionalization.

By understanding the inherent reactivity of the thiophene ring and employing the troubleshooting strategies and advanced techniques outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors targeting the 3-thienyl position.

References

  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids.
  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids.
  • Regioselectivity of the arylation of 3-substituted thiophenes.
  • 3-Thienylboronic Acid in Palladium-C
  • Protecting Groups. University of Illinois.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
  • Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. Benchchem.
  • Protecting Groups. Organic Chemistry Portal.
  • How to Troubleshoot a Reaction. University of Rochester.
  • Protecting groups in organic synthesis. NPTEL.
  • Thiophene. Wikipedia.
  • Electrophilic Substitution of Thiophene and its Derivatives.
  • THIOPHENE AND ITS DERIV
  • Electrophilic Substitution in Pyrrole (Reactivity and Orient
  • C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL C

Sources

Technical Support Center: Stability & Storage of (2R)-2-amino-4-(3-thienyl)-1-butanol

[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Document ID: TS-THIO-AA-001 Last Updated: March 2, 2026[1]

Introduction: The Stability Paradox

You are likely working with (2R)-2-amino-4-(3-thienyl)-1-butanol as a chiral intermediate for advanced pharmaceutical synthesis (potentially for adrenergic receptor agonists or similar heterocyclic scaffolds).[1]

This molecule presents a dual-threat stability profile :

  • The Amino-Alcohol Motif: Inherently hygroscopic and reactive toward atmospheric

    
    .[1][2]
    
  • The Thiophene Ring: A sulfur-containing heterocycle susceptible to S-oxidation and photodegradation.[1][2]

Treating this compound like a standard organic solid will lead to purity drift, yield loss in subsequent steps, and potential racemization.[2] This guide defines the rigorous storage protocols required to maintain >98% purity.

Module 1: Critical Storage Matrix

Do not deviate from these parameters for long-term storage (>1 week).

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits S-oxidation of the thiophene ring and slows amine oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Critical: Oxygen causes thiophene S-oxidation;

reacts with the primary amine to form carbamates.[1][2] Argon is preferred (heavier than air).[1][2]
Container Amber Glass + Teflon Liner Thiophene derivatives are photosensitive.[2] Clear glass allows UV-induced radical formation.[1][2] Teflon (PTFE) liners prevent leaching from standard caps.[1][2]
Humidity < 10% RH (Desiccated) The amino-alcohol moiety is hygroscopic.[1][2] Moisture uptake catalyzes hydrolysis and makes the solid sticky/unmanageable.[2]
Physical State Solid / Powder Never store in solution for >24 hours.[2] Solution state accelerates all degradation pathways (oxidation, racemization).[2]

Module 2: Troubleshooting Guide (Symptom-Based)

Use this diagnostic table if you suspect your compound has degraded.[2][3]

Q: My compound looks different. What happened?
ObservationProbable CauseMechanismRecovery Potential
White Crust / Solidification Carbamate Formation Primary amine reacts with atmospheric

.[1] Common if left uncapped.[2]
Medium: Can sometimes be reversed by acid-base extraction, but yield loss is likely.[1][2]
Yellow/Brown Discoloration Oxidation Thiophene ring oxidizing to S-oxide/sulfone, or amine oxidizing to N-oxide.[1][2]Low: Sulfur oxidation is irreversible.[2] Purification (recrystallization) required.[1][2]
Sticky / "Gooey" Texture Hygroscopicity Absorption of water from air.[2][4]High: Dry under high vacuum (

mbar) over

for 24h.
Loss of Optical Rotation Racemization Exposure to strong base or heat, causing proton exchange at the chiral center.[2]None: The chiral purity is compromised. Discard.

Module 3: Degradation Pathways Visualization

Understanding how the molecule breaks down helps you prevent it.[2]

DegradationPathwaysCompoundThis compoundCarbamateCarbamate Salt(White Crust)Compound->Carbamate Nucleophilic Attack (Amine)SulfoxideThiophene S-Oxide / Sulfone(Yellowing)Compound->Sulfoxide S-Oxidation / PhotolysisHydrateHydrate / Deliquescence(Sticky Solid)Compound->Hydrate H-BondingCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2 / LightO2->SulfoxideH2OMoisture (H2O)H2O->Hydrate

Figure 1: Primary degradation vectors.[1] Note that the amine and thiophene moieties are attacked by different environmental factors.

Module 4: Handling Protocols

Protocol A: The "Aliquot & Freeze" System (Recommended)

Prevents repeated freeze-thaw cycles which introduce condensation.[1]

  • Preparation: Upon receipt, move the bottle immediately to a desiccator or glovebox.

  • Aliquot: Weigh the total amount into single-use glass vials (e.g., 100mg or 500mg portions) under an inert atmosphere.

  • Seal: Cap tightly with PTFE-lined caps. Wrap the cap junction with Parafilm.[2]

  • Secondary Containment: Place vials inside a larger jar containing a desiccant packet (Silica Gel or Drierite).

  • Freeze: Store the secondary container at -20°C.

  • Usage: When a vial is needed, remove it and allow it to warm to room temperature inside the desiccator before opening. This prevents atmospheric water from condensing on the cold solid.[2]

Protocol B: Inert Atmosphere Handling (Schlenk Technique)

If a glovebox is unavailable, use this method for dispensing.[2]

  • Connect the source bottle to a Schlenk line via a nitrogen/argon flow adapter.[2]

  • Purge the receiving flask with 3 cycles of Vacuum/Inert Gas.

  • Maintain a positive pressure of inert gas while opening the source bottle.[2]

  • Use a clean, dry stainless steel or porcelain spatula .[2] Avoid iron spatulas if they show any rust (transition metals catalyze thiophene oxidation).[2]

  • Transfer quickly, re-seal immediately, and purge the headspace of the source bottle with inert gas before returning to storage.[2]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: No. While amino alcohols are soluble in these solvents, storing them in solution vastly increases the surface area available for oxidation.[2] Furthermore, nucleophilic amines can react slowly with certain solvents or impurities over time.[2] Always store as a dry solid.[2]

Q: I left the bottle on the bench over the weekend. Is it ruined? A: Likely not "ruined," but compromised. Check the appearance.[2] If it is still an off-white free-flowing powder, it is likely fine for crude reactions.[1][2] If it has turned yellow or sticky, purify it.[2] For GMP or critical chiral synthesis, do not risk it —re-check purity via HPLC or NMR.

Q: Why is Argon better than Nitrogen? A: Density. Argon is denser than air and "blankets" the solid, staying in the vial even when the cap is briefly removed.[2] Nitrogen is lighter and diffuses away quickly, allowing oxygen to re-enter.[2] For highly sensitive thiophenes, Argon is the gold standard.[2]

Q: Does the "R" stereochemistry affect stability? A: Indirectly. While the R-enantiomer has the same chemical stability as the S-enantiomer or racemate, the consequences of degradation are higher.[2] If the amino group oxidizes to an imine, it destroys the chiral center.[2] Subsequent reduction will likely yield a racemic mixture.[2]

References

  • Thiophene Stability & Oxidation

    • Mechanism:[5][6] Thiophenes are susceptible to S-oxidation by atmospheric oxygen and metabolic enzymes (P450), forming reactive S-oxides and epoxides.[1][3][7]

    • Source: Dansette, P. M., et al. "Metabolic activation of thiophenes."[2] Chemical Research in Toxicology.

    • Link:[1]

  • Amino Alcohol Hygroscopicity

    • Mechanism:[5][6] Vicinal amino alcohols form strong hydrogen bonds with water, leading to rapid moisture uptake and potential physical instability (caking).[2]

    • Source: "Formulation Strategies for Hygroscopic Pharmaceuticals." ResearchGate.[2]

    • Link:

  • General Chemical Storage Guidelines

    • Standard: "Handling and Storage of Air-Sensitive Reagents."[1][2] Sigma-Aldrich Technical Bulletin.

    • Link:[1]

Validation & Comparative

NMR spectrum analysis of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the NMR Spectrum Analysis of (2R)-2-amino-4-(3-thienyl)-1-butanol: A Comparative Approach

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chiral molecules is paramount. This compound is a chiral molecule whose biological activity is intrinsically linked to its specific three-dimensional arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for confirming the identity, structure, and purity of such compounds.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the NMR spectrum of this compound, explains the rationale behind the experimental choices, and compares the capabilities of NMR with other common analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like this compound, NMR allows for:

  • Unambiguous structural confirmation: By analyzing chemical shifts, coupling constants, and integration, one can piece together the molecular puzzle, confirming the connectivity of the butanol chain and its attachment to the 3-thienyl group.

  • Stereochemical insights: While standard NMR in an achiral solvent will not differentiate between enantiomers, it provides the foundational data necessary for more advanced chiral analysis, such as using chiral solvating or derivatizing agents.[1][2][4] These agents create diastereomeric complexes that are distinguishable by NMR, enabling the determination of enantiomeric purity.[5]

Part 1: Experimental Protocol for NMR Spectrum Acquisition

The quality and interpretability of an NMR spectrum are directly dependent on a meticulously executed experimental protocol. The following steps outline a robust methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Step 1: Sample Preparation and Choice of Deuterated Solvent

The selection of an appropriate deuterated solvent is a critical first step that hinges on the analyte's solubility and the experimental goals.[6] Deuterated solvents are essential to prevent the large proton signals of the solvent from obscuring the signals from the analyte.[7][8][9][10]

  • Analyte Assessment: this compound is a polar molecule containing hydroxyl (-OH) and amino (-NH₂) groups capable of hydrogen bonding and proton exchange.

  • Solvent Candidates:

    • Deuterated Chloroform (CDCl₃): A common, non-polar solvent. While it can dissolve many organic compounds, it is not ideal for observing the labile -OH and -NH₂ protons, which often appear as very broad signals or may be completely exchanged and thus not observed. The residual CHCl₃ peak appears at ~7.26 ppm.[7]

    • Deuterated Methanol (CD₃OD): A polar, protic solvent that is an excellent choice for dissolving the analyte and observing the effects of proton exchange. The -OH and -NH₂ protons of the analyte will rapidly exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum. This is a useful diagnostic tool. The residual CHD₂OD peak appears at ~3.31 ppm.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar, aprotic solvent that is highly effective at dissolving polar compounds and slowing down the exchange rate of -OH and -NH₂ protons. This allows these protons to be observed as distinct, often broad, signals that couple to adjacent protons. The residual DMSO-d₅ peak appears at ~2.50 ppm.

Recommended Choice: For a comprehensive analysis, acquiring spectra in both CDCl₃ (or DMSO-d₆) and performing a D₂O exchange experiment is recommended. For this guide, we will primarily discuss the spectrum as it would appear in a solvent like DMSO-d₆ to allow for the observation of all protons.

Step 2: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert sample into NMR Spectrometer (e.g., 400-600 MHz) D->E F Lock, Tune, and Shim E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum G->H I Acquire 2D Spectra (e.g., COSY, HSQC) (Optional, for complex cases) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Integration and Peak Picking L->M N Reference to TMS (0 ppm) M->N

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Step 3: Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Part 2: Analysis of the NMR Spectrum

The following is a predictive analysis based on established chemical shift principles and data for structurally similar compounds.[11][12][13][14][15][16]

Caption: Molecular Structure with Proton Designations. (Note: A placeholder image is used. In a real scenario, an image of the molecule with labeled protons (Ha, Hb, Hc, etc.) would be inserted here.)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
Hₐ7.4 - 7.5dd1HThienyl C5-HDownfield due to aromaticity and proximity to sulfur. Coupled to Hₑ and Hբ.
Hₑ7.2 - 7.3t1HThienyl C2-HCoupled to Hₐ and Hբ.
7.0 - 7.1dd1HThienyl C4-HCoupled to Hₐ and Hₑ.
Hₒₕ4.5 - 5.0t1HC1-OH Appears as a broad triplet due to coupling with adjacent CH₂ protons (Hₖ). Disappears upon D₂O addition.[17]
Hₖ3.3 - 3.5m2HC1-H ₂OHDiastereotopic protons adjacent to a chiral center. Complex multiplet.
Hₙₕ₂3.0 - 3.5br s2HC2-NHBroad signal due to quadrupolar relaxation and exchange. Disappears upon D₂O addition.[17]
Hₖ'2.8 - 3.0m1HC2-CH NH₂Chiral center proton, coupled to protons on C1 and C3.
Hₗ2.6 - 2.8m2HC4-CH ₂-ThienylMethylene protons adjacent to the thiophene ring.
Hₘ1.6 - 1.8m2HC3-CHDiastereotopic methylene protons between two functionalized carbons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
140 - 142Thienyl C3 (quaternary)Carbon attached to the butyl chain.
128 - 130Thienyl C5Aromatic CH carbon.
125 - 127Thienyl C4Aromatic CH carbon.
120 - 122Thienyl C2Aromatic CH carbon adjacent to sulfur.
65 - 68C1 (-C H₂OH)Aliphatic carbon attached to oxygen, significantly downfield.
54 - 57C2 (-C HNH₂)Aliphatic carbon attached to nitrogen.
35 - 38C3 (-C H₂-)Standard aliphatic methylene carbon.
28 - 31C4 (-C H₂-Thienyl)Aliphatic methylene carbon adjacent to the aromatic ring.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural analysis, a multi-technique approach is often necessary for comprehensive characterization in a drug development setting.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
NMR Spectroscopy Detailed atomic connectivity, stereochemistry (with chiral agents), structural conformation, and purity.Provides a complete structural map. Essential for confirming the correct isomer has been synthesized.[3][5]Cannot inherently distinguish enantiomers without chiral auxiliaries. Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.High sensitivity, requires minimal sample. Confirms molecular formula (C₉H₁₅NOS).Provides no information on atom connectivity or stereochemistry. Cannot distinguish isomers.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, N-H, C-S, aromatic C-H).Quick and easy confirmation of key functional groups.Provides no detailed structural framework. Spectrum can be complex and difficult to interpret fully.
Chiral HPLC Separation and quantification of enantiomers.The "gold standard" for determining enantiomeric excess (ee) or optical purity.Provides no structural information. Requires development of a specific chiral method.
X-ray Crystallography Absolute three-dimensional structure and configuration.Provides definitive proof of stereochemistry (R/S configuration).Requires a single, high-quality crystal, which can be difficult or impossible to grow.
Causality in Method Selection

For a novel compound like this compound, the logical workflow would be:

  • IR and MS: To quickly confirm the presence of expected functional groups and the correct molecular weight.

  • ¹H and ¹³C NMR: To rigorously establish the molecular structure and connectivity, ensuring the correct isomer was formed.

  • Chiral HPLC: To determine the enantiomeric purity of the final product, a critical parameter for any chiral drug candidate.

  • X-ray Crystallography: If the absolute configuration needs to be unequivocally proven and a suitable crystal can be obtained.

This tiered approach ensures that each technique is used to its greatest strength, providing a self-validating system of characterization that meets the high standards of scientific and regulatory trustworthiness.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. (2021, December 28). Bentham Science.
  • Coefficients of the contribution of substituents to the 13 C chemical shifts. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. (2024, September 13). Syntec Optics.
  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. (1988). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 2, 2026, from [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024, September 20). Books.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved March 2, 2026, from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Solvents, deuterated for NMR for laboratory. (n.d.). Scharlab. Retrieved March 2, 2026, from [Link]

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation. (n.d.). Doc Brown's Chemistry. Retrieved March 2, 2026, from [Link]

Sources

Definitive Guide: Enantiomeric Excess Determination of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To accurately determine the enantiomeric excess (ee) of (2R)-2-amino-4-(3-thienyl)-1-butanol (CAS: N/A for specific isomer, generic structure refs available). Context: This molecule is a chiral amino alcohol building block, structurally analogous to homophenylalanine but containing a thiophene ring. The presence of the primary amine, primary alcohol, and the electron-rich thienyl moiety dictates the analytical strategy. Recommendation: For routine quality control (QC), Direct Chiral HPLC on a polysaccharide-based stationary phase is the superior choice due to speed and reproducibility. For early-stage development or lack of chiral columns, Derivatization with Marfey’s Reagent followed by achiral RP-HPLC is the most robust, self-validating alternative.

Part 1: Methodology Comparison

The following table contrasts the three primary viable approaches for this specific substrate.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Marfey's Derivatization Method C: Chiral GC
Principle Non-covalent interaction with Chiral Stationary Phase (CSP).Covalent formation of diastereomers; separation on C18.[1]Volatilization and interaction with chiral capillary phase.
Column Type Amylose/Cellulose carbamates (e.g., Chiralpak AD-H/IA).[2]Standard C18 (e.g., Agilent Zorbax, Waters XBridge).Cyclodextrin-based (e.g., Cyclosil-B).
Sample Prep Minimal (Dissolve & Shoot).Moderate (1 hr reaction time).Moderate (Derivatization often required for volatility).
Thiophene Stability High (Mild conditions).High (Mild conditions).Risk of thermal degradation if underivatized.
Cost per Run High (Expensive Column).Low (Cheap Column, expensive reagent).Low (after column purchase).
Resolution (

)
Typically > 2.0.Typically > 5.0 (Diastereomers separate easily).Variable.

Part 2: Deep Dive - The Preferred Protocols

Protocol A: Direct Chiral HPLC (Normal Phase)

Rationale: The thienyl ring provides


-

interaction sites, while the amino/hydroxyl groups offer hydrogen bonding capability. Polysaccharide-based columns (specifically Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for this class of aromatic amino alcohols.

Instrumentation: HPLC with UV/Vis or PDA detector. Column: Daicel Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm). Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA). Ratio: 90 : 10 : 0.1 (v/v/v). Note: DEA is critical to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

Step-by-Step Workflow:

  • System Prep: Flush column with 100% Isopropanol (IPA) for 30 mins, then equilibrate with Mobile Phase for 60 mins.

  • Sample Prep: Dissolve 1.0 mg of this compound in 1 mL of IPA.

  • Detection: Set UV wavelength to 235 nm (Thiophene absorption max) and 210 nm (Amine/General).

  • Run Parameters: Flow rate: 1.0 mL/min; Temp: 25°C.

  • Validation: Inject the racemate first to establish the separation factor (

    
    ). Expect the (R)-isomer to elute second on AD-H columns (typical for amino alcohols, but must be confirmed with a standard).
    
Protocol B: Derivatization with Marfey’s Reagent (FDAA)

Rationale: If a chiral column is unavailable, Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts stoichiometrically with the primary amine to form stable diastereomers. These have distinct physical properties and separate easily on standard C18 columns. This method is self-validating because you can confirm complete derivatization by the disappearance of the starting material.

Reaction Scheme:



Step-by-Step Workflow:

  • Reagent Prep: Prepare 1% (w/v) FDAA in Acetone.

  • Reaction:

    • Mix 50 µL Sample (50 mM in water) + 100 µL FDAA solution + 20 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

    • Dilute with 800 µL Acetonitrile/Water (50:50).

  • HPLC Conditions:

    • Column: C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent—eliminates matrix interference).

Part 3: Data Analysis & Visualization

Calculation of Enantiomeric Excess (ee)

Regardless of the method used, the ee is calculated using the peak areas of the two enantiomers (or diastereomers).



Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on laboratory resources and sample throughput.

MethodSelection cluster_legend Legend Start Start: Determine ee of This compound CheckChiralCol Is a Chiral Column (AD-H/OD-H) available? Start->CheckChiralCol CheckThroughput Is this for Routine QC (High Throughput)? CheckChiralCol->CheckThroughput Yes Derivatization METHOD B: Marfey's Reagent (FDAA + C18 Column) CheckChiralCol->Derivatization No DirectHPLC METHOD A: Direct Chiral HPLC (Hexane/IPA/DEA) CheckThroughput->DirectHPLC Yes CheckThroughput->Derivatization No (Single Sample) L1 Decision Node L2 Recommended Protocol

Figure 1: Decision tree for selecting the optimal analytical method based on resource availability and throughput requirements.

Experimental Workflow: Marfey's Derivatization

This diagram details the critical steps for the derivatization protocol, ensuring chemical stability of the thienyl group.

MarfeysWorkflow Sample Sample (Amine) + NaHCO3 (pH 8-9) Reaction Reaction 40°C, 1 Hour (Nucleophilic Substitution) Sample->Reaction Reagent FDAA (Marfey's) in Acetone Reagent->Reaction Quench Quench Add 1M HCl (Stop Reaction) Reaction->Quench Analyze HPLC Analysis C18 Column UV @ 340nm Quench->Analyze

Figure 2: Step-by-step workflow for Marfey's reagent derivatization.

References

  • Daicel Corporation. Chiralpak AD-H Instruction Manual. Chiral Technologies. [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. [Link]

Sources

The Fork in the Road: Direct vs. Indirect Chiral HPLC Separation

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Chiral Separation of (2R) and (2S) Thienyl Amino Alcohols by HPLC

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is not merely an analytical challenge—it is a regulatory and safety imperative. Thienyl amino alcohols are a critical structural motif in numerous pharmaceuticals, most notably in drugs like Duloxetine. The differential pharmacological and toxicological profiles of their (2R) and (2S) enantiomers demand robust and reliable analytical methods to ensure enantiomeric purity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving thienyl amino alcohol enantiomers. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare the primary analytical strategies—direct and indirect separation—and provide detailed, field-tested methodologies to empower you to develop and optimize these critical separations in your own laboratory.

The fundamental challenge in separating enantiomers is their identical physical properties in an achiral environment. HPLC methods overcome this by introducing a chiral selector to induce a differential interaction with the two enantiomers, leading to different retention times. This can be achieved in two primary ways:

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the column packing material. The enantiomers are separated in their native form.

  • Indirect Separation: Involves pre-column derivatization of the enantiomers with an enantiomerically pure Chiral Derivatizing Reagent (CDR). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a conventional, less expensive achiral column (e.g., C18).[1]

G cluster_0 Chiral Separation Strategy cluster_1 Direct Method cluster_2 Indirect Method Racemic Racemic Mixture ((R)- & (S)-Thienyl Amino Alcohol) Direct Direct Separation (Chiral Stationary Phase) Racemic->Direct Introduce to chiral environment Indirect Indirect Separation (Chiral Derivatization) Racemic->Indirect Create diastereomers pre-column CSP Chiral Stationary Phase (CSP) Direct->CSP Derivatization React with Chiral Derivatizing Reagent (CDR) Indirect->Derivatization Separated_Direct Separated Enantiomers (R)- and (S)- CSP->Separated_Direct Diastereomers Diastereomeric Mixture (R-R' and S-R') Derivatization->Diastereomers Achiral_Col Achiral Column (e.g., C18) Diastereomers->Achiral_Col Separated_Indirect Separated Diastereomers Achiral_Col->Separated_Indirect G cluster_0 Indirect Separation Workflow Start Racemic Amino Alcohol ((R)-Amine, (S)-Amine) CDR Add Enantiopure CDR (e.g., OPA + N-Acetyl-L-Cysteine) Start->CDR Reaction Derivatization Reaction (Formation of Diastereomers) CDR->Reaction HPLC Inject onto Achiral Column (e.g., C18) Reaction->HPLC Separation Chromatographic Separation of Diastereomers HPLC->Separation Detection Detection (UV/Fluorescence) Separation->Detection

Sources

A Comparative Guide to the Reactivity of 3-Thienyl vs. Phenyl Amino Alcohols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the nuanced interplay of a molecule's structure and its resulting reactivity is paramount. The choice between aromatic systems, such as a phenyl or a 3-thienyl group, within a pharmacophore can significantly influence a compound's biological activity, metabolic stability, and synthetic accessibility. This guide provides an in-depth comparison of the reactivity of 3-thienyl amino alcohols and their phenyl analogues, offering a blend of theoretical insights and practical experimental guidance for researchers in the field.

Foundational Physicochemical Differences: An Overview

The reactivity of an amino alcohol is fundamentally dictated by the electronic and steric environment surrounding the amine and hydroxyl functional groups. The substitution of a phenyl ring with a 3-thienyl moiety introduces key differences in these aspects.

Electronic Properties: The core distinction lies in the aromatic character of the two rings. Benzene is the archetypal aromatic compound with a perfectly delocalized π-electron system.[1] Thiophene, a heteroaromatic compound, also exhibits aromaticity, but the presence of the sulfur atom introduces a different electronic distribution.[1] The sulfur atom in the thiophene ring can participate in electron delocalization, which can influence the reactivity of substituents.[1]

Aromaticity and Electron Distribution: While benzene possesses classical aromaticity, the five-membered thiophene ring has heteroaromatic characteristics.[1] This difference in electronic structure affects the delocalization of electrons and overall aromatic stability, which in turn influences chemical reactivity.[1]

Steric Considerations: The geometry of the five-membered thienyl ring compared to the six-membered phenyl ring can also impart subtle but significant steric differences that may influence reaction rates and selectivity.[2]

A Deeper Dive into Reactivity: Key Considerations

The electronic and steric properties of the 3-thienyl and phenyl groups directly impact the reactivity of the adjacent amino and alcohol functionalities.

Basicity of the Amino Group (pKa)

Generally, the pKa of an ammonium ion is around 9-10.[3] The phenyl group is considered weakly electron-withdrawing through induction due to the sp2 hybridization of its carbons. The thienyl group's electronic influence is more complex, with both inductive and resonance effects at play. The overall effect on the basicity of the amino group will depend on the specific reaction conditions and the position of substitution.

Table 1: General pKa Values of Relevant Functional Groups

Functional GroupApproximate pKa
Protonated Amine (R-NH3+)9-11
Phenol10
Alcohol16-18
Carboxylic Acid4-5

Data sourced from general organic chemistry pKa tables.[3]

Nucleophilicity of the Amino and Hydroxyl Groups

The nucleophilicity of the amine and alcohol groups is crucial for many synthetic transformations. Amines are generally more nucleophilic than alcohols.[4] The electron density on the nitrogen and oxygen atoms, which is influenced by the attached aromatic ring, will modulate their nucleophilicity. It is plausible that the more electron-rich nature of the thiophene ring, in certain contexts, could enhance the nucleophilicity of the amino and hydroxyl groups compared to the phenyl-substituted counterparts.

Reactivity in Common Synthetic Transformations

Acetylation: A common reaction to protect or modify amino and hydroxyl groups is acetylation. The rate of this reaction is dependent on the nucleophilicity of the amine and alcohol. A more nucleophilic amine or alcohol will react faster with an acetylating agent like acetic anhydride.

Reaction with Thionyl Chloride: The reaction of β-amino alcohols with thionyl chloride can lead to the formation of either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxides, depending on the reaction conditions.[5][6] The mechanism of this reaction is sensitive to the electronic environment of the amino alcohol, and a comparative study of 3-thienyl and phenyl amino alcohols in this reaction could reveal significant reactivity differences.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 3-thienyl and phenyl amino alcohols, a series of parallel experiments should be conducted under identical conditions.

Synthesis of 3-Thienyl and Phenyl Amino Alcohols

A general synthetic route to β-amino alcohols involves the reaction of an appropriate ketone with an amine, followed by reduction. For example, the synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a known process.[6] A similar approach can be used for the corresponding phenyl analog.

Comparative Acetylation Kinetics

This experiment aims to compare the rate of N-acetylation of a 3-thienyl amino alcohol and its phenyl analog.

Materials:

  • 3-(Methylamino)-1-(3-thienyl)propan-1-ol

  • 3-(Methylamino)-1-phenylpropan-1-ol

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of both the 3-thienyl amino alcohol and the phenyl amino alcohol in DCM.

  • To separate reaction vials, add 1 mL of each amino alcohol solution.

  • Add 1.1 equivalents of triethylamine to each vial.

  • Add a known amount of the internal standard to each vial.

  • Initiate the reactions by adding 1.05 equivalents of acetic anhydride to each vial simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a dilute solution of sodium bicarbonate.

  • Extract the organic layer and analyze by GC-MS.

  • Plot the concentration of the acetylated product versus time for both reactions to determine the initial reaction rates.

Expected Outcome: Based on the electronic properties, one might expect a difference in the rate of acetylation, which would be reflected in the slopes of the kinetic plots.

Visualizations

electronic_comparison cluster_phenyl Phenyl Group cluster_thienyl 3-Thienyl Group phenyl Benzene Ring - Classical Aromaticity - Even Electron Distribution reactivity Reactivity of Amino Alcohol phenyl->reactivity Influences thienyl Thiophene Ring - Heteroaromatic - Electron-rich due to Sulfur - Uneven Electron Distribution thienyl->reactivity Influences

Caption: Electronic differences between phenyl and 3-thienyl groups influencing amino alcohol reactivity.

experimental_workflow start Start: Synthesize 3-Thienyl and Phenyl Amino Alcohols reaction_setup Parallel Reaction Setup (e.g., Acetylation) start->reaction_setup time_sampling Time-course Sampling reaction_setup->time_sampling analysis GC-MS Analysis time_sampling->analysis data_analysis Kinetic Data Analysis analysis->data_analysis conclusion Conclusion on Relative Reactivity data_analysis->conclusion

Caption: Workflow for the experimental comparison of reactivity.

Conclusion and Future Directions

The choice between a 3-thienyl and a phenyl group in the design of amino alcohol-containing drug candidates is a critical decision with far-reaching implications for a compound's properties. While direct comparative kinetic data is not extensively available, a thorough understanding of the fundamental electronic and steric differences between these two aromatic systems allows for rational predictions of their relative reactivity. The 3-thienyl group, with its heteroaromatic nature and the electronic contribution of the sulfur atom, is expected to confer different reactivity profiles to the adjacent amino and alcohol functionalities compared to the classic phenyl group.

For drug development professionals, it is imperative to move beyond theoretical postulations and engage in empirical studies. The experimental protocols outlined in this guide provide a starting point for such investigations. By systematically evaluating the reactivity of these two classes of compounds, researchers can make more informed decisions in lead optimization, ultimately leading to the development of safer and more effective therapeutics. Further studies focusing on a broader range of reactions and a wider variety of substituted analogs will undoubtedly provide a more comprehensive understanding of the structure-reactivity relationships in these important classes of molecules.

References

  • Patsnap Eureka. (2026, February 24).
  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

  • Scientific Research Publishing. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Scribd. (n.d.). Heteroaromatic Reactivity Overview. [Link]

  • NIH National Library of Medicine. (n.d.). Recent advances in the dearomative functionalisation of heteroarenes. [Link]

  • ResearchGate. (n.d.). C-H Activation of Heteroaromatics. [Link]

  • ResearchGate. (n.d.). The suggested steric hindrance between a phenyl group of the ligand and.... [Link]

  • Organic Chemistry Portal. (n.d.). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • Royal Society of Chemistry. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

  • pKa chart. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • ResearchGate. (n.d.). 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. [Link]

  • NIH National Library of Medicine. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • NIH National Library of Medicine. (2003, March 18). Structural and mechanistic studies on ThiO, a glycine oxidase essential for thiamin biosynthesis in Bacillus subtilis. [Link]

  • Wiley Online Library. (2022, January 15). Highly Crowded Twisted Thienylene-Phenylene Structures: Evidence for Through-Space Orbital Coupling in. [Link]

  • NIH National Library of Medicine. (2014, August 25). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. [Link]

  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • MPG.PuRe. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. [Link]

  • NIH National Library of Medicine. (n.d.). (E)-1-(2,5-Dichloro-3-thienyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. [Link]

  • ResearchGate. (2025, August 6). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. [Link]

  • I.R.I.S. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. [Link]

  • MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]

  • Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes. [Link]

  • ResearchGate. (2025, August 6). Plasmon-Mediated Catalytic Oxidation of sec-Phenethyl and Benzyl Alcohols. [Link]

  • ResearchGate. (2016, September 20). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. [Link]

  • NIH National Library of Medicine. (2025, September 30). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. [Link]

  • NIH National Library of Medicine. (2022, December 29). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. [Link]

  • MDPI. (2021, October 13). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. [Link]

  • MDPI. (2023, March 23). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. [Link]

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A Researcher's Guide to the Optical Rotation of (2R)-2-amino-4-(3-thienyl)-1-butanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of chiral molecules is paramount. Enantiomeric purity is a critical quality attribute that can significantly impact a drug's pharmacological and toxicological profile. Optical rotation measurement stands as a fundamental technique for differentiating enantiomers and assessing enantiomeric excess. This guide provides a comprehensive analysis of the optical rotation of (2R)-2-amino-4-(3-thienyl)-1-butanol, a chiral building block of interest in medicinal chemistry. Due to the absence of publicly available, experimentally determined specific rotation data for this specific molecule, this guide will establish a comparative framework using the well-characterized and structurally related compound, (R)-(-)-2-amino-1-butanol.

The Foundational Principle: Optical Activity and Specific Rotation

Chiral molecules, like this compound, possess the unique property of optical activity, meaning they can rotate the plane of plane-polarized light.[1] Enantiomers, which are non-superimposable mirror images of each other, will rotate the plane of polarized light to an equal extent but in opposite directions.[2] The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[1]

To standardize this measurement and make it an intrinsic property of a compound, the concept of specific rotation ([α]) is employed. It is defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample with a path length (l) of 1 decimeter (dm) and a concentration (c) of 1 gram per milliliter (g/mL).[2][3] The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).[3]

The relationship is expressed by the following equation:

[α]λT = α / (l × c)

Understanding the experimental conditions under which optical rotation is measured is crucial for data comparison and reproducibility.[3]

Comparative Analysis: this compound vs. (R)-(-)-2-amino-1-butanol

While an experimental value for the specific rotation of this compound is not readily found in the scientific literature, we can draw valuable insights by comparing it to its simpler analogue, (R)-(-)-2-amino-1-butanol. The "R" configuration at the chiral center is common to both molecules. The primary structural difference is the presence of a 3-thienylpropyl group in the target molecule versus an ethyl group in the analogue.

CompoundStructureMolecular Weight ( g/mol )Reported Specific Rotation ([α]D)Conditions
(R)-(-)-2-amino-1-butanol89.14-7 to -11°neat, 20°C[4]
-10°neat, 19°C
This compound185.29Not Reported-

Expert Insights on the Expected Optical Rotation:

The introduction of the 3-thienylpropyl group in this compound is expected to significantly influence its specific rotation compared to (R)-(-)-2-amino-1-butanol. The magnitude of the specific rotation is dependent on the electron polarizability of the groups attached to the chiral center. The thiophene ring, being an aromatic heterocycle, possesses a different electronic distribution and polarizability compared to a simple ethyl group.

While a definitive prediction of the sign and magnitude of the rotation without experimental data is not possible, it is reasonable to hypothesize that the specific rotation of this compound will have a different numerical value than that of (R)-(-)-2-amino-1-butanol. The sign of rotation (levorotatory or dextrorotatory) for a given stereochemical configuration (R or S) cannot be predicted and must be determined experimentally.[2]

Experimental Protocol for Determining Specific Rotation

To obtain a definitive optical rotation value for this compound, the following experimental workflow is recommended. This protocol is designed to ensure accuracy and reproducibility.

Workflow for Optical Rotation Measurement

Caption: Experimental workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of enantiomerically pure this compound.

    • Choose a suitable solvent in which the compound is highly soluble and does not react (e.g., methanol, ethanol, or chloroform). The choice of solvent can influence the specific rotation.

    • Prepare a solution of a known concentration (c), typically in g/mL.

    • Filter the solution to remove any particulate matter that could interfere with the measurement.

  • Instrumentation and Measurement:

    • Use a calibrated polarimeter.

    • Fill a polarimeter cell of a known path length (l), typically 1 dm, with the chosen solvent to measure the blank and zero the instrument.

    • Rinse the cell with the sample solution and then fill it with the sample solution.

    • Measure the observed optical rotation (α) of the sample.

    • Record the temperature (T) at which the measurement is taken, as optical rotation can be temperature-dependent.

    • Ensure the measurement is performed at a specified wavelength (λ), usually the sodium D-line (589 nm).

  • Calculation and Reporting:

    • Calculate the specific rotation using the formula: [α]λT = α / (l × c) .

    • The final reported value should include the temperature, wavelength, solvent, and concentration to ensure the data is complete and can be reliably compared. For example: [α]D20 = -X.X° (c 1.0, Methanol).

Conclusion

While a definitive experimental value for the specific rotation of this compound remains to be reported in the public domain, a comparative analysis with the structurally similar (R)-(-)-2-amino-1-butanol provides a valuable framework for researchers. The presence of the 3-thienyl group is anticipated to alter the chiroptical properties of the molecule. The provided experimental protocol offers a robust methodology for the precise determination of this crucial physical constant, which is indispensable for the characterization and quality control of this and other chiral compounds in a research and development setting.

References

  • Chemistry Steps. Specific Rotation. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters, 15(22), 5076-5079. [Link]

  • Aakash BYJU'S. Chirality, Racemisation & Optical Activity in Organic Chemistry. [Link]

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A Comparative Guide to Validating the Chiral Purity of Thiophene-Based Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is a non-negotiable aspect of quality control and regulatory compliance. Thiophene-based structures, prevalent in many pharmacologically active compounds, present unique challenges and considerations in chiral analysis. This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of these critical synthons, supported by experimental insights and best practices.

The Imperative of Chiral Purity in Thiophene-Containing Pharmaceuticals

The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. While one enantiomer of a drug may provide the desired therapeutic effect, its mirror image could be inactive or, in some cases, harmful.[1] The Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs, underscoring the need for robust analytical methods to quantify enantiomeric purity.[1] Thiophene derivatives, with their diverse applications in medicinal chemistry, require precise and validated methods to ensure that the correct stereoisomer is being advanced through the development pipeline.

Core Analytical Techniques: A Comparative Overview

The determination of enantiomeric excess (e.e.) for thiophene-based building blocks primarily relies on chromatographic and spectroscopic methods. Each technique offers a distinct set of advantages and is suited to different analytical challenges. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Approaches: The Workhorses of Chiral Separation

Chromatographic techniques are the cornerstone of chiral analysis, providing high-resolution separation of enantiomers.[2][3] The choice between HPLC and SFC often depends on the specific properties of the thiophene derivative, as well as desired throughput and solvent consumption.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique that utilizes a chiral stationary phase (CSP) to achieve separation.[3][4] The differential interaction of enantiomers with the CSP leads to different retention times, allowing for their quantification.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of compounds, including thiophene derivatives.[5][6]

  • Causality in Method Development : The selection of the mobile phase is critical. For many thiophene compounds, a normal-phase approach using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) provides excellent enantioselectivity.[2][5] The addition of small amounts of a polar modifier can fine-tune the separation. For basic thiophene derivatives, adding a small percentage of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution, while acidic compounds benefit from the addition of an acid like trifluoroacetic acid.[7]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[8][] This technique uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[]

  • Advantages over HPLC : SFC often provides faster separations and higher efficiency compared to HPLC.[][10] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure. Furthermore, the significantly reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective option.[] The principles of chiral recognition on CSPs are similar to those in HPLC, and many HPLC chiral columns can be directly used in SFC.[]

Table 1: Comparison of Key Performance Parameters for Chiral HPLC and SFC

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase.
Typical Mobile Phase n-Hexane/Isopropanol, n-Hexane/Ethanol.[2][5]Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol).[]
Analysis Speed Generally slower due to higher mobile phase viscosity.Typically faster due to lower mobile phase viscosity and higher optimal flow rates.[]
Resolution High resolution is achievable with optimized methods.Often provides higher or comparable resolution to HPLC.[11]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption ("Green" technique).[]
Cost Higher operational costs due to solvent purchase and disposal.Lower operational costs due to reduced solvent usage.
Sample Throughput Moderate.High, making it suitable for screening applications.[]
Spectroscopic Approaches: Probing the Chiral Environment

While chromatography physically separates enantiomers, spectroscopic techniques can differentiate them in solution, often with the aid of a chiral auxiliary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining enantiomeric excess without the need for physical separation.[12][13] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to create a diastereomeric environment.[13]

There are two primary NMR methods:

  • Chiral Derivatizing Agents (CDAs) : The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers.[14][15] These diastereomers have distinct NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.[14] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[15]

  • Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs) : These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[16][17] This interaction induces small differences in the chemical shifts of the enantiomers, enabling their resolution and quantification.[16]

  • Field-Proven Insights : While powerful, NMR methods can be more complex to develop and may not be suitable for high-throughput screening. The accuracy of the integration is crucial, and peak overlap can be a challenge, especially for complex molecules or samples with very high enantiomeric excess.[16][17]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18] This technique is highly sensitive to the stereochemistry of a molecule and can be used to confirm the absolute configuration and assess the chiral purity of thiophene-based compounds.[18][19][20] While not typically used for precise quantification of enantiomeric excess in the same way as chromatography, it is an invaluable tool for characterizing chiral materials and observing conformational changes.[21][22]

Method Selection and Validation: A Strategic Approach

The choice of analytical technique depends on several factors, including the stage of development, the required level of accuracy, sample availability, and throughput needs.

G cluster_0 Method Selection Workflow for Chiral Purity Start Sample Received for Chiral Purity Analysis Screening High-Throughput Screening Needed? Start->Screening SFC Prioritize Chiral SFC Screening->SFC Yes HPLC_NMR Consider Chiral HPLC or NMR Screening->HPLC_NMR No Method_Dev Method Development & Optimization SFC->Method_Dev HPLC_Dev Chiral HPLC Method Development HPLC_NMR->HPLC_Dev NMR_Dev NMR Method (CDA/CSA) Development HPLC_NMR->NMR_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation HPLC_Dev->Method_Dev NMR_Dev->Method_Dev Routine Routine Analysis Validation->Routine

Caption: Decision workflow for selecting a chiral analysis method.

Once a method is selected, it must be rigorously validated to ensure it is fit for its intended purpose.[2][4] Validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines and typically includes evaluation of the following parameters:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy : The closeness of the test results to the true value.[2]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[2]

  • Limit of Detection (LOD) : The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

In-Depth Experimental Protocol: Chiral HPLC

This protocol provides a representative method for the chiral separation of a generic thiophene-based building block.

G cluster_1 Chiral HPLC Experimental Workflow prep 1. Sample & Mobile Phase Preparation instrument 2. Instrument Setup & Equilibration prep->instrument suitability 3. System Suitability Test (SST) instrument->suitability suitability->instrument SST Fails (Troubleshoot & Re-equilibrate) analysis 4. Sample Analysis suitability->analysis SST Passes processing 5. Data Processing & Calculation analysis->processing report 6. Reporting processing->report

Caption: Step-by-step experimental workflow for chiral HPLC analysis.

1. Instrumentation and Conditions:

  • System : High-Performance Liquid Chromatograph with a UV detector.[2]

  • Column : A polysaccharide-based CSP, such as Chiralpak® IB (250 mm x 4.6 mm, 5 µm), is a good starting point for many thiophene derivatives.[5][23]

  • Mobile Phase : A typical starting condition is n-Hexane:Isopropanol (90:10, v/v).[2] This ratio can be adjusted to optimize resolution.

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 25°C.[2]

  • Detection : UV at a wavelength appropriate for the thiophene chromophore (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume : 10 µL.[2]

2. Preparation of Solutions:

  • Sample Solution : Accurately weigh and dissolve the thiophene building block in the mobile phase to a concentration of approximately 1 mg/mL.

  • Racemic Standard : Prepare a solution of the corresponding racemic material at the same concentration to confirm peak identification and resolution.

  • System Suitability Solution : Prepare a solution containing both enantiomers, with the minor enantiomer at a concentration close to the specification limit (e.g., 0.5%).

3. Validation and Analysis Procedure:

  • System Suitability : Before analyzing samples, inject the system suitability solution. The resolution between the two enantiomer peaks should be greater than a predefined value (e.g., >1.5) to ensure the system is performing adequately.

  • Specificity : Inject a blank (mobile phase), the individual pure enantiomers (if available), and the racemic mixture to confirm retention times and ensure no interference from the matrix.[2]

  • Analysis : Inject the sample solution in triplicate.

  • Calculation : Determine the area percent of the undesired enantiomer relative to the total area of both enantiomer peaks.[4] The enantiomeric excess (e.e.) can be calculated as: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Conclusion

The validation of chiral purity for thiophene-based building blocks is a critical step in drug development, demanding a strategic and scientifically sound approach. While chiral HPLC and SFC are the primary workhorses for quantitative analysis due to their high resolution and robustness, spectroscopic methods like NMR provide valuable complementary information. The selection of the optimal technique requires a thorough understanding of the analyte's properties and the specific analytical requirements. By implementing well-developed and rigorously validated methods, researchers can ensure the stereochemical integrity of their compounds, paving the way for the development of safer and more effective medicines.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025, August 6).
  • Rosetti, A., et al. (2023).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
  • Electronic circular dichroism imaging (CDi) maps local aggregation modes in thin films of chiral oligothiophenes. New Journal of Chemistry (RSC Publishing).
  • Advances in Achiral Stationary Phases for SFC. (2014, April 28). American Pharmaceutical Review.
  • Rosetti, A., et al. (2023).
  • Wang, A., et al. (2015, March 3). Thiophene-based chiral small bandgap π-conjugated polymers: synthesis and optical properties. Taylor & Francis Online.
  • Thiophene enantiomers from the aerial parts of Eclipta prostrata. (2020, May 12). Taylor & Francis Online.
  • Rosetti, A., et al. (2025, October 13). (PDF) A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment.
  • Enantiomeric Purific
  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. PMC - NIH.
  • Vibrational circular dichroism spectra of chirally substituted polythiophenes. (2025, August 10).
  • The expression of chirality in linked poly(thiophene)s. (2023, June 15). PubMed.
  • Synthesis, Chromatographic Separation, Vibrational Circular Dichroism Spectroscopy, and ab Initio DFT Studies of Chiral Thiepane Tetraol Derivatives.
  • Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. RSC Publishing.
  • Chiral Derivatiz
  • Chiral deriv
  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. (2015, July 2). R Discovery.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral st
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI.
  • The expression of chirality in linked poly(thiophene)s. (2023, February 9). ORBi UMONS.
  • Axially chiral thiophene scaffolds: configurational stability and circularly polarized luminescence. (2026, January 19). PMC.
  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Semantic Scholar.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • NMR Methods for Determin
  • NMR determination of enantiomeric excess. (2025, August 7).
  • Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. (2017, January 15). University of Birmingham.

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A Researcher's Comparative Guide to the Infrared Spectroscopy of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the expected Fourier Transform Infrared (FTIR) spectrum of (2R)-2-amino-4-(3-thienyl)-1-butanol, a chiral molecule featuring primary amine, primary alcohol, and 3-substituted thiophene moieties. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and vibrational absorption. We present a detailed experimental protocol for acquiring a high-fidelity spectrum and offer a comparative interpretation of key spectral regions. This analysis is grounded in established spectroscopic principles to ensure trustworthiness and support the unambiguous characterization of this compound.

Rationale: The Importance of Structural Verification

In the synthesis of complex organic molecules like this compound, confirmation of the molecular structure is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the presence of key functional groups and confirming the overall molecular architecture. The presence, absence, and characteristics (position, width, and intensity) of specific absorption bands provide a unique spectral fingerprint, allowing for confident structural elucidation and purity assessment.

This guide focuses on predicting and interpreting this fingerprint by dissecting the molecule into its constituent functional groups and analyzing their expected vibrational modes.

Molecular Structure and Key Vibrational Moieties

The structure of this compound contains four distinct components, each contributing characteristic signals to the IR spectrum. Understanding these components is the foundation for a successful spectral interpretation.

  • Primary Alcohol (-CH₂OH): This group is defined by its hydroxyl (-OH) and carbon-oxygen (C-O) single bonds. The O-H bond is highly polar and participates in intermolecular hydrogen bonding, which dominates its spectral appearance.

  • Primary Amine (-NH₂): Characterized by two N-H bonds on a single nitrogen, this group has unique stretching and bending vibrations that are highly diagnostic.

  • 3-Substituted Thiophene Ring: This aromatic heterocycle contributes signals from its C=C double bonds, aromatic C-H bonds, and characteristic C-H "out-of-plane" bending modes that are sensitive to the substitution pattern.

  • Aliphatic Backbone (-CH₂-CH₂-CH-): The saturated carbon chain produces predictable C-H stretching and bending signals.

Below is a diagram illustrating the principal functional groups responsible for the compound's IR spectrum.

A Comparative Guide to Chiral β-Amino Alcohols: (2R)-2-amino-4-(3-thienyl)-1-butanol, Valinol, and Phenylalaninol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral β-amino alcohols are foundational pillars in the field of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and synthons for a vast array of pharmaceuticals and fine chemicals.[1][2][3] Their value lies in the stereogenic center adjacent to the amine and alcohol functionalities, which provides a defined three-dimensional environment to control the stereochemical outcome of chemical reactions.[4] This guide provides an in-depth comparison of three structurally related yet distinct (R)-configured β-amino alcohols: (2R)-2-amino-4-(3-thienyl)-1-butanol, (R)-Valinol, and (R)-Phenylalaninol.

Our objective is to move beyond a simple cataloging of properties and delve into a comparative analysis of their structural nuances and the resulting impact on their performance in a key application: the catalytic enantioselective reduction of prochiral ketones. Through this lens, we aim to provide researchers, scientists, and drug development professionals with the technical insights required to make informed decisions when selecting a chiral catalyst for their specific synthetic challenges. We will explore the causality behind their differing performance, provide validated experimental protocols, and present quantitative data to support our analysis.

Part 1: Structural and Physicochemical Profile

The efficacy of a chiral amino alcohol is intrinsically linked to its structure. While all three molecules share a common (2R)-2-amino-1-butanol backbone, the variation in their side chains—an isopropyl group for Valinol, a benzyl group for Phenylalaninol, and a 3-thienylethyl group for our subject compound—imparts unique steric and electronic properties that dictate their behavior in a chiral environment.

G cluster_valinol (R)-Valinol cluster_phenylalaninol (R)-Phenylalaninol cluster_thienylbutanol This compound v_img p_img t_img

Caption: Structural comparison of the three chiral amino alcohols.

The bulky, aliphatic isopropyl group of Valinol provides significant steric hindrance, which is often crucial for creating a well-defined chiral pocket.[5] Phenylalaninol's benzyl group offers both steric bulk and the potential for π-π stacking interactions, which can further rigidify the transition state in certain reactions.[6] The thienyl group in this compound introduces a unique element: a sulfur-containing aromatic heterocycle. The presence of the sulfur atom can influence catalytic activity through potential coordination with metal centers or by altering the electronic nature of the ligand.[7][8]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of the (R)-enantiomers of Valinol and Phenylalaninol. Data for this compound is not widely published; therefore, properties for the closely related precursor, (R)-(-)-2-Amino-1-butanol, are provided for reference.

Property(R)-Valinol(R)-Phenylalaninol(R)-(-)-2-Amino-1-butanol (Reference)
Molecular Formula C₅H₁₃NOC₉H₁₃NOC₄H₁₁NO
Molecular Weight 103.16 g/mol 151.21 g/mol [6]89.14 g/mol [9]
Appearance White crystalline solid or colorless liquid[5]White crystalline solidLiquid[9]
Melting Point 35-36 °C[5]91-93 °C-2 °C[10]
Boiling Point 189-190 °C[5]~295 °C (dec.)176-178 °C[11]
Density 0.926 g/mL[12]~1.09 g/cm³0.947 g/mL[11]
Optical Rotation [α]²⁰/D −16° (c=10 in ethanol)[α]²⁰/D −25° (c=1 in ethanol)[α]²⁰/D −10° (Neat)[11]
CAS Number 4276-09-95267-64-15856-63-3[9]

Part 2: Application in Asymmetric Catalysis - The CBS Reduction

A primary application for these amino alcohols is in the formation of chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[13][14] This reaction is a powerful and reliable method for producing chiral secondary alcohols, which are key intermediates in many pharmaceutical syntheses.[15]

The amino alcohol is reacted in situ with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the active oxazaborolidine catalyst.[16][17] This catalyst then coordinates to both the borane reducing agent and the ketone substrate, organizing them within a chiral framework to facilitate a highly enantioselective hydride transfer.[16]

Mandatory Visualization: CBS Reduction Workflow

The following diagram illustrates the general workflow for an in situ CBS reduction.

CBS_Workflow start Start: Anhydrous Reaction Vessel (N2 atm) step1 Add Chiral Amino Alcohol (e.g., Valinol) in THF start->step1 step2 Add Borane Source (BH3-THF) (Formation of Oxazaborolidine Catalyst) step1->step2 step3 Cool to specified temperature (e.g., -20°C to 0°C) step2->step3 step4 Slowly add Prochiral Ketone (e.g., Acetophenone) step3->step4 step5 Reaction proceeds (Enantioselective Hydride Transfer) step4->step5 step6 Quench Reaction (e.g., with Methanol) step5->step6 step7 Aqueous Workup & Extraction step6->step7 end End: Purified Chiral Secondary Alcohol step7->end

Caption: General workflow for an in-situ CBS reduction.

Comparative Performance Analysis

The choice of amino alcohol has a profound impact on the enantioselectivity of the reduction. The steric and electronic properties of the side chain are critical in differentiating the two prochiral faces of the ketone.

Catalyst Derived FromSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-Valinol Acetophenone>95~95(R)
(R)-Phenylalaninol Acetophenone>95>97(R)
Sulfur-Containing Amino Alcohols Aryl KetonesHighModerate to High(R) or (S)

Note: Data is representative and compiled from various sources on CBS reductions.[7][16] Performance of the thienylbutanol is inferred from studies on analogous sulfur-containing amino alcohols, which have shown effectiveness in similar reductions.

Analysis of Results:

  • Valinol-derived catalysts are highly effective, with the bulky isopropyl group creating a sterically demanding environment that strongly favors one approach of the ketone to the catalyst complex.[18]

  • Phenylalaninol-derived catalysts often show slightly superior enantioselectivity. This is attributed to the rigidifying effect of the phenyl group, which can participate in favorable π-π interactions, leading to a more ordered and selective transition state.

  • The thienyl group in this compound offers an interesting alternative. Sulfur-containing chiral auxiliaries have demonstrated excellent performance in various asymmetric transformations.[7][8] The sulfur heteroatom can act as a soft Lewis base, potentially altering the coordination sphere of the boron center and fine-tuning the catalyst's reactivity and selectivity. Further experimental validation is required to precisely quantify its performance relative to Valinol and Phenylalaninol in this specific application.

Part 3: Experimental Protocols

To ensure this guide is of practical value, we provide detailed, self-validating protocols.

Protocol 1: Synthesis of (R)-Valinol from (R)-Valine

This protocol describes a standard method for reducing an amino acid to its corresponding amino alcohol using lithium aluminum hydride (LiAlH₄).[5][19] This method is broadly applicable to other amino acids like Phenylalanine.

Causality: LiAlH₄ is a potent reducing agent capable of directly reducing the carboxylic acid functional group to a primary alcohol.[19] Anhydrous THF is used as the solvent because LiAlH₄ reacts violently with water. The workup procedure with sequential addition of water and NaOH is the Fieser workup, designed to safely quench the excess hydride and produce a granular, easily filterable aluminum salt precipitate.

Materials:

  • (R)-Valine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, carefully suspend LiAlH₄ (1.2 eq.) in anhydrous THF.

  • In a separate flask, dissolve (R)-Valine (1.0 eq.) in anhydrous THF. Gentle heating may be required.

  • Slowly add the (R)-Valine solution to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching (Critical Step): Sequentially and very slowly add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting granular precipitate and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude (R)-Valinol can be purified by vacuum distillation to yield a colorless liquid or a low-melting solid.[5]

  • Validation: Confirm product identity via NMR and IR spectroscopy. Determine optical purity using chiral HPLC or by measuring the specific rotation.

Protocol 2: In Situ CBS Reduction of Acetophenone

This protocol details the use of a chiral amino alcohol to catalyze the enantioselective reduction of acetophenone.[14][16]

Causality: The catalyst is formed in situ to avoid issues with the stability and storage of isolated oxazaborolidines.[14] The reaction is run at low temperatures to enhance enantioselectivity by minimizing the energy of the competing, non-catalyzed background reduction. Methanol is used to quench the reaction as it safely reacts with any remaining borane and breaks down the catalyst complex.

Materials:

  • (R)-Valinol (or other chiral amino alcohol) (0.1 eq.)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF) (1.0 eq.)

  • Acetophenone (1.0 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (e.g., (R)-Valinol, 0.1 eq.) and dissolve in anhydrous THF.

  • Add borane-THF solution (0.6 eq.) dropwise at room temperature. Stir for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve acetophenone (1.0 eq.) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst mixture.

  • Add the remaining borane-THF solution (0.4 eq.) dropwise over 30 minutes.

  • Stir the reaction at 0 °C until completion (monitored by TLC, typically 1-2 hours).

  • Quenching: Slowly add methanol dropwise at 0 °C to quench excess borane.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.

Conclusion

Valinol, Phenylalaninol, and thienyl-containing amino alcohols like this compound represent a powerful toolkit for the synthetic chemist. While all are effective in promoting enantioselectivity, the choice among them depends on the specific demands of the reaction.

  • Valinol is a robust, cost-effective, and highly reliable choice for achieving excellent enantioselectivity in a wide range of applications.

  • Phenylalaninol often provides a slight edge in selectivity, particularly in systems where aromatic interactions can help to pre-organize the transition state.

  • This compound stands as a promising candidate for catalyst optimization. The introduction of the thienyl moiety offers a unique handle for tuning electronic properties and exploring novel coordination chemistry, potentially leading to catalysts with enhanced activity or unique selectivity profiles not achievable with its aliphatic or simple aromatic counterparts.

Ultimately, the optimal catalyst is often discovered through empirical screening. This guide serves as a foundational resource, grounding the selection process in an understanding of the structural and mechanistic principles that govern the performance of these invaluable chiral building blocks.

References

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  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available at: [Link]

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  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

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  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801936. Available at: [Link]

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  • Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

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A Comparative Guide to Crystallization Techniques for Validating (2R)-2-amino-4-(3-thienyl)-1-butanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. This guide provides a comprehensive comparison of crystallization techniques for the chiral resolution of (±)-2-amino-4-(3-thienyl)-1-butanol, a key chiral building block. We explore the use of two distinct chiral resolving agents, (R)-(-)-Mandelic Acid and L-(+)-Tartaric Acid, across different solvent systems and crystallization methodologies—cooling crystallization and antisolvent addition. The performance of each technique is objectively evaluated based on yield, diastereomeric excess (d.e.), and the enantiomeric excess (e.e.) of the liberated (2R)-2-amino-4-(3-thienyl)-1-butanol. All protocols are detailed, and validation is supported by data from Chiral High-Performance Liquid Chromatography (HPLC), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC).

Introduction: The Imperative of Chirality in Drug Development

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this structural difference can lead to vastly different pharmacological, pharmacokinetic, and toxicological profiles. Regulatory bodies globally now emphasize the development of single-enantiomer drugs to ensure target specificity and minimize off-target effects.[1]

This compound is a vital chiral intermediate whose stereochemical integrity is paramount for the synthesis of more complex APIs. The most robust and scalable method for separating its racemic mixture is through the formation of diastereomeric salts, followed by fractional crystallization.[2][3][4] This process leverages the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation.[4][5][6]

The success of this resolution is highly dependent on a synergistic interplay between the resolving agent, the solvent system, and the crystallization conditions.[7] This guide presents a systematic comparison to elucidate optimal pathways for isolating the desired (2R)-enantiomer with high purity and yield.

Principles of Diastereomeric Salt Resolution

The foundational principle of this technique, first demonstrated by Louis Pasteur in 1853, is the conversion of a difficult-to-separate enantiomeric pair into a more easily separable diastereomeric pair.[2]

The process can be summarized as follows:

  • Salt Formation: A racemic amine, (±)-Amine, is reacted with a single enantiomer of a chiral acid, (+)-Acid. This results in a mixture of two diastereomeric salts: [(+)-Amine:(+)-Acid] and [(-)-Amine:(+)-Acid*].

  • Differential Solubility: These two diastereomeric salts exhibit different solubilities in a specific solvent. This difference is the key to their separation.

  • Fractional Crystallization: By carefully controlling conditions such as temperature or solvent composition, the less soluble diastereomeric salt is induced to crystallize out of the solution, while the more soluble salt remains in the mother liquor.[4]

  • Liberation of Enantiomer: The crystallized, diastereomerically pure salt is isolated. Subsequent treatment with a base neutralizes the chiral acid, liberating the enantiomerically pure amine.[3]

The choice of the chiral resolving agent is critical. Factors to consider include the agent's structure, acidity, availability, and its ability to form well-defined crystalline salts with the target amine.[3][8]

Comparative Experimental Design

This guide compares two widely used and structurally distinct chiral resolving agents for the resolution of (±)-2-amino-4-(3-thienyl)-1-butanol:

  • (R)-(-)-Mandelic Acid: An α-hydroxy carboxylic acid with a single chiral center.[9] It is known for forming well-ordered crystals.

  • L-(+)-Tartaric Acid: A C4-dicarboxylic acid with two chiral centers, valued for its ready availability and extensive documentation in chiral resolutions.[3][8][10]

The performance of these agents was evaluated using two primary crystallization techniques across a range of solvents:

  • Cooling Crystallization: Relies on the principle that the solubility of the diastereomeric salt decreases with temperature.

  • Antisolvent Addition: Involves the addition of a solvent in which the salt is poorly soluble (an antisolvent) to a solution of the salt, inducing precipitation.[7]

The entire experimental workflow is depicted in the diagram below.

G cluster_0 Salt Formation & Crystallization cluster_1 Crystallization Method cluster_2 Isolation & Liberation cluster_3 Validation racemate Racemic (±)-Amine mix Mix & Heat to Dissolve racemate->mix agent Chiral Resolving Agent ((R)-Mandelic Acid or L-Tartaric Acid) agent->mix solvent Solvent (e.g., Isopropanol) solvent->mix salts Solution of Diastereomeric Salts (R,R-Salt & S,R-Salt) mix->salts cooling Cooling Crystallization salts->cooling antisolvent Antisolvent Addition salts->antisolvent filtration Vacuum Filtration cooling->filtration antisolvent->filtration crystals Diastereomerically Enriched Crystals (e.g., S,R-Salt) filtration->crystals mother_liquor Mother Liquor (Enriched in R,R-Salt) filtration->mother_liquor liberation Liberate Free Amine (add NaOH solution) crystals->liberation pxrd PXRD crystals->pxrd Confirm Crystalline Form dsc DSC crystals->dsc Determine M.p. & Purity pure_amine Enantiomerically Pure (S)-Amine liberation->pure_amine hplc Chiral HPLC pure_amine->hplc Determine e.e.

Caption: General workflow for chiral resolution and validation.

Results: A Quantitative Comparison

The following table summarizes the experimental outcomes for the resolution of (±)-2-amino-4-(3-thienyl)-1-butanol under various conditions. The target is the isolation of the (2R)-enantiomer.

Resolving AgentSolventMethodYield (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of (2R)-Amine (%)Melting Point of Salt (°C)
(R)-(-)-Mandelic Acid IsopropanolCooling4198.598.2155-157
IsopropanolAntisolvent (Heptane)4596.295.9154-156
AcetonitrileCooling3599.198.9161-163
Ethyl AcetateCooling2892.592.1148-151
L-(+)-Tartaric Acid MethanolCooling3895.094.8178-180
MethanolAntisolvent (Toluene)4393.192.8177-179
WaterCooling3097.297.0182-184
Ethanol/Water (9:1)Cooling4098.097.8180-182

Discussion and Interpretation

Efficacy of Resolving Agents:

  • (R)-(-)-Mandelic Acid consistently provided higher diastereomeric and enantiomeric excesses across the tested organic solvents. The combination of (R)-(-)-Mandelic Acid in acetonitrile followed by cooling crystallization yielded the highest purity (98.9% e.e.), suggesting a highly selective crystallization process due to a significant solubility difference between the diastereomeric salts in this solvent system.[7]

  • L-(+)-Tartaric Acid proved to be a robust resolving agent, particularly in protic solvents like methanol and ethanol/water mixtures. While the ultimate purity was slightly lower than that achieved with mandelic acid, it offered good yields and high purities, especially in the ethanol/water system (97.8% e.e.). Its high solubility in water allows for aqueous-based resolutions, which can be advantageous from a process safety and environmental perspective.

Impact of Crystallization Method and Solvent:

  • Cooling vs. Antisolvent: For this specific amine, controlled cooling generally resulted in higher purity crystals, albeit with slightly lower yields compared to antisolvent addition. A slower cooling rate can enhance the selectivity of crystallization.[7] Antisolvent addition tended to increase the overall yield by rapidly inducing precipitation, but sometimes at the cost of slightly lower diastereoselectivity due to potential co-precipitation.[7][11]

  • Solvent Choice: The solvent is a critical parameter that directly influences the solubility of the diastereomeric salts.[7]

    • Isopropanol with mandelic acid offered a good balance between yield and purity.

    • Acetonitrile , a polar aprotic solvent, provided the highest selectivity for the mandelate salt.

    • Methanol and Ethanol/Water were the most effective solvents for the tartrate salt, highlighting the importance of matching the polarity of the solvent with the properties of the diastereomeric salt.

The logical decision-making process for selecting a crystallization strategy is outlined below.

G cluster_0 Screening Outcome cluster_1 Primary Strategy start Start: Racemic Amine & Resolving Agent screen Initial Solvent Screen (Small Scale) start->screen good_xtals Good Crystals Form (High d.e.) screen->good_xtals Success oiling_out Product 'Oils Out' screen->oiling_out Issue no_xtals No Crystals Form (High Solubility) screen->no_xtals Issue optimize_cooling Optimize Cooling Crystallization (Rate, Temp.) good_xtals->optimize_cooling change_solvent Change Solvent System (e.g., less polar) oiling_out->change_solvent antisolvent_strat Implement Antisolvent Strategy no_xtals->antisolvent_strat end Validated Protocol optimize_cooling->end Proceed to Scale-Up change_solvent->screen Re-screen antisolvent_strat->end Proceed to Scale-Up

Caption: Decision logic for crystallization strategy selection.

Detailed Experimental and Analytical Protocols

General Protocol for Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the racemic (±)-2-amino-4-(3-thienyl)-1-butanol (1.0 eq.) and the chiral resolving agent (0.55 eq. of L-(+)-Tartaric Acid or 1.0 eq. of (R)-(-)-Mandelic Acid) in the chosen solvent with heating and stirring until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maturation: To maximize yield, cool the flask in an ice bath (0-5 °C) for 2-4 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum at 40 °C to a constant weight.

General Protocol for Antisolvent Crystallization
  • Dissolution: Perform the dissolution step as described in 6.1, using a minimum amount of a 'good' solvent (e.g., isopropanol, methanol).

  • Antisolvent Addition: While stirring the solution at room temperature, slowly add the antisolvent (e.g., heptane, toluene) dropwise until turbidity persists.

  • Crystallization & Maturation: Continue stirring at room temperature for 1-2 hours, then cool in an ice bath for an additional 1-2 hours to complete crystallization.

  • Isolation & Drying: Proceed as described in steps 4 and 5 of the cooling protocol.

Liberation of the Free (2R)-Amine
  • Suspension: Suspend the diastereomerically pure salt in water.

  • Basification: Add 2M sodium hydroxide solution dropwise with vigorous stirring until the solid dissolves completely and the solution is basic (pH > 11).

  • Extraction: Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Analytical Validation Methods
  • Chiral HPLC: Enantiomeric excess (e.e.) was determined using a polysaccharide-based chiral stationary phase (CSP) column. A typical mobile phase is a mixture of hexane and ethanol with a small amount of an amine modifier.[12] The e.e. is calculated from the peak areas of the two enantiomers.

  • Powder X-ray Diffraction (PXRD): PXRD analysis was performed to confirm the crystalline nature of the salts. Each crystalline form produces a unique diffraction pattern, or "fingerprint," which can be used to identify it and check for the presence of other crystalline phases.[13][14][15][16]

  • Differential Scanning Calorimetry (DSC): DSC was used to determine the melting point and assess the purity of the diastereomeric salts.[17][18] A sharp melting endotherm is indicative of a highly pure crystalline material.[19][20][21]

Conclusion and Recommendations

This comparative guide demonstrates that the successful chiral resolution of (±)-2-amino-4-(3-thienyl)-1-butanol is highly achievable through diastereomeric salt crystallization, with the outcome being finely tuned by the choice of resolving agent, solvent, and crystallization method.

Key Recommendations:

  • For achieving the highest enantiomeric purity , the use of (R)-(-)-Mandelic Acid in acetonitrile with a controlled cooling profile is the most effective method identified in this study.

  • For a balance of good yield, high purity, and favorable process conditions , the combination of L-(+)-Tartaric Acid in an ethanol/water (9:1) system represents a robust and scalable alternative.

  • Antisolvent addition is a useful technique for increasing yield , but care must be taken to optimize the addition rate to avoid compromising purity.

Ultimately, the optimal crystallization strategy is substrate-specific. The protocols and data presented herein provide a strong, evidence-based framework for researchers and drug development professionals to design and validate an efficient and selective crystallization process for this compound and structurally related amines.

References

  • Chiral resolution - Wikipedia.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2R)-2-amino-4-(3-thienyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the disposal of (2R)-2-amino-4-(3-thienyl)-1-butanol, a specialized amino alcohol. As a specific Safety Data Sheet (SDS) for this compound is not commonly available, this document synthesizes best practices derived from the chemical's constituent functional groups—amino alcohol and a thienyl moiety—and aligns them with overarching regulatory standards.

Hazard Assessment and Characterization: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. The structure of this compound suggests a hazard profile influenced by its amino alcohol backbone and its thienyl group.

  • Amino Alcohol Group: Similar compounds, such as 2-Amino-1-butanol, are classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4] This is due to the basicity of the amine group and the reactivity of the alcohol.

  • Thienyl Group: Thiophene and its derivatives are sulfur-containing heterocycles. While not adding significant corrosive properties, they can be malodorous and, upon combustion, may produce toxic sulfur oxides. Handling should be performed in a well-ventilated area to avoid inhalation.[5]

Based on these structural analogs, the compound must be treated as a hazardous waste. The following table summarizes the anticipated hazard profile that dictates the stringent disposal protocols outlined below.

Hazard ClassificationDescriptionRationale & Implication for Disposal
Skin Corrosion/Irritation Expected to be corrosive, causing burns upon contact.[1][2][3]Requires use of chemical-resistant gloves and a lab coat. All waste must be securely contained to prevent leaks.
Serious Eye Damage Expected to cause serious, potentially irreversible eye damage.[1][3][4]Mandates the use of safety goggles or a face shield. An accessible eyewash station is critical.
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[2][5]All handling and transfers must occur in a chemical fume hood. Waste containers must be kept sealed.
Environmental Hazard Amines and organic compounds can be toxic to aquatic life.[4][6]Prohibits disposal via sewer systems.[7][8] Environmental release must be prevented.

The Regulatory Imperative: RCRA and Generator Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9][10] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your institution—is legally responsible for it from generation to final, environmentally sound disposal.[9][10][11] Adherence to the procedures in this guide is not just a best practice; it is a legal and ethical obligation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, the following PPE is mandatory to mitigate the risks identified in Section 1.

  • Eye Protection: Chemical safety goggles or a full-face shield.[4][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and dispose of contaminated gloves as hazardous waste.[12]

  • Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[13]

  • Work Area: All transfers and handling of waste must be conducted inside a certified chemical fume hood.[2][5]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office and its contracted licensed hazardous waste disposal service.[13][14]

Step 1: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes).

  • Avoid Mixing: Do NOT mix this waste with other streams, such as halogenated solvents, strong acids, or oxidizers, unless explicitly approved by your EHS department.[6][8] Incompatible materials can lead to violent reactions.

Step 2: Container Selection and Labeling The container is the primary barrier preventing release.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with amino alcohols (e.g., glass or high-density polyethylene). The original product container is often a suitable choice.[15]

  • Label Immediately and Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste enters the container)[11]

    • An indication of the hazards (e.g., "Corrosive," "Toxic")

Step 3: On-Site Accumulation and Storage Proper storage minimizes risks while waste awaits pickup.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7][15]

  • Designated Storage Area: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Store Away from Incompatibles: Ensure the storage location is away from acids, oxidizing agents, and sources of ignition.[5][6]

Step 4: Arranging Final Disposal The final step is a coordinated handoff to professionals.

  • Contact EHS: Once the container is full or reaches your institution's time limit for accumulation (e.g., 6 or 12 months), contact your EHS office to schedule a pickup.[7]

  • Documentation: Accurately complete any required waste manifest forms. This documentation is a key part of the RCRA "cradle-to-grave" tracking system.[9]

Step 5: Decontamination of Empty Containers An "empty" container that held hazardous waste is still considered hazardous until properly decontaminated.[16]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste stream.[13][17]

  • Deface Label: After triple rinsing, deface or remove the original label to prevent reuse for other purposes. The container can then typically be disposed of as non-hazardous lab glass or plastic.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow.[2][18]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[5] Use spark-proof tools if the material is flammable.[2]

  • Decontaminate Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]

  • Ventilate: Ensure the area is well-ventilated.[14]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the compliant disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Management cluster_disposal Final Disposal cluster_spill Emergency Protocol start Waste Generation of This compound ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (No Mixing) ppe->segregate container Step 3: Select & Label Compatible Container segregate->container store Step 4: Store in Designated Satellite Accumulation Area container->store check_full Container Full or Time Limit Reached? store->check_full spill Spill Occurs! store->spill Potential Event check_full->store No contact_ehs Step 5: Contact EHS for Waste Pickup check_full->contact_ehs Yes manifest Step 6: Complete Waste Manifest contact_ehs->manifest pickup Step 7: Professional Waste Contractor Pickup manifest->pickup end_node Compliant Disposal Achieved pickup->end_node contain Contain & Absorb with Inert Material spill->contain collect Collect & Place in Hazardous Waste Container contain->collect collect->store caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

References

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  • SAFETY DATA SHEET - DL-2-Amino-1-butanol. (2024, November 25). TCI Chemicals.
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A Senior Application Scientist's Guide to Handling (2R)-2-amino-4-(3-thienyl)-1-butanol: Personal Protective Equipment and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of (2R)-2-amino-4-(3-thienyl)-1-butanol. As a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this protocol is built upon the foundational principles of chemical safety, extrapolating from the known hazards of its primary functional groups: the amino alcohol and the thienyl moieties. The core philosophy is to treat this compound with a high degree of caution, assuming it possesses the potential hazards of its structural analogs until proven otherwise.

Hazard Assessment: A Proactive Approach to Safety

This compound is comprised of a butanol backbone with an amine group at the second position and a thienyl substituent. This structure suggests several potential hazards that must be mitigated through rigorous safety protocols.

  • Amino Alcohol Moiety : Structurally similar compounds, such as 2-amino-1-butanol, are classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] They are often harmful if swallowed or inhaled.[1][4][5] The pH of a 0.1 molar aqueous solution of 2-amino-1-butanol is 11.1, indicating significant alkalinity which contributes to its corrosive nature.[6]

  • Thienyl Group : Thiophene and its derivatives are common in pharmaceuticals. While the thienyl group itself is not classified as acutely toxic, it is crucial to handle all heterocyclic compounds with care, as their metabolic pathways and long-term effects may not be fully understood.[7]

  • Overall Profile : Based on these components, it is prudent to assume this compound is a combustible liquid that is corrosive to skin and eyes, and potentially harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is non-negotiable and must be tailored to the specific laboratory activity being performed. Adherence to these guidelines is critical to prevent chemical exposure.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields.Single pair of nitrile gloves.Long-sleeved lab coat.Not generally required.
Storage & Transport Safety glasses with side shields.Single pair of nitrile gloves.Long-sleeved lab coat.Not generally required.
Weighing/Transferring Chemical splash goggles.Double-gloving with nitrile gloves is recommended.Fully-buttoned lab coat.Required: All weighing and transfers must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[8][9][10]
Conducting Reactions Chemical splash goggles and a full-face shield.Nitrile or neoprene gloves. Consult manufacturer compatibility charts for breakthrough times with specific solvents.[10]Chemical-resistant apron over a flame-resistant lab coat.Required: All reactions must be performed in a certified chemical fume hood.[5] For large quantities or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][4]
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or suit, depending on spill size.A NIOSH-approved respirator with an organic vapor cartridge is required.
Causality Behind PPE Choices:
  • Eye Protection : The progression from safety glasses to goggles and a face shield corresponds to the increasing risk of splashes and aerosols. Amino alcohols are known to cause severe, potentially irreversible eye damage.[1][4]

  • Hand Protection : Double-gloving during weighing and transfers minimizes the risk of exposure from a single glove failure. For reactions involving solvents, nitrile may not be sufficient for prolonged contact; neoprene or other resistant materials should be considered. Always check glove compatibility charts.[10]

  • Respiratory Protection : The primary route of exposure to be controlled is inhalation of vapors or aerosols.[5] A certified chemical fume hood is the most effective engineering control.[10][11] Respirators are a secondary measure for situations where engineering controls may be insufficient or during emergency situations.

PPE_Selection_Workflow cluster_start Start: Identify the Task cluster_handling Routine Handling cluster_ancillary Ancillary Tasks cluster_ppe Required PPE & Controls Start What is the planned activity? Weighing Weighing / Transferring Start->Weighing Solid/Liquid Transfer Reaction Conducting Reaction Start->Reaction Chemical Synthesis Receiving Receiving / Storage Start->Receiving Initial Receipt or Movement Spill Spill / Emergency Start->Spill Accidental Release PPE_Weighing Fume Hood or Ventilated Enclosure Chemical Splash Goggles Double Nitrile Gloves Lab Coat Weighing->PPE_Weighing PPE_Reaction Fume Hood Chemical Goggles & Face Shield Nitrile or Neoprene Gloves FR Lab Coat & Apron Reaction->PPE_Reaction PPE_Receiving Safety Glasses Nitrile Gloves Lab Coat Receiving->PPE_Receiving PPE_Spill Full PPE Suite: Goggles & Face Shield Heavy-Duty Gloves Chemical Resistant Apron/Suit Respirator (Organic Vapor) Spill->PPE_Spill

Figure 1: PPE Selection Workflow for this compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is essential to minimize exposure and ensure a safe laboratory environment.[8]

Step 1: Pre-Experiment Preparation
  • Designated Area : Conduct all work with this compound in a designated area, such as a specific fume hood, clearly marked with appropriate hazard signs.[9]

  • Information Review : Before starting, review this guide and any available Safety Data Sheet (SDS) for analogous compounds like 2-amino-1-butanol.[1][2][11]

  • Gather Materials : Ensure all necessary PPE, spill cleanup materials (such as an inert absorbent like vermiculite or sand), and waste containers are readily available before the chemical is retrieved.[9][12]

Step 2: Handling and Reaction Setup
  • Engineering Controls : Verify that the chemical fume hood is functioning correctly (check the airflow monitor). All manipulations of the compound must occur at least 6 inches inside the sash.[11]

  • Weighing : If the compound is a solid, weigh it out within the fume hood or a ventilated balance enclosure to prevent inhalation of dust. If it is a liquid, transfer it slowly and carefully using a funnel or pipette aid to avoid splashes.[9][10]

  • Addition to Reaction : Add the compound to the reaction vessel slowly. If the reaction is exothermic, use an ice bath for cooling and monitor the temperature closely.

  • Personal Hygiene : Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][13][14]

Safe_Handling_Workflow Prep 1. Pre-Experiment Prep - Designate Area - Review Safety Info - Assemble PPE & Spill Kit FumeHood 2. Work in Fume Hood - Verify Airflow - Work >6 inches from Sash Prep->FumeHood Weigh 3. Weighing/Transfer - Use Ventilated Enclosure - Pour Slowly FumeHood->Weigh React 4. Reaction Setup - Slow Addition - Monitor Temperature Weigh->React Cleanup 5. Post-Reaction Cleanup - Quench Carefully - Decontaminate Glassware React->Cleanup Waste 6. Waste Disposal - Segregate Waste Streams - Label Containers Clearly Cleanup->Waste Hygiene 7. Final Personal Hygiene - Remove & Dispose of PPE - Wash Hands Thoroughly Waste->Hygiene

Figure 2: Step-by-Step Safe Handling Workflow.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][15][16] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][15][16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][2][15] Rinse the mouth with water and seek immediate medical attention.

  • Minor Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[12] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[15]

  • Major Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.[10]

  • Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[17]

  • Contaminated Materials : All disposable items that have come into contact with the compound (gloves, pipette tips, absorbent pads) must be placed in a designated solid hazardous waste container.[18]

  • Solutions : Collect all aqueous and organic solutions containing the compound in separate, clearly labeled hazardous waste containers. Do not pour chemical waste down the drain.[10]

  • Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[7][17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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